2-Methoxy-4-(trifluoromethyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULGVCJGJHHILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027888-79-4 | |
| Record name | 4-Hydroxy-3-methoxybenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Methoxy-4-(trifluoromethyl)phenol: A Technical Guide for Chemical Researchers
Introduction
2-Methoxy-4-(trifluoromethyl)phenol, also known as 4-hydroxy-3-methoxybenzotrifluoride, is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This guide provides an in-depth exploration of scientifically sound and practical methodologies for the synthesis of this important intermediate, designed for researchers and professionals in drug development and chemical synthesis.
This document eschews a rigid, templated format in favor of a logical narrative that delves into the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational. We will explore two primary synthetic strategies, each with its own set of advantages and challenges, and provide detailed experimental procedures.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from two principal directions:
-
Direct Trifluoromethylation of a Phenolic Precursor: This strategy involves the introduction of the trifluoromethyl group onto a pre-existing guaiacol (2-methoxyphenol) scaffold. This approach is attractive due to the ready availability of the starting material.
-
Synthesis from a Trifluoromethylated Aromatic Precursor: This alternative route begins with a molecule that already contains the trifluoromethyl group and builds the phenolic functionality. A key example of this strategy is the Baeyer-Villiger oxidation of a corresponding benzaldehyde.
We will now examine each of these routes in detail.
Route 1: Direct Trifluoromethylation of 4-Bromo-2-methoxyphenol
This route is a robust and commonly employed method that starts with the commercially available 4-bromo-2-methoxyphenol.[3][4][5][6] The core of this strategy is a copper-catalyzed trifluoromethylation reaction.
Conceptual Workflow
The overall transformation is depicted below:
Caption: Workflow for the synthesis of this compound via trifluoromethylation of 4-bromo-2-methoxyphenol.
Mechanistic Insights
The trifluoromethylation of aryl halides using a copper catalyst and a trifluoromethyl source, such as trifluoromethyltrimethylsilane (Ruppert's reagent), is a well-established transformation.[7] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Initially, oxidative addition of the aryl bromide to a Cu(I) species forms a Cu(III)-aryl intermediate. This is followed by transmetalation with the trifluoromethylating agent and subsequent reductive elimination to yield the desired product and regenerate the Cu(I) catalyst.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-methoxyphenol[3]
-
Trifluoromethyltrimethylsilane (Ruppert's reagent)[7]
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-methoxyphenol (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with nitrogen. This should be repeated three times to ensure an inert atmosphere.
-
Add anhydrous DMF to the flask, followed by the dropwise addition of trifluoromethyltrimethylsilane (1.5 eq) at room temperature.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-methoxyphenol | |
| CAS Number | 7368-78-7 | |
| Molecular Weight | 203.03 g/mol | [3] |
| Product | This compound | [8] |
| CAS Number | 1027888-79-4 | [8] |
| Molecular Weight | 192.14 g/mol | [8] |
| Typical Yield | 60-80% | N/A |
Route 2: Baeyer-Villiger Oxidation of 3-Methoxy-4-(trifluoromethyl)benzaldehyde
This elegant approach utilizes the Baeyer-Villiger oxidation, a classic named reaction that converts a ketone or an aldehyde to an ester or a carboxylic acid, respectively.[9][10][11][12] In this case, the oxidation of 3-methoxy-4-(trifluoromethyl)benzaldehyde with a peroxy acid leads to the formation of a formate ester, which is then hydrolyzed to the desired phenol.
Conceptual Workflow
The synthetic sequence is outlined below:
Caption: Synthetic pathway to this compound via Baeyer-Villiger oxidation.
Mechanistic Insights
The Baeyer-Villiger oxidation mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon of the aldehyde.[12] This is followed by a concerted rearrangement where the aryl group migrates to the adjacent oxygen atom, displacing a carboxylate anion. The migratory aptitude of the substituents is a key factor, with electron-donating groups on the migrating aryl ring accelerating the reaction.[9] The resulting formate ester is then readily hydrolyzed under basic conditions to yield the phenol.
Detailed Experimental Protocol
Materials:
-
3-Methoxy-4-(trifluoromethyl)benzaldehyde
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Trifluoroperacetic acid (TFPAA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfite (Na₂SO₃), 10% solution
-
Sodium hydroxide (NaOH), 1 M
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Baeyer-Villiger Oxidation:
-
Dissolve 3-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding 10% sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude formate ester.
-
-
Hydrolysis:
-
Dissolve the crude formate ester in methanol.
-
Add 1 M sodium hydroxide solution and stir at room temperature for 1-2 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, acidify the reaction mixture with 1 M HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Methoxy-4-(trifluoromethyl)benzaldehyde | N/A |
| Oxidizing Agent | m-CPBA or TFPAA | [12] |
| Product | This compound | [8] |
| CAS Number | 1027888-79-4 | [8] |
| Molecular Weight | 192.14 g/mol | [8] |
| Typical Yield | 70-85% (over two steps) | N/A |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice of method will often depend on the availability and cost of the starting materials, as well as the scale of the synthesis. The direct trifluoromethylation of 4-bromo-2-methoxyphenol is a convergent approach, while the Baeyer-Villiger oxidation route is a linear synthesis that can be highly efficient. It is imperative for researchers to conduct thorough safety assessments and optimization studies for their specific laboratory conditions.
References
- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google P
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
-
Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
-
a) Synthesis of per(trifluoromethyl)guaiacol guaCF3. b) Molecular... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem. (URL: [Link])
-
(PDF) Enzymatic Baeyer–Villiger Oxidation of Benzaldehydes - ResearchGate. (URL: [Link])
-
Trifluoromethylation - Wikipedia. (URL: [Link])
-
Baeyer-Villiger Oxidation - Organic Chemistry Portal. (URL: [Link])
-
Liquid-Phase Hydrodeoxygenation of Guaiacol over Mo2C Supported on Commercial CNF. Effects of Operating Conditions on Conversion and Product Selectivity - MDPI. (URL: [Link])
-
19.8 Baeyer Villiger Oxidation | Organic Chemistry - YouTube. (URL: [Link])
-
Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude - AdiChemistry. (URL: [Link])
-
Cu and Hydroquinone for the Trifluoromethylation of Unprotected Phenols - PMC - NIH. (URL: [Link])
- WO2013141437A1 - Method for manufacturing high purity (s)
-
Carbon Trifluoromethylation (IOC 49) - YouTube. (URL: [Link])
-
(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. (URL: [Link])
-
Baeyer–Villiger oxidation - Wikipedia. (URL: [Link])
-
Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem. (URL: [Link])
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
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- 4. 441950250 [thermofisher.com]
- 5. What is 4-Bromo-2-methoxyphenol?_Chemicalbook [chemicalbook.com]
- 6. 4-Bromo-2-methoxyphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. chemscene.com [chemscene.com]
- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. adichemistry.com [adichemistry.com]
- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)phenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(trifluoromethyl)phenol, a fluorinated aromatic compound, stands as a molecule of significant interest in the realms of medicinal chemistry and materials science.[1] Its unique structural arrangement, featuring a phenolic hydroxyl group, a methoxy moiety, and a trifluoromethyl substituent, imparts a distinct combination of physicochemical properties.[1] This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical characteristics, plausible synthetic routes, spectroscopic signature, potential applications in drug discovery, and essential safety protocols. While extensive experimental data for this specific molecule is not widely available in public literature, this document synthesizes known information with established principles of organic chemistry to offer a robust predictive profile for research and development endeavors.
Table of Contents
-
Chemical and Physical Properties
-
Spectroscopic Analysis
-
Synthesis and Reactivity
-
Applications in Drug Discovery and Medicinal Chemistry
-
Safety and Handling
-
Experimental Protocols
-
References
Chemical and Physical Properties
This section details the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1027888-79-4 | [2] |
| Molecular Formula | C₈H₇F₃O₂ | [2] |
| Molecular Weight | 192.14 g/mol | [2] |
| Appearance | Predicted to be a solid at room temperature | Inferred from related phenols |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and ethyl acetate. | Inferred from structural analysis |
| Calculated LogP | 2.4196 | [2] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
The trifluoromethyl group, being strongly electron-withdrawing, is expected to increase the acidity of the phenolic hydroxyl group compared to its non-fluorinated analog, guaiacol. The lipophilicity, as indicated by the calculated LogP, suggests good potential for membrane permeability, a desirable trait in drug candidates.[1]
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.
-
Aromatic Protons (3H): Expected to appear in the range of δ 6.8-7.5 ppm. The proton ortho to the hydroxyl group will likely be a doublet, the proton ortho to the methoxy group a doublet, and the proton between the methoxy and trifluoromethyl groups a doublet of doublets.
-
Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm.
-
Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be dependent on concentration and solvent, likely in the range of δ 5.0-6.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms will be the most downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Trifluoromethyl Carbon (1C): A quartet is expected in the range of δ 120-130 ppm with a large C-F coupling constant.
-
Methoxy Carbon (1C): A signal is expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C-H Stretch (aromatic and aliphatic): Signals in the range of 2850-3100 cm⁻¹.
-
C=C Stretch (aromatic): Peaks around 1500-1600 cm⁻¹.
-
C-O Stretch: Strong bands in the region of 1000-1300 cm⁻¹ for the ether and phenol C-O bonds.
-
C-F Stretch: Strong, characteristic absorptions in the range of 1000-1400 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): A peak at m/z = 192.04.
-
Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of a methyl group (M-15), a trifluoromethyl group (M-69), and other characteristic fragments of substituted phenols.
Synthesis and Reactivity
Proposed Synthetic Pathways
While a specific, validated synthesis for this compound is not prominently published, plausible synthetic routes can be devised based on established organic chemistry transformations. A likely approach would involve the functionalization of a pre-existing substituted benzene ring.
One potential route could start from 4-bromo-2-methoxyphenol, which can be subjected to a trifluoromethylation reaction.
Figure 1. Proposed synthetic pathway for this compound.
Reactivity Profile
The reactivity of this compound is governed by its functional groups.
-
Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity is enhanced by the electron-withdrawing trifluoromethyl group.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the hydroxyl and methoxy groups, which are ortho, para-directing. The trifluoromethyl group is a deactivating, meta-directing group. The positions ortho and para to the activating groups are the most likely sites for substitution.
-
Trifluoromethyl Group: This group is generally stable to many reaction conditions but can influence the reactivity of the aromatic ring through its strong electron-withdrawing inductive effect.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group can act as a bioisostere for other groups and can modulate the pKa of nearby functional groups.
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The combination of the phenolic hydroxyl, methoxy, and trifluoromethyl groups provides multiple points for diversification and optimization of lead compounds. Its structural motifs are found in various classes of biologically active compounds.
Safety and Handling
As no specific Material Safety Data Sheet (MSDS) is readily available for this compound, general precautions for handling substituted phenols and organofluorine compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of this compound. These are based on standard laboratory procedures and should be adapted and optimized as necessary.
Synthesis of this compound
Objective: To synthesize this compound from 4-bromo-2-methoxyphenol.
Materials:
-
4-bromo-2-methoxyphenol
-
(Trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous DMF.
-
Add CuI (0.1 eq) and KF (2.0 eq) to the solution.
-
Slowly add (Trifluoromethyl)trimethylsilane (1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound.
Figure 2. Workflow for the synthesis of this compound.
Characterization of this compound
Objective: To confirm the identity and purity of the synthesized product.
Procedure:
-
¹H and ¹³C NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts and coupling patterns with the predicted values.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product (e.g., as a thin film or KBr pellet) and identify the characteristic absorption bands for the functional groups.
-
Mass Spectrometry (MS): Analyze the product by a suitable mass spectrometry technique (e.g., GC-MS or ESI-MS) to determine its molecular weight and fragmentation pattern.
-
Purity Analysis: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
References
[1] Cas no 1027888-79-4 (this compound). (2024, August 30). LookChem. [2] 1027888-79-4 | this compound. ChemScene.
Sources
2-Methoxy-4-(trifluoromethyl)phenol CAS number 1027888-79-4
An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)phenol (CAS: 1027888-79-4): A Key Intermediate in Modern Synthesis
Executive Summary
This compound is a fluorinated phenolic compound of significant interest in synthetic organic chemistry and drug development.[1] Its unique molecular architecture, featuring a trifluoromethyl (TFM) group, a hydroxyl group, and a methoxy group on a benzene ring, imparts a valuable combination of physicochemical properties. The strong electron-withdrawing nature and high lipophilicity conferred by the TFM group make this molecule a critical building block for creating advanced pharmaceutical ingredients (APIs), next-generation agrochemicals, and high-performance materials.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's properties, a proposed synthetic pathway, detailed analytical protocols, key applications, and essential safety procedures.
The Strategic Importance of Trifluoromethylated Phenols
The deliberate incorporation of fluorine and fluorinated motifs is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[3][4] The trifluoromethyl (TFM) group, in particular, is a widely used bioisostere for the methyl group, but with profoundly different electronic properties.[4]
Key Attributes Conferred by the TFM Group:
-
Enhanced Lipophilicity: The TFM group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross biological membranes.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the TFM group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[2][4]
-
Binding Affinity: The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, altering the acidity of nearby protons (like the phenolic hydroxyl) and influencing the molecule's ability to form hydrogen bonds or engage in other non-covalent interactions with biological targets.[2][4]
-
Conformational Control: The steric bulk of the TFM group can lock a molecule into a specific conformation that is favorable for binding to a target receptor or enzyme.
These attributes make TFM-containing intermediates like this compound highly sought after in the development of more potent, selective, and stable therapeutic agents.[2][5]
Physicochemical Properties and Structural Data
The combination of the key functional groups in this compound dictates its reactivity and utility as a synthetic intermediate.
| Property | Value | Source |
| CAS Number | 1027888-79-4 | [1][6] |
| Molecular Formula | C₈H₇F₃O₂ | [1][6] |
| Molecular Weight | 192.14 g/mol | [6][7] |
| Synonym | 4-Hydroxy-3-methoxybenzotrifluoride | [1][6] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [6] |
| LogP (calculated) | 2.4196 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 1 | [6] |
The phenolic hydroxyl group provides a site for nucleophilic attack or derivatization, while the aromatic ring can undergo electrophilic substitution, with the positions directed by the existing methoxy and TFM groups.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
While multiple synthetic routes may be conceived, a robust and versatile approach for constructing the substituted phenol core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its tolerance of diverse functional groups and its reliability in forming carbon-carbon bonds. A plausible, though not definitively documented, pathway would involve coupling an appropriately substituted boronic acid with a bromo-phenol precursor.
Caption: Proposed Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies and should be optimized for specific laboratory conditions.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-methoxyphenol (1 equiv.), a suitable trifluoromethylating agent or boronic acid equivalent (1.2 equiv.), and a base such as potassium carbonate (2.5 equiv.).
-
Rationale: The use of inert atmosphere (nitrogen) is critical to prevent the degradation of the palladium catalyst. The excess boronic acid and base are used to drive the reaction to completion.
-
-
Solvent Addition: Add a degassed solvent mixture, such as 3:1 dioxane/water, to the flask.
-
Rationale: A mixed solvent system is often required to dissolve both the organic reactants and the inorganic base. Degassing (by sparging with nitrogen) removes dissolved oxygen which can poison the catalyst.
-
-
Catalyst Introduction: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.), to the reaction mixture.
-
Rationale: Pd(0) is the active catalytic species that initiates the catalytic cycle. The catalyst loading is kept low (1-5 mol%) as it is regenerated during the reaction.
-
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Analytical and Quality Control Workflow
Ensuring the identity and purity of the synthesized compound is paramount. A multi-step analytical workflow provides a self-validating system for quality control.
Caption: Standard quality control workflow for a synthesized chemical intermediate.
Protocol 1: Purity by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A 30m x 0.25mm ID fused-silica capillary column with a non-polar stationary phase (e.g., DB-5 or equivalent).
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.
-
Injection: Inject 1 µL with a split ratio of 50:1.
-
Conditions: Inlet temperature of 250°C. Oven program: start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes. Detector temperature of 300°C.
-
Acceptance Criteria: Purity should be ≥98% as determined by peak area percentage.
Protocol 2: Structural Confirmation by ¹H NMR
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Analysis: Acquire a standard proton spectrum. Expected signals would include aromatic protons, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the phenolic hydroxyl (-OH) proton. The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate.[1]
Caption: Conceptual role as a core building block in various R&D fields.
-
Pharmaceuticals: It serves as a starting material for multi-step syntheses of complex drug candidates.[2] The phenolic hydroxyl can be used as a handle for etherification or other coupling reactions to link the TFM-containing ring to a larger molecular scaffold, a common strategy in developing kinase inhibitors or other targeted therapies.
-
Agrochemicals: Its structure is incorporated into novel herbicides and pesticides.[1][2] The TFM group can enhance the potency and environmental stability of these agents, leading to more effective crop protection with potentially lower environmental impact.[2]
-
Materials Science: The compound can be used to develop functional materials, such as high-performance polymers. The TFM group can improve thermal stability and chemical resistance, while the phenol provides a reactive site for polymerization.[1][2]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related trifluoromethylated and methoxylated phenols can be used to establish prudent handling practices.[8][9][10][11]
-
Hazard Identification:
-
Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][12]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]
-
-
Storage:
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material sciences. Its strategic combination of a reactive phenol, a directing methoxy group, and a property-enhancing trifluoromethyl group makes it an invaluable intermediate. For researchers in drug discovery and agrochemical development, understanding the synthesis, characterization, and safe handling of this compound is essential for leveraging its full potential in the creation of novel, high-value molecules.
References
-
Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. (2023). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Goti, G., et al. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Ferreira, B. R., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. [Link]
- Preparation of trifluoromethyl-substituted phenols and phenates. (n.d.).
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PubMed. [Link]
-
OSHA Method PV2039: 4-Methoxyphenol. (n.d.). OSHA. [Link]
-
Method 8041A: Phenols by Gas Chromatography. (2007). EPA. [Link]
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- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
2-Methoxy-4-(trifluoromethyl)phenol structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxy-4-(trifluoromethyl)phenol
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS No. 1027888-79-4). Designed for researchers, chemists, and professionals in drug development, this document outlines a multi-technique analytical workflow. It moves beyond procedural steps to explain the scientific rationale behind the integration of spectroscopic and chromatographic methods. By combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this guide establishes a self-validating system for the unambiguous confirmation of the molecular structure, ensuring the highest degree of scientific integrity for research and development applications.
Introduction: The Compound in Context
This compound, also known as 4-Hydroxy-3-methoxybenzotrifluoride, is a substituted phenolic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenol, a methoxy ether, and a trifluoromethyl group. The trifluoromethyl (-CF₃) group is a particularly valued substituent in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Given its potential role as a key building block in the synthesis of novel pharmaceutical agents and advanced materials, rigorous and unequivocal structural verification is paramount.
This guide details the synergistic application of modern analytical techniques to confirm the identity and purity of this molecule, ensuring a solid foundation for subsequent research and development.
Physicochemical Properties
A summary of the key computed and known properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃O₂ | [4] |
| Molecular Weight | 192.14 g/mol | [4] |
| CAS Number | 1027888-79-4 | [4] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [4] |
| LogP | 2.42 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
The Integrated Analytical Workflow: A Holistic Approach
The definitive elucidation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating workflow that ensures accuracy and reproducibility.
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
biological activity of 2-Methoxy-4-(trifluoromethyl)phenol
An In-Depth Technical Guide to the Predicted Biological Activity of 2-Methoxy-4-(trifluoromethyl)phenol
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activities of this compound, a molecule of significant interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific compound, this document synthesizes information from structurally related analogs and foundational principles of medicinal chemistry to forecast its potential as a therapeutic agent. We will explore its predicted antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, detailing the underlying rationale based on its 2-methoxyphenol core and the influence of the 4-trifluoromethyl substituent. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating the biological evaluation of this promising compound.
Introduction: Unveiling the Potential of a Structurally-Informed Molecule
This compound (CAS No. 1027888-79-4) is a fluorinated aromatic organic compound with the molecular formula C₈H₇F₃O₂[1]. Its structure is characterized by a guaiacol (2-methoxyphenol) backbone, which is prevalent in a variety of biologically active natural products, and a trifluoromethyl (-CF₃) group at the para-position. The strategic combination of these two moieties suggests a high potential for multifaceted biological activity.
The phenolic hydroxyl and methoxy groups of the guaiacol core are known to contribute to antioxidant and anti-inflammatory effects[2]. The trifluoromethyl group, a common substituent in modern pharmaceuticals, is prized for its ability to enhance key drug-like properties. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, cell membrane permeability, and binding affinity to biological targets[3][4]. This guide will deconstruct the molecule to predict its biological profile, providing the scientific rationale and experimental frameworks necessary for its empirical validation.
Predicted Biological Activities: A Synthesis of Structure-Activity Relationships
The biological potential of this compound can be inferred from the known activities of its structural analogs.
Antioxidant and Anti-inflammatory Potential
The 2-methoxyphenol scaffold is a well-established pharmacophore for antioxidant and anti-inflammatory activity. Phenolic compounds, in general, are capable of scavenging free radicals by donating a hydrogen atom from their hydroxyl group, thereby neutralizing reactive oxygen species (ROS)[5].
Causality of Action:
-
Radical Scavenging: The phenolic -OH group is the primary site for antioxidant activity. The methoxy group at the ortho position can further stabilize the resulting phenoxyl radical through resonance, enhancing its scavenging capacity.
-
COX-2 Inhibition: Many 2-methoxyphenols have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade[2]. The trifluoromethyl group may enhance this activity by increasing the compound's binding affinity to the enzyme's active site.
Table 1: Antioxidant and Anti-inflammatory Activity of Related Methoxyphenol Compounds
| Compound | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| General 2-Methoxyphenols | Antioxidant (DPPH assay) | Demonstrated significant radical-scavenging activity. | [2] |
| General 2-Methoxyphenols | COX-2 Inhibition | The majority of tested 2-methoxyphenols were COX-2 inhibitors. | [2] |
| Dehydrodieugenol | COX-2 Gene Expression | Acted as a potent inhibitor of LPS-induced COX-2 expression in RAW 264.7 cells. |[6] |
Antimicrobial Activity
Phenolic compounds are known for their broad-spectrum antimicrobial properties. Structurally similar molecules, such as 2-methoxy-4-vinylphenol and other substituted phenols, have shown efficacy against various microorganisms[7][8].
Causality of Action:
-
Membrane Disruption: The lipophilic nature of the molecule, enhanced by the trifluoromethyl group, may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and function.
-
Enzyme Inhibition: Molecular docking studies on related compounds like 2-methoxy-4-vinylphenol suggest interactions with essential bacterial enzymes such as DNA gyrase and lipoprotein LpxC, leading to inhibition of bacterial replication and cell wall synthesis[8].
Table 2: Antimicrobial Activity of a Related Methoxyphenol Compound
| Compound | Mechanism | Key Findings | Reference |
|---|
| 2-Methoxy-4-vinylphenol | DNA Gyrase & Lipoprotein Interaction | Molecular docking revealed a high degree of interaction with key bacterial enzymes, suggesting potent antimicrobial efficacy. |[8] |
Anticancer Potential
The potential for anticancer activity is suggested by studies on 2-methoxy-4-vinylphenol, which has been shown to attenuate the migration of human pancreatic cancer cells[9]. The inclusion of a trifluoromethyl group is a well-established strategy in the design of modern anticancer drugs to enhance efficacy[3][4].
Causality of Action:
-
Inhibition of Cell Proliferation and Migration: 2-methoxy-4-vinylphenol reduces the viability of pancreatic cancer cells and suppresses their migratory activity. This is achieved by inhibiting the expression of proliferating cell nuclear antigen (PCNA) and decreasing the phosphorylation of Focal Adhesion Kinase (FAK) and AKT, key proteins in cell survival and migration signaling pathways[9]. It is highly probable that this compound would engage this same pathway.
-
Enhanced Metabolic Stability: The trifluoromethyl group is known to block metabolic hotspots on aromatic rings, increasing the compound's half-life and bioavailability, which could lead to a more sustained therapeutic effect[3].
Table 3: Anticancer Activity of a Related Methoxyphenol Compound
| Compound | Cell Lines | Mechanism of Action | Key Findings | Reference |
|---|
| 2-Methoxy-4-vinylphenol | Panc-1, SNU-213 (Pancreatic Cancer) | Blockade of FAK and AKT Signaling | Reduced cell viability, inhibited PCNA expression, and suppressed migratory activity. |[9] |
Key Signaling Pathway: Predicted Inhibition of FAK/AKT
Based on the activity of its close analog, 2-methoxy-4-vinylphenol, a primary mechanism of anticancer action for this compound is the inhibition of the FAK/AKT signaling cascade, which is crucial for cell proliferation, survival, and metastasis.
Caption: Predicted inhibition of the FAK/AKT signaling pathway.
Experimental Protocols for Biological Evaluation
To empirically validate the predicted activities, the following standardized in vitro assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
-
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical. This donation neutralizes the radical and causes a color change from violet to yellow, which is measured spectrophotometrically. The degree of color change is proportional to the antioxidant capacity.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
This compound stock solution (in methanol or DMSO)
-
Ascorbic acid or Trolox (positive control)
-
Methanol (spectrophotometric grade)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
Gentamicin or other appropriate antibiotic (positive control)
-
Resazurin solution (viability indicator, optional)
-
-
Procedure:
-
Prepare a bacterial inoculum standardized to 0.5 McFarland.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria + broth), negative (broth only), and antibiotic controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration with no turbidity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
-
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
Cancer cell line (e.g., Panc-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Doxorubicin or other appropriate cytotoxic drug (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
After treatment, remove the medium and add fresh medium containing MTT solution.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Remove the MTT medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
-
Proposed Workflow for Comprehensive Biological Characterization
A tiered approach is recommended to efficiently characterize the biological profile of this compound.
Caption: A tiered experimental workflow for characterization.
Synthesis Considerations
The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible route involves the reaction of a suitably protected 2-methoxyphenol derivative with a trifluoromethylating agent or by starting from a pre-functionalized trifluoromethylbenzene precursor[10]. For instance, a general procedure for preparing trifluoromethylphenols involves reacting a trifluoromethyl halobenzene with sodium benzylate, followed by hydrogenolysis[10].
Conclusion and Future Directions
This compound is a compound with a high predicted potential for diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This guide has laid out the scientific rationale for these predictions, grounded in the well-documented activities of its structural components. The trifluoromethyl group is expected to be a key modulator, enhancing potency and conferring favorable pharmacokinetic properties.
The immediate future for this compound lies in the empirical validation of these hypotheses. The experimental protocols and workflow detailed herein provide a clear roadmap for researchers to undertake a systematic investigation. Should the in vitro data prove promising, particularly in the realm of oncology, further studies into its specific molecular targets and its efficacy in in vivo models will be warranted. This molecule stands as an excellent candidate for further drug discovery and development efforts.
References
- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 469-475.
-
RIFM. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for the reaction between 2-methoxy-4-methylphenol and ROO. Retrieved from [Link]
- Rubab, M., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)
-
PubMed Central. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Retrieved from [Link]
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment. Retrieved from [Link]
- Lee, J. H., et al. (2019). 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling. Anticancer Research, 39(12), 6685-6691.
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
ResearchGate. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]
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An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Methoxy-4-(trifluoromethyl)phenol, a fluorinated aromatic compound, stands as a pivotal intermediate in the synthesis of a diverse array of value-added chemicals. Its unique structural features—a phenol hydroxyl group, a methoxy group, and an electron-withdrawing trifluoromethyl group—impart a distinct reactivity profile that has been harnessed in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. This guide provides a comprehensive technical overview of this compound, from its synthesis and spectral characterization to its reactivity and diverse applications, offering field-proven insights for researchers and developers in the chemical sciences.
Physicochemical Properties and Structural Elucidation
This compound, with the CAS number 1027888-79-4, is a substituted phenol characterized by a methoxy group ortho to the hydroxyl group and a trifluoromethyl group at the para position.[1] This substitution pattern is key to its chemical behavior and utility in synthesis.
Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃O₂ | [1] |
| Molecular Weight | 192.14 g/mol | [2] |
| Appearance | Colorless oil or solid | [3] |
| Storage | Room temperature, under an inert atmosphere | [2] |
The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring and the acidity of the phenolic proton.[4] This electronic effect, combined with the steric and electronic influence of the methoxy group, dictates the regioselectivity of its reactions.
Spectral Characterization
1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and potentially long-range coupling with the fluorine atoms of the trifluoromethyl group. The methoxy group will appear as a singlet, and the hydroxyl proton will also be a singlet, with its chemical shift being concentration and solvent-dependent.
13C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by the substituents, and the methoxy carbon will appear as a single peak.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Strong C-F stretching vibrations from the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. Other characteristic peaks will include C-O stretching for the methoxy and phenol groups, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of a methyl group from the methoxy moiety, loss of CO, and fragmentation of the trifluoromethyl group.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale of production.
General Synthetic Approach: Methylation of 4-(Trifluoromethyl)phenol
A common and direct method involves the methylation of the corresponding phenol.
Figure 1: General synthesis of this compound.
This transformation can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base like potassium carbonate.
Detailed Experimental Protocol: Synthesis from a Boronic Acid Precursor
A high-yield synthesis has been reported for the closely related isomer, 2-methoxy-5-(trifluoromethyl)phenol, from its corresponding boronic acid.[3] This method can be adapted for the synthesis of this compound.
Reaction Scheme:
Figure 2: Synthesis from a boronic acid precursor.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 2-methoxy-4-(trifluoromethyl)phenylboronic acid (1.0 equivalent).
-
Solvent Addition: Add ethanol to the flask.
-
Oxidation: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂).
-
Heating: Stir the reaction mixture at 80°C for approximately 2 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water.
-
Wash the aqueous mixture with an aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the product.
-
This method has been reported to provide a high yield (95%) for the 5-trifluoromethyl isomer and is expected to be efficient for the 4-trifluoromethyl isomer as well.[3]
Chemical Reactivity and Key Transformations
The reactivity of this compound is governed by the interplay of its three functional groups.
Figure 3: Reactivity map of this compound.
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This allows for a variety of O-alkylation and O-acylation reactions.
-
Aromatic Ring: The trifluoromethyl group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, the methoxy and hydroxyl groups are activating and ortho, para-directing. The overall regioselectivity of electrophilic substitution will be a balance of these directing effects.
-
Trifluoromethyl Group: This group is generally stable to most reaction conditions but can influence the reactivity of the aromatic ring through its strong electron-withdrawing inductive effect.
Applications in Industry and Research
The unique combination of functional groups in this compound makes it a valuable building block in several key industries.
Agrochemicals
This phenol is a key intermediate in the synthesis of modern herbicides and pesticides.[1] The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final product.[4] For instance, derivatives of this compound have been investigated for the development of novel herbicides with high selectivity and low environmental impact.[1]
Pharmaceuticals
In the pharmaceutical industry, the incorporation of a trifluoromethyl group can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] this compound serves as a precursor for the synthesis of various pharmaceutical agents. While specific examples of blockbuster drugs derived directly from this intermediate are not widely publicized, its structural motif is found in compounds being investigated for various therapeutic areas.
Materials Science
The trifluoromethyl group can impart desirable properties to polymers, such as enhanced thermal stability, chemical resistance, and specific optical and electronic properties.[4] Research has explored the use of trifluoromethyl-substituted phenols in the synthesis of high-performance polymers, including polycarbonates.[5] The resulting materials have potential applications in advanced coatings and specialty plastics.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store under an inert atmosphere.[6] It is also noted to be light-sensitive and hygroscopic.[6]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6]
-
If swallowed: Immediately call a poison center or doctor. Rinse mouth.[6]
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][7][8][9][10]
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the combination of hydroxyl, methoxy, and trifluoromethyl groups, provide a platform for the creation of complex molecules with tailored functionalities. Its demonstrated and potential applications in agrochemicals, pharmaceuticals, and materials science underscore its importance in both academic research and industrial development. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the advancement of chemical innovation.
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Ningbo Inno Pharmchem Co., Ltd. (2024, August 30). Cas no 1027888-79-4 (this compound). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 22). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136). Retrieved from [Link]
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MolPort. (n.d.). Compound 2-methoxy-4-({[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl)phenol. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of Fourier-transform infrared (FTIR) spectra of pure sample.... Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Wiley Online Library. (n.d.). Synthesis of 4‐trifluoromethyl‐2H‐chromenes via the reaction of 2‐(trifluoroacetyl)phenols with vinyltriphen. Retrieved from [Link]
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Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
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discovery and synthesis of novel trifluoromethylphenols
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Trifluoromethylphenols
Abstract
The introduction of the trifluoromethyl (CF₃) group into phenolic scaffolds represents a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2][3] This substituent dramatically alters a molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity through potent electronic effects.[4][5][6] However, the synthesis of trifluoromethylphenols is often hampered by challenges, including the need for harsh reaction conditions and difficulties in controlling regioselectivity.[7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both foundational and state-of-the-art synthetic strategies. We will delve into the mechanistic underpinnings of various methodologies, offer field-proven experimental protocols, and present a comparative analysis of different approaches to empower rational decision-making in the laboratory.
The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its profound impact stems from the high electronegativity of its three fluorine atoms, which creates a powerful electron-withdrawing effect.[4][6] This unique electronic nature imparts several desirable characteristics to parent molecules, particularly phenols:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased in-vivo half-life for drug candidates.[2]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4]
-
Modulation of Acidity: As a strong electron-withdrawing group, the CF₃ moiety increases the acidity of the phenolic proton, which can be critical for tuning receptor binding interactions.
-
Improved Binding Affinity: The electronic and steric properties of the CF₃ group can lead to more favorable electrostatic and hydrophobic interactions with biological targets.[4]
These combined effects have led to the incorporation of trifluoromethylated aromatic structures in numerous FDA-approved drugs and advanced agrochemicals.[1][9]
Navigating the Synthetic Landscape: Core Methodologies
The direct and selective installation of a CF₃ group onto a phenol ring is a non-trivial synthetic challenge. Methodologies can be broadly categorized by the nature of the trifluoromethylating species: electrophilic, radical, or nucleophilic.
Electrophilic Trifluoromethylation: The Power of CF₃⁺ Reagents
Electrophilic trifluoromethylation remains one of the most robust and widely used strategies. This approach relies on reagents that can deliver a formal "CF₃⁺" cation to the electron-rich phenol ring.[1][10][11]
Causality Behind the Method: Phenols are activated substrates for electrophilic aromatic substitution, making them ideal partners for these reagents. The reaction typically proceeds under mild conditions, and regioselectivity can often be predicted based on the electronic and steric nature of existing substituents.
Key Reagents:
-
Hypervalent Iodine Reagents (e.g., Togni's Reagents): These are among the most popular electrophilic sources. They are generally stable, crystalline solids that react with phenols, often in the presence of a catalyst or additive, to yield ortho- and para-trifluoromethylated products.[10][12][13]
-
Sulfonium Salts (e.g., Umemoto's and Shibata's Reagents): These reagents, which feature a CF₃ group attached to a positively charged sulfur atom, are highly effective for trifluoromethylating a wide range of nucleophiles, including phenols.[10][11][12] Their reactivity can be tuned by modifying the substituents on the sulfur atom.[14]
The general mechanism involves the attack of the electron-rich aromatic ring on the electrophilic CF₃ source, followed by deprotonation to restore aromaticity.
Caption: General mechanism for electrophilic trifluoromethylation of phenols.
Radical Trifluoromethylation: Harnessing the CF₃• Radical
Radical-based methods have emerged as a powerful alternative, particularly with the advent of photoredox catalysis.[1] These reactions utilize a CF₃ radical precursor and proceed through a distinct mechanistic pathway.
Causality Behind the Method: Photoredox catalysis uses visible light to generate highly reactive radical species under exceptionally mild conditions.[15][16] This approach offers complementary reactivity to ionic methods and can often tolerate a broader range of functional groups.
Key Reagents & Systems:
-
Trifluoroiodomethane (CF₃I): A common and inexpensive source of the trifluoromethyl radical upon photolysis or interaction with a photocatalyst.[7][15]
-
Langlois' Reagent (CF₃SO₂Na): This stable, easy-to-handle solid can generate a CF₃ radical via a single-electron transfer (SET) process, often initiated by an oxidant or a photocatalyst.[11][17]
-
Photocatalysts: Ruthenium or Iridium complexes are common, although organic dyes are also used.[15][16][18]
A recent breakthrough demonstrated the multiple trifluoromethylation of phenols using CF₃I and visible light, where a photoexcited phenoxide intermediate engages in single-electron transfer to the CF₃ source.[7]
Caption: A plausible photoredox catalytic cycle for trifluoromethylation.
Other Notable Strategies
While electrophilic and radical pathways are dominant, other methods hold synthetic value:
-
Nucleophilic Trifluoromethylation: This involves reacting an aryl halide or triflate with a nucleophilic "CF₃⁻" source, such as the Ruppert-Prakash reagent (TMSCF₃).[13][19][20] This is typically used to construct aryl trifluoromethyl ethers (Ar-OCF₃) but can be adapted for C-CF₃ bond formation on suitably functionalized rings.[20][21]
-
Classical Multi-Step Syntheses: Older methods often involve constructing the phenol from a pre-existing trifluoromethylbenzene. For example, a trifluoromethyl-substituted aniline can be converted to a diazonium salt, which is then hydrolyzed to the phenol.[8] While robust, these multi-step sequences are less atom-economical.
Comparative Analysis of Synthetic Methods
The choice of synthetic strategy is dictated by factors such as substrate scope, functional group tolerance, desired regioselectivity, and reagent availability.
| Method Type | Common Reagents | Typical Conditions | Advantages | Limitations |
| Electrophilic | Togni's, Umemoto's Reagents[10][12] | Metal catalysts (e.g., Cu, Zn), mild temperatures | Good for electron-rich phenols, predictable regioselectivity, commercially available reagents. | Reagents can be expensive, may not tolerate highly sensitive functional groups. |
| Radical | CF₃I, CF₃SO₂Na[7][17] | Visible light, photocatalyst (Ru/Ir), room temp. | Exceptionally mild conditions, excellent functional group tolerance, novel reactivity. | Can sometimes lead to mixtures of isomers, requires specialized photoreactor setup. |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash)[13] | Aryl halide/triflate precursor, fluoride source | Effective for specific substitution patterns, well-established. | Requires pre-functionalized starting material, less direct than C-H functionalization. |
| Classical | From trifluoromethyl anilines[8] | Diazotization (NaNO₂, HCl), hydrolysis (H₂O, heat) | Utilizes inexpensive bulk starting materials, scalable. | Multi-step, often harsh conditions (acid, heat), generates significant waste. |
Field-Proven Experimental Protocols
Adherence to detailed, validated protocols is critical for reproducibility and success.
Protocol 1: Visible-Light Promoted Double Trifluoromethylation of Phenol
(Adapted from Nishikata, T. et al.[7])
This protocol describes a state-of-the-art method for introducing two trifluoromethyl groups onto a phenol ring using a simple setup.
Self-Validating System: The success of this reaction is confirmed by the significant mass increase of the product and the characteristic CF₃ signal in ¹⁹F NMR spectroscopy. The reaction is sensitive to oxygen and light, so proper inert atmosphere technique and consistent light irradiation are key to reproducibility.
Materials:
-
4-tert-Butylphenol
-
Trifluoroiodomethane (CF₃I) - handled as a gas or condensed liquid
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
450 nm LED lamp
-
Schlenk flask or sealed reaction vial with a stir bar
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-tert-butylphenol (1.0 mmol), and Cesium Carbonate (2.5 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (5.0 mL) via syringe.
-
Cool the flask to -78 °C (dry ice/acetone bath) and carefully condense trifluoroiodomethane (3.0 mmol) into the vessel.
-
Seal the flask and allow it to warm to room temperature.
-
Place the flask approximately 5 cm from the 450 nm LED lamp and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Irradiate the reaction for 24 hours. Monitor progress by TLC or LC-MS if desired.
-
Upon completion, carefully vent any excess pressure. Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2,6-bis(trifluoromethyl)-4-tert-butylphenol.
Protocol 2: Electrophilic Trifluoromethylation using a Togni Reagent
(General procedure based on principles from Togni, A. et al.[13])
Self-Validating System: This reaction's progress can be monitored by the consumption of the starting phenol via TLC. The formation of the product is confirmed by ¹H, ¹³C, and ¹⁹F NMR, showing the appearance of a CF₃ group and a shift in the aromatic proton signals.
Materials:
-
2-Phenylphenol
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I)
-
Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask with stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask, add 2-phenylphenol (1.0 mmol) and the Togni Reagent I (1.2 mmol).
-
Add anhydrous acetonitrile (10 mL) followed by Zn(OTf)₂ (10 mol%, 0.1 mmol).
-
Stir the reaction mixture at 60 °C under an inert atmosphere.
-
Monitor the reaction by TLC until the starting phenol is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel to isolate the trifluoromethylated product(s). Note: A mixture of ortho- and para-isomers with respect to the hydroxyl group may be formed.
Future Outlook
The development of novel trifluoromethylphenols continues to be a vibrant area of research. Future efforts will likely focus on:
-
Catalyst Development: Designing more efficient, cheaper, and environmentally benign catalysts, particularly for photoredox and other C-H activation strategies.
-
Asymmetric Synthesis: Creating methods for the enantioselective synthesis of chiral trifluoromethylphenols, which is of high interest for pharmaceutical applications.
-
Late-Stage Functionalization: Developing protocols that allow for the direct trifluoromethylation of complex, drug-like molecules at a late stage in the synthesis, accelerating drug discovery pipelines.
-
Flow Chemistry: Adapting current methods, especially photochemical ones, to continuous flow systems for improved safety, scalability, and efficiency.[17]
By building upon the robust foundation of existing methods and embracing new catalytic technologies, chemists will continue to unlock the vast potential of trifluoromethylphenols in science and industry.
References
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de la Cruz, J., Galeano, J. C., & Quiroga, J. (2015). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. [Link]
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Wikipedia. (n.d.). Trifluoromethylation. [Link]
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Umemoto, T., Kuriu, Y., Adachi, K., & Nakayama, S. I. (1983). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
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Shabani, S., & Constantinou, M. (2018). Development of Electrophilic Trifluoromethylating Reagents. ResearchGate. [Link]
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Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O‑Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O‑Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. [Link]
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Ghorbani-Vaghei, R., & Amiri, M. (2022). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols and phenols. Chemical Review and Letters. [Link]
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Chem-Station. (2014). Electrophilic Trifluoromethylation. [Link]
-
Yoritate, M., Sandford, T., Hollingworth, G. J., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC - NIH. [Link]
-
Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications. [Link]
-
Goedecke, C. (2024). Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews. [Link]
- Eli Lilly and Co. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Beier, P., & Pastyrik, K. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Pop, F., & Cheregi, M. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. [Link]
-
Yoritate, M., Sandford, T., Hollingworth, G. J., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship. [Link]
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Fu, M. C., Shang, R., & Fu, Y. (2021). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. ResearchGate. [Link]
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Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. J. Org. Chem. [Link]
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Harsányi, A., & Sandford, G. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. [Link]
-
Singh, R. P., & Ghoshal, T. (2024). Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. ResearchGate. [Link]
-
ResearchGate. (n.d.). O‐Trifluoromethylation of phenol. [Link]
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Schnick, R. A. (1972). A review of literature on TFM (3-trifluoromethyl-4-nitrophenol) as a lamprey larvicide. SciSpace. [Link]
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ResearchGate. (n.d.). (a) Reaction conditions for the photoredox catalytic.... [Link]
-
Reinscheid, U. M., et al. (n.d.). Overview of biological and non-biological transformations of 2-trifluoromethylphenol. ResearchGate. [Link]
-
Jeschke, P. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem. [Link]
-
Wang, Z., et al. (2023). Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination. Journal of the American Chemical Society. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(trifluoromethyl)phenol, also known as 4-hydroxy-3-methoxybenzotrifluoride, is a fluorinated aromatic organic compound with significant potential across various scientific disciplines. Its molecular structure, featuring a phenol ring substituted with a methoxy group and a trifluoromethyl group, imparts a unique combination of properties that make it a valuable building block in medicinal chemistry, agrochemical synthesis, and materials science.[1] The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and predicted spectroscopic data to aid in its characterization.
Molecular and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1027888-79-4 | [1] |
| Molecular Formula | C₈H₇F₃O₂ | [1] |
| Molecular Weight | 192.14 g/mol | [1] |
| Predicted Melting Point | 45-50 °C | Computational Prediction |
| Predicted Boiling Point | 210-220 °C (at 760 mmHg) | Computational Prediction |
| Predicted Aqueous Solubility | Low to moderate | Computational Prediction |
| Predicted pKa | 8.5 - 9.5 | Computational Prediction |
| Predicted LogP | 2.42 | [1] |
Experimental Protocols for Physicochemical Characterization
The following sections detail robust experimental methodologies for the determination of key physicochemical parameters of this compound. The choice of these methods is guided by their reliability, reproducibility, and relevance in a drug discovery and development setting.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound in a given solvent.
Principle: An excess of the solid compound is equilibrated with the solvent of interest (in this case, purified water) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then quantified.
Experimental Workflow:
Caption: Shake-Flask Solubility Determination Workflow
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution reaches thermodynamic equilibrium and is truly saturated.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for obtaining a precise and reproducible value.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. 24 to 48 hours is typically adequate for most compounds.
-
Filtration: Essential to remove any undissolved solid particles that would otherwise lead to an overestimation of the solubility.
Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry
The pKa of a phenolic compound can be accurately determined using UV-Vis spectrophotometry by monitoring the change in absorbance as a function of pH.
Principle: The phenol (HA) and its conjugate base, the phenolate (A⁻), exhibit different UV-Vis absorbance spectra. By measuring the absorbance of the compound in solutions of varying pH, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Experimental Workflow:
Caption: Spectrophotometric pKa Determination Workflow
Causality Behind Experimental Choices:
-
Buffer Solutions: Provide a stable pH environment for each measurement.
-
Constant Concentration: Ensures that changes in absorbance are solely due to the change in the ionization state of the molecule.
-
Wavelength Selection: Choosing the wavelength of maximum absorbance difference between the protonated and deprotonated forms maximizes the sensitivity of the measurement.
Determination of the Partition Coefficient (LogP) by HPLC
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. A rapid and reliable method for its estimation is through reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle: A strong correlation exists between the retention time of a compound on a C18 reverse-phase HPLC column and its LogP value. By calibrating the HPLC system with a set of standards with known LogP values, the LogP of an unknown compound can be determined from its retention time.
Experimental Workflow:
Caption: HPLC-based LogP Determination Workflow
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar stationary phase allows for the separation of compounds based on their hydrophobicity.
-
Methanol/Water Gradient: A common mobile phase for RP-HPLC that allows for the elution of a wide range of compounds with varying polarities.
-
Calibration Standards: Essential for establishing a reliable correlation between retention time and LogP for the specific HPLC system and method conditions.
Predicted Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical compound. The following are predicted spectroscopic data for this compound.
¹H NMR Spectroscopy (Predicted)
-
Phenolic -OH: A broad singlet is expected to appear between 5.0 and 7.0 ppm. The chemical shift will be dependent on the solvent and concentration.
-
Aromatic Protons: The three aromatic protons will appear as a complex multiplet between 6.8 and 7.5 ppm.
-
Methoxy -OCH₃: A sharp singlet corresponding to the three methoxy protons is predicted to be around 3.9 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Six signals are expected in the aromatic region (110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon attached to the methoxy group. The carbon attached to the trifluoromethyl group will also be significantly shifted.
-
Trifluoromethyl Carbon (-CF₃): A quartet is expected around 124 ppm due to coupling with the three fluorine atoms.
-
Methoxy Carbon (-OCH₃): A signal is predicted around 56 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Weak to medium bands are anticipated just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands corresponding to the methoxy group will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorption bands for the trifluoromethyl group are predicted in the 1100-1350 cm⁻¹ region.
-
C-O Stretch: A strong band for the aryl-ether and phenol C-O stretching will likely be observed between 1200 and 1260 cm⁻¹.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 192. Common fragmentation patterns for phenols and methoxy-substituted aromatics would likely be observed, including:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 177.
-
Loss of a formyl radical (•CHO) to give a fragment at m/z 163.
-
Loss of carbon monoxide (CO) from the phenoxy cation.
Synthesis
A plausible synthetic route to this compound starts from guaiacol (2-methoxyphenol). The trifluoromethyl group can be introduced at the 4-position through a Friedel-Crafts-type reaction or related electrophilic trifluoromethylation methods. Alternatively, a multi-step synthesis starting from a pre-functionalized benzene ring is also a viable approach.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[2][3] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[2][3] Avoid inhalation of dust or vapors and contact with skin and eyes.[2][3] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[2] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
This compound is a compound of significant interest with a range of potential applications. This guide provides a comprehensive overview of its key physicochemical properties, detailed experimental protocols for their determination, and predicted spectroscopic data to facilitate its characterization. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and scientists working with this versatile molecule.
References
- Safety Data Sheet for 2-(Trifluoromethyl)phenol. (2024). Angene Chemical.
- Safety Data Sheet for p-(Trifluoromethoxy)phenol. (2010). Fisher Scientific.
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potential therapeutic targets of 2-Methoxy-4-(trifluoromethyl)phenol
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Methoxy-4-(trifluoromethyl)phenol
Abstract
This compound is a synthetic organic compound characterized by a phenol backbone substituted with a methoxy group and a trifluoromethyl group. The strategic incorporation of the trifluoromethyl moiety is a well-established approach in medicinal chemistry to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] While direct therapeutic applications of this compound are not yet extensively documented, its structural similarity to other biologically active methoxyphenols and trifluoromethylated compounds provides a strong basis for predicting its potential therapeutic targets. This guide synthesizes existing research on related molecules to propose and explore high-probability therapeutic pathways for this compound, focusing on inflammation, oncology, and microbial infections.
Introduction: The Rationale for Targeting this compound
The phenol scaffold is a privileged structure in drug discovery, present in numerous natural and synthetic bioactive compounds.[2] The addition of a methoxy group often confers antioxidant and anti-inflammatory properties.[3] The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is strongly electron-withdrawing and significantly increases lipophilicity, which can facilitate passage through cellular membranes and improve interactions with hydrophobic binding pockets of target proteins.[1] This unique combination of functional groups in this compound suggests a high potential for therapeutic intervention in complex diseases. This guide will elucidate the most promising therapeutic targets based on a logical, evidence-based framework derived from analogous structures.
Potential Therapeutic Area: Inflammation and Oxidative Stress
Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Phenolic compounds are well-known for their ability to modulate these processes.[4] We hypothesize that this compound engages with key inflammatory and oxidative stress pathways.
Cyclooxygenase-2 (COX-2) Inhibition
The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs.[5]
Mechanistic Insight: Structurally similar 2-methoxyphenols have demonstrated COX-2 inhibitory activity.[6] For example, 2-methoxy-4-vinylphenol has been shown to suppress the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[7] Furthermore, trifluoromethyl-containing compounds, such as certain salicylate derivatives, are known to inhibit COX-2 expression.[8] The trifluoromethyl group in celecoxib, a selective COX-2 inhibitor, is crucial for its activity.[9] Therefore, it is highly probable that this compound acts as an inhibitor of COX-2.
Proposed Signaling Pathway:
Figure 2. Proposed anticancer signaling pathways.
Potential Therapeutic Area: Antimicrobial Activity
Natural phenols and their derivatives are known for their broad-spectrum antimicrobial properties. [10] Mechanistic Insight: 2-methoxy-4-vinylphenol has been identified as a potent antimicrobial agent. [11]Molecular docking studies of this compound suggest that it interacts with bacterial DNA gyrase and lipoprotein, interfering with essential cellular processes. Given these findings, it is plausible that this compound could exhibit similar antimicrobial activities.
Experimental Protocols for Target Validation
To validate the hypothesized therapeutic targets of this compound, a series of in vitro and cell-based assays are proposed.
COX-2 Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on COX-2 enzyme activity.
Methodology:
-
Enzyme Source: Recombinant human COX-2.
-
Assay Principle: A colorimetric or fluorometric assay kit will be used to measure the peroxidase activity of COX-2.
-
Procedure: a. Prepare a series of dilutions of this compound and a known COX-2 inhibitor (e.g., celecoxib). b. In a 96-well plate, add the enzyme, the substrate (arachidonic acid), and the test compound or reference inhibitor. c. Incubate at 37°C for a specified time. d. Stop the reaction and measure the absorbance or fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
NF-κB Translocation Assay
Objective: To assess the effect of this compound on the nuclear translocation of NF-κB in response to an inflammatory stimulus.
Methodology:
-
Cell Line: RAW 264.7 macrophages or similar.
-
Assay Principle: Immunofluorescence microscopy to visualize the localization of the p65 subunit of NF-κB.
-
Procedure: a. Seed cells on coverslips in a 24-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes. d. Fix, permeabilize, and block the cells. e. Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. f. Counterstain the nuclei with DAPI. g. Visualize using a fluorescence microscope and quantify the nuclear fluorescence intensity.
VEGFR2 Kinase Assay
Objective: To measure the inhibitory effect of the compound on the kinase activity of VEGFR2.
Methodology:
-
Enzyme Source: Recombinant human VEGFR2 kinase domain.
-
Assay Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) that measures ATP consumption.
-
Procedure: a. Prepare serial dilutions of this compound and a known VEGFR2 inhibitor (e.g., Sunitinib). b. In a 96-well plate, combine the VEGFR2 enzyme, a suitable substrate peptide, ATP, and the test compound. c. Incubate at room temperature to allow the kinase reaction to proceed. d. Add the Kinase-Glo® reagent to terminate the reaction and generate a luminescent signal. e. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the IC50 value.
Experimental Workflow Diagram:
Figure 3. General workflow for target validation.
Conclusion and Future Directions
This guide has outlined a series of highly plausible therapeutic targets for this compound based on robust evidence from structurally analogous compounds. The primary areas of promise lie in the modulation of inflammatory and oncogenic signaling pathways, with COX-2, MPO, VEGFR2, PPARγ, and the FAK/AKT axis representing key targets for investigation. The provided experimental protocols offer a clear path for validating these hypotheses. Future research should focus on the synthesis of derivatives to establish a clear structure-activity relationship, followed by in vivo studies in relevant disease models to ascertain the therapeutic potential of this promising chemical scaffold.
References
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Perwez, M., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Science OA. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2022). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. [Link]
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Jeong, J. B., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research. [Link]
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Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]
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Asami, E., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Immunopharmacology and Immunotoxicology. [Link]
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Lee, J. H., et al. (2020). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. International Journal of Molecular Sciences. [Link]
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van de Wier, B., et al. (2014). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS One. [Link]
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Chinery, R., et al. (1998). Antioxidants reduce cyclooxygenase-2 expression, prostaglandin production, and proliferation in colorectal cancer cells. Cancer Research. [Link]
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Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. [Link]
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LookChem. Cas 106877-41-2,3-Methoxy-4-(trifluoroMethyl)phenol. [Link]
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Ashraf, M. A., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods. [Link]
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Sanchez-Galan, E., et al. (2000). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology. [Link]
- Google Patents. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
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D'Auria, M., et al. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. [Link]
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ResearchGate. (2016). Biocatalytic trifluoromethylation of unprotected phenols. [Link]
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Kim, J. H., et al. (2019). 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling. Anticancer Research. [Link]
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Repository UIN Malang. (2020). methyl)- phenol compound on T47D breast cancer cells. [Link]
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Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. [Link]
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Gutmann, B., et al. (2016). Biocatalytic trifluoromethylation of unprotected phenols. Nature Communications. [Link]
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Yang, Y., et al. (2024). Polyphenols targeting multiple molecular targets and pathways for the treatment of vitiligo. Frontiers in Immunology. [Link]
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He, B., et al. (2014). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Allergy, Asthma & Clinical Immunology. [Link]
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Li, W., et al. (2017). Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. Oncology Letters. [Link]
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Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
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ChemistryViews. (2024). Practical Path to Multiple Trifluoromethylation of Phenols. [Link]
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Frontiers. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]
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ResearchGate. (2020). Anticancer activity in 2-methoxy-4-((4-methoxy-phenilimino)-methyl)-phenol compound on T47D breast cancer cells. [Link]
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- 9. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methoxy-4-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages a predictive approach based on the analysis of structurally related compounds. It offers a detailed projection of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for acquiring and interpreting this spectroscopic data, empowering researchers to perform their own analyses and validate the predicted spectral characteristics.
Introduction: The Structural Significance of this compound
This compound belongs to a class of substituted phenols that are of significant interest in drug discovery and materials science. The interplay between the electron-donating methoxy group (-OCH₃) and the potent electron-withdrawing trifluoromethyl group (-CF₃) on the phenolic ring creates a unique electronic and structural environment. This substitution pattern is expected to significantly influence the compound's acidity, hydrogen-bonding capabilities, and overall reactivity, making a thorough spectroscopic analysis essential for its unambiguous identification and the prediction of its chemical behavior.
The position of these functional groups dictates the molecule's electronic properties, which are directly reflected in its spectroscopic signatures.[1] A comprehensive understanding of its spectral data is, therefore, a critical prerequisite for its application in any research or development endeavor.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of analogous compounds, including other trifluoromethylphenol isomers and methoxyphenols.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents on the benzene ring.[1]
2.1.1. Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, and the phenolic hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (H-3) | 7.1 - 7.3 | d | ~2 |
| Aromatic H (H-5) | 7.3 - 7.5 | dd | ~8, ~2 |
| Aromatic H (H-6) | 6.9 - 7.1 | d | ~8 |
| Methoxy (-OCH₃) | 3.8 - 4.0 | s | - |
| Phenolic (-OH) | 5.5 - 7.0 | br s | - |
Rationale for Predictions:
-
The electron-withdrawing -CF₃ group at the C-4 position will deshield the adjacent aromatic protons (H-3 and H-5), causing them to appear at a lower field (higher ppm).
-
The electron-donating -OCH₃ group at the C-2 position will shield the adjacent aromatic proton (H-3) and the ortho proton (H-6), shifting them to a higher field (lower ppm).
-
The coupling patterns (multiplicities) are predicted based on the expected spin-spin interactions between neighboring protons.
-
The phenolic hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.[1]
2.1.2. Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 145 - 150 |
| C-2 (C-OCH₃) | 148 - 153 |
| C-3 | 110 - 115 |
| C-4 (C-CF₃) | 125 - 130 (q, J ≈ 30-40 Hz) |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| -OCH₃ | 55 - 60 |
| -CF₃ | 120 - 125 (q, J ≈ 270-280 Hz) |
Rationale for Predictions:
-
The carbons directly attached to the oxygen atoms (C-1 and C-2) will be significantly deshielded and appear at a low field.
-
The carbon bearing the trifluoromethyl group (C-4) will exhibit a quartet multiplicity due to coupling with the three fluorine atoms.
-
The trifluoromethyl carbon itself will also appear as a quartet with a large coupling constant.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |
| C-F Stretch (-CF₃) | 1100 - 1200 | Strong, Multiple Bands |
Rationale for Predictions:
-
The broad O-H stretching band is characteristic of a hydrogen-bonded phenolic hydroxyl group.
-
The strong C-O stretching of the aryl ether and the intense C-F stretching bands of the trifluoromethyl group are expected to be prominent features of the spectrum.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (192.14 g/mol ) is expected.[5]
-
Key Fragments:
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from the methoxy group.
-
[M-30]⁺: Loss of formaldehyde (CH₂O) from the methoxy group.
-
[M-69]⁺: Loss of a trifluoromethyl radical (•CF₃).
-
[M-CO]⁺: Loss of carbon monoxide from the phenol ring.
-
Experimental Protocols
To obtain definitive spectroscopic data for this compound, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
3.1.2. Instrument Setup and Data Acquisition
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good spectral resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of at least 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
3.1.3. Data Processing
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS).
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample holder or pure KBr.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrumentation and Data Acquisition:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatograph Parameters:
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure separation of components.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-500.
-
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8][9]
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6][7][9]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7][9]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Visualization of Key Concepts
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. While experimental data for this specific compound is not widely available, the predictive analysis based on structurally related molecules offers a solid foundation for its identification and further investigation. The detailed experimental protocols provided herein are designed to be self-validating systems, enabling researchers to acquire high-quality spectroscopic data. By combining the predictive information with rigorous experimental verification, scientists and drug development professionals can confidently proceed with their research and development activities involving this promising compound.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-4-vinyl-phenol - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-Methoxy-4-(trifluoromethyl)phenol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Methoxy-4-(trifluoromethyl)phenol, a valuable building block in medicinal chemistry and materials science. The protocol herein details a robust and accessible three-step synthetic pathway commencing with the commercially available starting material, 4-bromo-1-methoxy-2-(trifluoromethyl)benzene. The described methodology encompasses the formation of an arylboronic acid intermediate via a palladium-catalyzed Miyaura borylation, followed by its efficient oxidation to the target phenol. This guide is designed to furnish researchers with not only a step-by-step experimental procedure but also the underlying chemical principles and practical insights essential for successful synthesis.
Introduction
This compound, also known as 4-hydroxy-3-methoxybenzotrifluoride, is an important synthetic intermediate. The presence of both a methoxy and a trifluoromethyl group on the phenolic ring imparts unique electronic and lipophilic properties to molecules derived from this scaffold. The trifluoromethyl group, in particular, is a key pharmacophore in many modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. Consequently, reliable and scalable methods for the synthesis of functionalized trifluoromethylphenols are of significant interest to the drug discovery and development community.
The synthetic strategy outlined in this application note was chosen for its reliability, use of readily available starting materials, and tolerance to a range of functional groups. The pathway is centered around the formation and subsequent oxidation of an arylboronic acid, a cornerstone of modern organic synthesis.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a three-step process, as illustrated below.
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid
The initial step involves a palladium-catalyzed Miyaura borylation of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene with bis(pinacolato)diboron. This reaction is a highly efficient method for the formation of a carbon-boron bond.[1]
Materials and Equipment
| Reagent/Equipment | Purpose |
| 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | Starting material |
| Bis(pinacolato)diboron (B₂pin₂) | Boron source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst |
| Potassium acetate (KOAc) | Base |
| 1,4-Dioxane (anhydrous) | Solvent |
| Schlenk flask and line | For inert atmosphere |
| Magnetic stirrer with heating | For reaction control |
| Rotary evaporator | For solvent removal |
Experimental Protocol
-
To a dry Schlenk flask under an argon atmosphere, add 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq.), and potassium acetate (3.0 eq.).
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude boronic ester can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Caption: Workflow for Miyaura Borylation.
Part 2: Synthesis of this compound
The second step is the oxidation of the [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid to the desired phenol. This can be achieved using various oxidizing agents, with hydrogen peroxide being a common and effective choice.[2]
Materials and Equipment
| Reagent/Equipment | Purpose |
| [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid pinacol ester | Starting material from Part 1 |
| Tetrahydrofuran (THF) | Solvent |
| Sodium hydroxide (NaOH) solution | Base |
| Hydrogen peroxide (H₂O₂, 30% aq. solution) | Oxidizing agent |
| Saturated sodium thiosulfate solution | For quenching |
| Diethyl ether | Extraction solvent |
| Anhydrous magnesium sulfate (MgSO₄) | Drying agent |
Experimental Protocol
-
Dissolve the crude [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid pinacol ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq.), followed by the dropwise addition of 30% aqueous hydrogen peroxide (3.0 eq.), maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₈H₇F₃O₂ | 192.14 g/mol | Off-white to pale yellow solid |
Safety Precautions
-
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene: Irritant. Avoid contact with skin and eyes.
-
Palladium catalysts: Handle in a fume hood. Palladium compounds can be toxic.
-
1,4-Dioxane: Flammable and a suspected carcinogen. Use in a well-ventilated fume hood.
-
Hydrogen peroxide (30%): Strong oxidizer. Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in borylation | Inactive catalyst, wet solvent/reagents | Use fresh catalyst, ensure all glassware is oven-dried, and use anhydrous solvents. |
| Incomplete oxidation | Insufficient oxidizing agent or reaction time | Add more hydrogen peroxide portion-wise, extend the reaction time. |
| Formation of side products | Reaction temperature too high | Maintain the recommended reaction temperatures, especially during the addition of reagents. |
Conclusion
The presented protocol offers a reliable and well-documented method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for a wide range of applications in synthetic and medicinal chemistry.
References
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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Grignard Reaction. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Retrieved from [Link]
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Jinan Guoding Pharmaceutical Co., Ltd. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]
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Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
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Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Retrieved from [Link]
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Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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PMC. (n.d.). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Retrieved from [Link]
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Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). Retrieved from [Link]
-
PMC. (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
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Grignard reagent formation. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Effect of solvents on regioselectivity of anisole nitration. Retrieved from [Link]
- Google Patents. (n.d.). CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (n.d.). 524. Oxidation of alkoxyphenols. Part III. 2-Methoxy-6-t-butylphenol, 2-methoxy-5-t-butylphenol, and 2-methoxy-4-t-butylphenol. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Application of 2-Methoxy-4-(trifluoromethyl)phenol in Modern Medicinal Chemistry
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Methoxy-4-(trifluoromethyl)phenol as a pivotal building block in contemporary drug discovery. This document provides in-depth technical insights, validated experimental protocols, and the rationale behind key methodological choices, ensuring both scientific rigor and practical applicability.
Introduction: The Value Proposition of Fluorinated Phenolic Scaffolds
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1][2] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and increased lipophilicity, which can significantly improve a molecule's membrane permeability, binding affinity, and in vivo half-life.[1][3]
This compound emerges as a particularly valuable scaffold by strategically positioning the influential -CF3 group on a phenolic ring, complemented by a methoxy (-OCH3) group. This arrangement offers a trifecta of chemical functionalities ripe for exploitation in drug design:
-
The Trifluoromethyl Group: Acts as a bioisostere for other groups and enhances lipophilicity, contributing to improved cellular uptake and target engagement.[1] Its strong electron-withdrawing nature also modulates the acidity of the phenolic hydroxyl group.
-
The Phenolic Hydroxyl Group: Provides a crucial hydrogen bond donor and a reactive handle for derivatization, allowing for the introduction of various pharmacophoric elements or linkers for PROTACs and other targeted therapies.
-
The Methoxy Group: Influences the electronic properties of the aromatic ring and provides an additional point for metabolic interaction or structural modification.
This guide will explore the synthesis of this versatile building block, its application in the design of targeted therapies, and detailed protocols for the biological evaluation of its derivatives.
Synthesis and Derivatization Strategies
The synthesis of this compound can be approached through various established organic chemistry methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production. A common and reliable method involves the oxidation of a corresponding boronic acid precursor.
Protocol 1: Synthesis of this compound via Boronic Acid Oxidation
This protocol describes a representative synthesis of a methoxy-(trifluoromethyl)phenol isomer, which can be adapted for the target compound with the appropriate starting materials.[4]
Principle: This method relies on the oxidative cleavage of a carbon-boron bond in an arylboronic acid to introduce a hydroxyl group. Hydrogen peroxide is a common and effective oxidant for this transformation.
Materials:
-
[2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid
-
Ethanol
-
30% Hydrogen peroxide (H2O2) aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Saturated brine solution
-
Aqueous sodium sulfite (Na2SO3) solution
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 100 mL round-bottom flask, add [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid (1.0 eq.).
-
Add ethanol (approximately 10 mL per gram of boronic acid).
-
With stirring, add 30% aqueous hydrogen peroxide (approximately 1.5 eq.).
-
Heat the reaction mixture to 80°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the remaining aqueous mixture with water.
-
Wash the mixture with an aqueous solution of sodium sulfite to quench any remaining peroxide.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layer with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Summary: Synthesis Parameters
| Parameter | Value |
| Starting Material | [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid |
| Reagents | 30% Hydrogen Peroxide, Ethanol |
| Temperature | 80°C |
| Reaction Time | 2-3 hours |
| Workup | Quenching with Na2SO3, Ethyl Acetate Extraction |
| Purification | Silica Gel Column Chromatography |
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. Its utility has been demonstrated in the design of enzyme inhibitors and receptor modulators.
Development of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The phenolic group of this compound can serve as a key hydrogen bond donor to the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The trifluoromethyl group can be oriented to occupy a hydrophobic pocket, enhancing binding affinity and selectivity.[5][6]
Example Application: RET Kinase Inhibitors
Substituted phenols have been successfully employed in the design of potent and selective RET kinase inhibitors for the treatment of cancers such as medullary thyroid cancer.[6] The general structure involves a quinazoline core with a substituted phenol moiety, where the phenol provides a critical interaction with the kinase hinge.
Signaling Pathway Diagram
Caption: Inhibition of the RET signaling pathway by a derivative of this compound.
Modulators of Nuclear Receptors
The structural features of this compound also make it an attractive scaffold for the development of nuclear receptor modulators. For example, derivatives of this scaffold could be designed to target receptors like the estrogen receptor (ER) or peroxisome proliferator-activated receptors (PPARs).[7][8]
Protocols for Biological Evaluation
Once novel derivatives of this compound have been synthesized, their biological activity must be assessed. The following are standard protocols for evaluating potential anticancer agents.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
Principle: This assay measures the ability of a test compound to inhibit the activity of a specific kinase. The assay typically measures the phosphorylation of a substrate peptide by the kinase using a detection method such as fluorescence or luminescence.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase and substrate peptide to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent.
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., a line with an overactive kinase)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for the screening and development of kinase inhibitors.
Conclusion
This compound represents a high-value scaffold for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. The strategic combination of a trifluoromethyl group, a phenolic hydroxyl, and a methoxy group provides a rich platform for generating diverse chemical libraries with enhanced drug-like properties. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this building block in their drug discovery programs, ultimately accelerating the development of new medicines for unmet medical needs.
References
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- PubMed. (n.d.). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
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- Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
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- National Center for Biotechnology Information. (n.d.). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ.
- MDPI. (n.d.). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers.
- Universität Münster. (2019, January 31). News | New building blocks for drug discovery.
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- PubMed. (2023, December). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation.
- PubMed. (2018, September). Nonhormonal selective estrogen receptor modulator 1-(2-[4-{(3R,4S)-7-Methoxy-2, 2-dimethyl-3-phenyl-chroman-4yl}phenoxy]ethyl)pyrrolidine hydrochloride (ormeloxifene hydrochloride) for the treatment of breast cancer.
- Biomall. (n.d.). Buy this compound, 250mg M271965-250mg in India.
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- ResearchGate. (n.d.). The Discovery of 2-Substituted Phenol Quinazolines as Potent RET Kinase Inhibitors with Improved KDR Selectivity.
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Application Note: Strategic Derivatization of 2-Methoxy-4-(trifluoromethyl)phenol for Enhanced Performance in Bioanalytical Assays
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 2-Methoxy-4-(trifluoromethyl)phenol, a compound of interest in various biological and pharmacological studies. Due to its inherent physicochemical properties, direct analysis of this phenol in complex biological matrices can be challenging, often suffering from poor sensitivity, low volatility, or inadequate chromatographic resolution. Derivatization addresses these limitations by chemically modifying the analyte's reactive phenolic hydroxyl group.[1] This note details validated protocols for three key derivatization strategies: silylation for Gas Chromatography-Mass Spectrometry (GC-MS), acylation for enhanced UV detection in High-Performance Liquid Chromatography (HPLC-UV), and fluorescent labeling for ultra-sensitive HPLC-Fluorescence analysis. Each protocol is accompanied by a mechanistic explanation, step-by-step methodology, and expected analytical outcomes to empower researchers in drug development and life sciences to achieve robust and reliable quantification of this compound in their bioassays.
The Rationale for Derivatization in Bioanalysis
The successful quantification of small molecules in biological samples is foundational to pharmacology, toxicology, and metabolomics. This compound, like many phenolic compounds, possesses a polar hydroxyl (-OH) group. This feature, while central to its chemical identity, presents several analytical challenges:
-
Poor Volatility: The hydrogen-bonding capability of the hydroxyl group reduces the compound's volatility, making it unsuitable for direct analysis by Gas Chromatography (GC) without derivatization.[2]
-
Thermal Instability: At the high temperatures of a GC injection port, polar phenols can degrade, leading to inaccurate quantification.[3]
-
Chromatographic Peak Tailing: The active hydrogen can interact with silanol groups on GC columns or silica-based HPLC columns, resulting in asymmetric, tailing peaks and poor resolution.[4]
-
Insufficient Detection Sensitivity: The native chromophore of this compound may not provide a sufficient response for UV detection at the low concentrations typical in biological samples. It also lacks native fluorescence, precluding the use of highly sensitive fluorescence detectors.[5]
Chemical derivatization is a pre-analytical step that covalently modifies the analyte to improve its analytical properties.[6] The primary goal is to mask the polar hydroxyl group, thereby increasing volatility, improving thermal stability, enhancing chromatographic behavior, and/or introducing a moiety that can be detected with high sensitivity.[1][7]
General Experimental Workflow
The process follows a logical sequence from sample preparation to data analysis. The choice of derivatization agent is dictated by the intended analytical platform (e.g., GC-MS, HPLC-UV, HPLC-FLD).
Sources
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The Versatile Synthon: 2-Methoxy-4-(trifluoromethyl)phenol in Modern Organic Synthesis
Introduction: Unveiling a Privileged Building Block
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and biological properties of target molecules. Among the array of fluorinated building blocks, 2-Methoxy-4-(trifluoromethyl)phenol stands out as a particularly versatile and valuable synthon. Its unique structural arrangement, featuring a nucleophilic hydroxyl group, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile that can be harnessed for the construction of complex molecular architectures.[1]
The trifluoromethyl (-CF3) group is a key player in modern medicinal and agricultural chemistry. Its presence can significantly enhance lipophilicity, which can improve a molecule's ability to cross biological membranes, and its high metabolic stability, owing to the strength of the carbon-fluorine bond, can increase the in vivo half-life of a drug candidate.[2] Furthermore, the potent electron-withdrawing nature of the -CF3 group influences the acidity of the phenolic proton and modulates the electron density of the aromatic ring, thereby directing its reactivity in various chemical transformations.[2]
This guide provides an in-depth exploration of this compound as a building block, offering detailed application notes and protocols for its use in key synthetic transformations. We will delve into the causality behind experimental choices, providing a framework for researchers, scientists, and drug development professionals to effectively utilize this powerful synthon in their synthetic endeavors.
Core Applications and Synthetic Protocols
The strategic positioning of the hydroxyl, methoxy, and trifluoromethyl groups on the phenyl ring makes this compound an ideal substrate for a range of chemical modifications. The phenolic hydroxyl group serves as a handle for O-alkylation and esterification, while the aromatic ring can be functionalized through various cross-coupling reactions.
O-Alkylation: Synthesis of Aryl Ethers
The synthesis of aryl ethers is a fundamental transformation in organic chemistry, and the phenolic hydroxyl group of this compound provides a straightforward entry point for this reaction. The Williamson ether synthesis is a classic and reliable method for this purpose.
Causality of Experimental Choices:
-
Base: A base is required to deprotonate the phenol to the more nucleophilic phenoxide. The choice of base is crucial to avoid side reactions. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred as it is less likely to promote undesired C-alkylation compared to stronger bases like sodium hydride (NaH).
-
Solvent: Anhydrous polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are typically used. These solvents effectively dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
-
Alkylating Agent: A variety of alkylating agents can be employed, with alkyl halides (e.g., methyl iodide, ethyl bromide) being the most common. The reactivity of the alkylating agent follows the order I > Br > Cl.
-
Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate, although the specific temperature will depend on the reactivity of the alkylating agent and the solvent used.
Experimental Protocol: Williamson Ether Synthesis
dot
Caption: Workflow for Williamson Ether Synthesis.
Materials:
| Reagent/Material | Grade | Example Supplier |
| This compound | ≥98% | ChemScene |
| Alkyl Halide (e.g., Ethyl Bromide) | Reagent Grade | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade | Fisher Scientific |
| Acetone, anhydrous | ACS Grade | VWR |
| Ethyl Acetate | HPLC Grade | Pharmco-Aaper |
| Saturated Sodium Bicarbonate Solution | - | In-house |
| Brine | - | In-house |
| Anhydrous Magnesium Sulfate | ACS Grade | Sigma-Aldrich |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the phenol in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add the alkyl halide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl ether.
Palladium-Catalyzed Cross-Coupling Reactions
To further elaborate the molecular scaffold, the phenolic hydroxyl group can be converted to a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
A. Synthesis of the Aryl Triflate Precursor
dot
Caption: Workflow for Aryl Triflate Synthesis.
Protocol:
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the aryl triflate.[3]
B. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4]
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(OAc)₂ is a common precatalyst that is reduced in situ.
-
Ligand: A phosphine ligand is essential to stabilize the palladium catalyst and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) or SPhos are often effective for coupling with aryl triflates.
-
Base: A base is required for the transmetalation step. Inorganic bases such as K₃PO₄ or K₂CO₃ are commonly used.
-
Solvent: Anhydrous, degassed solvents such as dioxane or toluene are typically employed to prevent catalyst deactivation.
Experimental Protocol: Suzuki-Miyaura Coupling
dot
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
| Reagent/Material | Grade | Example Supplier |
| 2-Methoxy-4-(trifluoromethyl)phenyl triflate | Synthesized | - |
| Arylboronic Acid | ≥97% | Combi-Blocks |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| Tricyclohexylphosphine (PCy₃) | 97% | Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄), anhydrous | ACS Grade | Fisher Scientific |
| 1,4-Dioxane, anhydrous | ACS Grade | VWR |
Procedure:
-
To an oven-dried Schlenk flask, add 2-Methoxy-4-(trifluoromethyl)phenyl triflate (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PCy₃, 4 mol%) in anhydrous, degassed dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the biaryl product.[3]
C. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides or triflates.[5][6][7]
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium(0) catalyst and a phosphine ligand are required. Ligands such as BINAP or Xantphos are often effective for this transformation.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a commonly used base.
-
Amine: A wide range of primary and secondary amines can be used as coupling partners.
Experimental Protocol: Buchwald-Hartwig Amination
dot
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
| Reagent/Material | Grade | Example Supplier |
| 2-Methoxy-4-(trifluoromethyl)phenyl triflate | Synthesized | - |
| Amine | ≥98% | Acros Organics |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Strem Chemicals |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 97% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOt-Bu) | 97% | Sigma-Aldrich |
| Toluene, anhydrous | ACS Grade | VWR |
Procedure:
-
To an oven-dried Schlenk tube, add 2-Methoxy-4-(trifluoromethyl)phenyl triflate (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%).
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl amine.
Applications in Agrochemicals and Medicinal Chemistry
The derivatives of this compound have shown significant potential in the development of new agrochemicals and pharmaceuticals.
-
Herbicides: Analogues of 2-methoxy-4-(trifluoromethyl)phenyl have been investigated as potent herbicides. For instance, they have been incorporated into structures targeting the acetolactate synthase (ALS) enzyme in weeds.[8] The unique combination of the methoxy and trifluoromethyl groups can contribute to the molecule's herbicidal activity and selectivity.[8]
-
Medicinal Chemistry: The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[2] By using this compound as a starting material, medicinal chemists can introduce this privileged scaffold into a wide range of potential drug candidates, including enzyme inhibitors and receptor modulators.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl substituents, allow for a wide range of chemical transformations. The protocols detailed in this guide for O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the vast synthetic potential of this compound. As the demand for novel, high-performance molecules in the pharmaceutical and agrochemical industries continues to grow, the strategic use of synthons like this compound will undoubtedly play a crucial role in driving innovation.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
-
Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. [Link]
-
Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). [Link]
-
Buchwald–Hartwig amination. [Link]
-
Buchwald-Hartwig Amination. [Link]
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermedi
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
-
Ether synthesis by etherification (alkylation). [Link]
- Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
-
Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]
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- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Methoxy-4-(trifluoromethyl)phenol
Abstract: This document provides a comprehensive guide to the analytical methods for the accurate quantification of 2-Methoxy-4-(trifluoromethyl)phenol. This compound is a significant intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Ensuring its purity and concentration is critical for downstream applications. This guide details validated protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers, scientists, and drug development professionals a reliable framework for quality control and research. The principles behind each method, step-by-step experimental procedures, and data interpretation guidelines are presented with a focus on scientific integrity and practical application.
Introduction: The Importance of Accurate Quantification
This compound (CAS No. 1027888-79-4) is a substituted phenol derivative whose precise measurement is paramount in various stages of industrial and research processes.[2] In the pharmaceutical industry, the quantification of such intermediates is a critical aspect of quality control, ensuring the safety and efficacy of the final drug product.[3] Analytical method validation provides documented evidence that a method is suitable for its intended purpose, yielding reliable, accurate, and reproducible results.[3][4] This guide adheres to the principles of analytical method validation as outlined by major regulatory bodies, ensuring the presented protocols are robust and trustworthy.[4]
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃O₂ | [2] |
| Molecular Weight | 192.14 g/mol | [2] |
| LogP | 2.4196 | [2] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [2] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely accessible and robust technique for the quantification of phenolic compounds.[5] The method described here utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.[6]
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (typically a C18-bonded silica), while the mobile phase is a polar solvent mixture. This compound, a moderately nonpolar compound, partitions between the stationary and mobile phases. Its retention on the column is influenced by the composition of the mobile phase. By using a suitable mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, the analyte can be effectively separated from impurities and eluted for quantification.[6] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.
Experimental Protocol: HPLC-UV
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with pump, autosampler, column oven, and DAD/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or wavelength of maximum absorbance) |
Protocol Steps:
-
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.[6] Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase.[6]
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and transfer it to a volumetric flask.
-
Add the mobile phase to dissolve the sample and sonicate for 15 minutes to ensure complete extraction.[6]
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.[6]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Caption: HPLC-UV experimental workflow for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of this compound, especially in complex matrices or at trace levels.[5] Due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve volatility and chromatographic peak shape.[7][8]
Principle of Derivatization and Analysis
Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. For phenols, a common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group.[7] This process increases the volatility and thermal stability of the compound, leading to improved chromatographic performance. Following separation on a GC column, the analyte is detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.
Caption: Trimethylsilylation of the analyte.
Experimental Protocol: GC-MS
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Standard GC-MS with a capillary column |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 80 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Protocol Steps:
-
Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous samples, perform a liquid-liquid extraction. To 1 mL of the sample, add a suitable internal standard.
-
Extract three times with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen.[7]
-
-
Derivatization (Trimethylsilylation):
-
To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Add 50 µL of a solvent like pyridine or acetonitrile to facilitate the reaction.[7]
-
Seal the vial and heat at 70°C for 30 minutes.[7]
-
Cool to room temperature before GC-MS analysis.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Acquire data in full scan mode to identify the analyte and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
Quantification:
-
Identify the TMS derivative of this compound by its retention time and mass spectrum. Key expected ions would include the molecular ion and characteristic fragments.
-
Prepare a calibration curve using derivatized standards of known concentrations.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Method Validation: Ensuring Trustworthy Results
Analytical method validation is a formal process to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, should be assessed for the chosen analytical method.[9][10]
Key Validation Parameters:
| Parameter | Description |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[4][9] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the generation of accurate and reproducible data, which is fundamental in research and quality control within the pharmaceutical and chemical industries.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaceutical Guidelines.
- A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantific
- Mass spectroscopic analysis of phenol derivatives by Gibbs reaction. (2019). Morressier.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical Sciences and Research.
- 2-Methoxy-4-(trifluoromethoxy)phenol. (n.d.). ChemScene.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- This compound. (n.d.). ChemScene.
- SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMIN
- SPECTROPHOTOMETRIC DETERMINATION OF PHENOL BY CHARGE-TRANSFER COMPLEXATION. (2014). International Journal of Pharma Sciences and Research.
- 2-(Trifluoromethoxy)phenol. (n.d.). PubChem.
- Simple and rapid spectrophotometric method for phenol determination in aqueous media. (2019).
- Application Note: Determination of 2-Methoxy-3,4,5-trimethylphenol using High-Performance Liquid Chrom
- Gas chromatography-mass spectrometry (GC-MS)
- A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol. (n.d.). Benchchem.
- 3-Methoxy-4-(trifluoroMethyl)phenol. (n.d.). Lookchem.
- Application Note: Analysis of 4-(2-Methoxyethyl)phenol by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
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- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
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- 10. fda.gov [fda.gov]
experimental protocol for testing 2-Methoxy-4-(trifluoromethyl)phenol cytotoxicity
Application Note & Experimental Protocol
A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of 2-Methoxy-4-(trifluoromethyl)phenol
Abstract
This compound is a phenolic compound with potential applications in pharmaceutical and chemical industries. A thorough understanding of its cytotoxic profile is essential for assessing its safety and therapeutic potential. This guide presents a comprehensive, tiered experimental strategy for evaluating the cytotoxicity of this compound. We move beyond simple viability metrics to provide a framework for elucidating the specific mechanisms of cell death, including apoptosis and necrosis, and investigating underlying pathways such as oxidative stress. This document provides field-proven, step-by-step protocols for key assays, including MTT, LDH, Annexin V/PI, Caspase-3/7, and intracellular ROS detection, designed for researchers in drug development and toxicology.
Introduction and Scientific Rationale
Phenolic compounds are a diverse class of molecules with a wide range of biological activities. The introduction of a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, often enhancing its biological effects. Therefore, this compound warrants careful cytotoxicological assessment.
A single cytotoxicity assay provides only a limited view of a compound's interaction with cells. A robust assessment requires a multi-pronged approach to differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death) and to determine the mode of cell death. Our proposed workflow is designed as a tiered system, starting with broad screening assays and progressing to more specific, mechanistic investigations.
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1][3]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Design: A Tiered Approach
Tier 1: Primary Cytotoxicity Screening
The initial goal is to determine the concentration-dependent effect of the compound on overall cell viability and membrane integrity.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[5][6] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[7] The amount of formazan produced is proportional to the number of metabolically active cells, providing an indication of cell viability and proliferation.[8]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10][11] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[12]
Causality: Performing both assays is crucial. A compound might inhibit metabolic activity (low MTT signal) without causing immediate membrane rupture (low LDH release), suggesting a cytostatic or early apoptotic effect. Conversely, a high LDH signal clearly indicates cytotoxic, membrane-damaging effects.
Tier 2: Differentiating Apoptosis and Necrosis
Once the cytotoxic concentration range (e.g., the IC50 value) is established, the next step is to determine the primary mode of cell death.
-
Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[13]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
Self-Validation: The assay provides distinct populations:
-
Annexin V- / PI- : Healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
Tier 3: Deeper Mechanistic Insights
If apoptosis is identified as the primary mode of cell death, further assays can confirm the pathway and explore potential inducers.
-
Caspase-3/7 Activity Assay: Caspases are a family of proteases that are critical mediators of apoptosis.[15] Caspase-3 and -7 are key "executioner" caspases, activated during the final stages of apoptosis. Their activity can be measured using a substrate that becomes luminescent or fluorescent upon cleavage.[16][17][18] A significant increase in Caspase-3/7 activity provides strong evidence that the observed cytotoxicity is apoptosis-mediated.
-
Intracellular Reactive Oxygen Species (ROS) Assay: Many phenolic compounds are known to induce oxidative stress.[19][20] ROS are reactive molecules and free radicals derived from molecular oxygen.[21] An excessive accumulation of ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis.[22] Assays using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can quantify intracellular ROS levels.[21][22][23] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.[21]
Detailed Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Line Selection: Choose a cell line relevant to the intended application (e.g., HepG2 for hepatotoxicity, MCF-7 for breast cancer research).
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile dimethyl sulfoxide (DMSO). Store aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium. Ensure the final DMSO concentration in the highest dose is non-toxic to the cells (typically ≤ 0.5%).
Protocol: MTT Assay
Principle: Measures metabolic activity as an indicator of cell viability.[5][6]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]
-
Incubation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well.[24] Mix thoroughly by gentle pipetting or shaking to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[7]
Protocol: LDH Cytotoxicity Assay
Principle: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[9][11]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three additional control wells for each cell type:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of incubation.
-
Background Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[12]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[11]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]
-
Stop Reaction: Add 50 µL of stop solution.[12]
-
Absorbance Reading: Measure absorbance at 490 nm and a reference wavelength of 680 nm.[12]
Protocol: Annexin V/PI Apoptosis Assay
Principle: Differentiates healthy, apoptotic, and necrotic cells using fluorescent labels and flow cytometry.
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the compound (e.g., at its IC25, IC50, and IC75 concentrations) for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with a complete medium. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cells (e.g., 400 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[25]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol: Caspase-3/7 Activity Assay
Principle: Measures the activity of executioner caspases-3 and -7 using a luminogenic substrate.[16][18]
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature.[16][17]
-
Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[18]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Protocol: Intracellular ROS Assay
Principle: Quantifies cellular ROS levels using the fluorescent probe DCFH-DA.[21][23]
-
Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound for a shorter duration (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or Tert-Butyl hydroperoxide).[21][22]
-
Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add 100 µL of 10 µM DCFH-DA solution (diluted in serum-free medium) to each well.[19]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[21][23]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Reading: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[21]
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparison.
Table 1: Example Data Summary for Cytotoxicity Profiling
| Assay | Endpoint Measured | Result (vs. Control) | Interpretation |
| MTT | Metabolic Activity | IC50 = [Value] µM | Concentration at which metabolic activity is reduced by 50%. |
| LDH | Membrane Integrity | % Cytotoxicity at IC50 = [Value]% | Percentage of cells with compromised membranes at the IC50 concentration. |
| Annexin V/PI | Apoptosis/Necrosis | [X]% Apoptotic, [Y]% Necrotic | Predominant mode of cell death induced by the compound. |
| Caspase-3/7 | Apoptosis Execution | [Z]-fold increase in luminescence | Confirms activation of the apoptotic pathway. |
| ROS | Oxidative Stress | [A]-fold increase in fluorescence | Indicates the involvement of oxidative stress in the cytotoxic mechanism. |
References
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Thirumalai, D., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
ROS Assay Kit Protocol. [Link]
-
Bio-protocol. Flow Cytometric Detection of Reactive Oxygen Species. [Link]
-
Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Protocols.io. Caspase 3/7 Activity. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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ANT Bio. Cellular reactive oxygen species (ROS) assay strategy. [Link]
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Elabscience. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
Wang, X., et al. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH. [Link]
-
OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
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Carl Roth. Safety Data Sheet: 2-Methoxyphenol. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment. [Link]
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Api, A.M., et al. RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Food and Chemical Toxicology. [Link]
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PubChem. 2-Methoxy-4-(methoxymethyl)phenol. [Link]
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Muthukumar, S.P., et al. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. PMC - PubMed Central. [Link]
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Neliti. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]
-
PubChem. 4-(Trifluoromethyl)phenol. [Link]
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The Lynchpin of Modern Herbicides: Application of 2-Methoxy-4-(trifluoromethyl)phenol in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Phenols in Agrochemical Design
In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has been a paradigm-shifting approach to enhancing biological efficacy and metabolic stability. Among the fluorinated building blocks available to synthetic chemists, 2-Methoxy-4-(trifluoromethyl)phenol stands out as a particularly valuable intermediate. Its unique substitution pattern—a methoxy group ortho to the hydroxyl and a trifluoromethyl group para—imparts a confluence of desirable physicochemical properties. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the phenolic proton, enhancing its reactivity in nucleophilic aromatic substitution reactions. Concurrently, this group, along with the methoxy substituent, modulates the lipophilicity and electronic profile of the resulting agrochemical, which can lead to improved uptake, transport, and target-site binding within the pest or weed.
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent agrochemicals. We will delve into a representative synthetic protocol for a protoporphyrinogen oxidase (PPO) inhibiting diphenyl ether herbicide, a class of compounds where this phenol derivative finds significant application. Furthermore, we will explore the biochemical mode of action of these herbicides and the critical role the this compound moiety plays in their activity.
Synthetic Protocol: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibiting Diphenyl Ether Herbicide
The following protocol details the synthesis of a representative diphenyl ether herbicide via a nucleophilic aromatic substitution reaction (Ullmann condensation) between this compound and a substituted nitrobenzene. This class of herbicides is known for its broad-spectrum weed control.[1][2]
Reaction Scheme:
Caption: Synthetic scheme for a PPO-inhibiting diphenyl ether herbicide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 1027888-79-4 | 192.14 | ≥98% | Major chemical suppliers |
| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | 121-17-5 | 225.56 | ≥98% | Major chemical suppliers |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | ≥99% | Major chemical suppliers |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | ≥99.8% | Major chemical suppliers |
| Copper(I) Oxide (Cu₂O) (optional) | 1317-39-1 | 143.09 | ≥97% | Major chemical suppliers |
| Toluene | 108-88-3 | 92.14 | ACS Grade | Major chemical suppliers |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Major chemical suppliers |
| Hexane | 110-54-3 | 86.18 | ACS Grade | Major chemical suppliers |
| Saturated Sodium Bicarbonate Solution | - | - | - | Prepared in-house |
| Brine (Saturated NaCl Solution) | - | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥97% | Major chemical suppliers |
Experimental Protocol:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (19.2 g, 0.1 mol), 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (22.6 g, 0.1 mol), and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the reactants and intermediates. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (100 mL) to the flask.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution reaction.
-
-
(Optional) Catalyst Addition: Add Copper(I) oxide (0.72 g, 0.005 mol) to the reaction mixture.
-
Causality: While the reaction can proceed without a catalyst, the use of a copper catalyst (Ullmann condensation conditions) can often improve the reaction rate and yield, especially with less reactive aryl halides.
-
-
Reaction: Heat the reaction mixture to 120-130 °C with stirring under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 8-12 hours.
-
Causality: Elevated temperature provides the necessary activation energy for the reaction. A nitrogen atmosphere prevents oxidation of the reactants and intermediates.
-
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. b. Extract the aqueous mixture with toluene (3 x 150 mL). c. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 100 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure diphenyl ether herbicide.
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
The synthesized diphenyl ether herbicide, like many others in its class, exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3][4] PPO is a key enzyme in the tetrapyrrole biosynthetic pathway, which is responsible for the production of both chlorophyll and heme.[4]
The PPO Inhibition Cascade:
Caption: The biochemical pathway of PPO inhibition by diphenyl ether herbicides.
-
Enzyme Inhibition: The diphenyl ether herbicide binds to the active site of PPO, preventing its natural substrate, protoporphyrinogen IX, from binding.[3]
-
Substrate Accumulation: This blockage leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm.
-
Toxic Product Formation: In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX.
-
Photosensitization and Oxidative Stress: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen.[4]
-
Cellular Damage: These ROS cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death. This results in the characteristic rapid "burning" effect on treated weeds.[3]
The 2-methoxy-4-(trifluoromethyl)phenyl moiety is crucial for the herbicidal activity. The trifluoromethyl group enhances the binding affinity of the molecule to the PPO enzyme, while the overall lipophilicity imparted by the substituted phenyl ring facilitates its movement across plant cell membranes to reach its target site within the chloroplasts.
Conclusion
This compound is a cornerstone intermediate in the synthesis of a significant class of modern herbicides. Its strategic incorporation into the diphenyl ether scaffold yields potent inhibitors of protoporphyrinogen oxidase, a validated and effective herbicidal target. The protocol and mechanistic insights provided herein offer a comprehensive guide for researchers in the agrochemical field, enabling the exploration and development of new, effective weed management solutions. The principles outlined are not only applicable to the specific example but can also be extrapolated to the synthesis of other agrochemicals where the unique properties of this fluorinated phenol can be leveraged to enhance biological performance.
References
- U.S. Patent 5,892,126. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol. Google Patents.
- Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen Oxidase-Inhibiting Herbicides. In Herbicide-Resistant Crops and Weeds (pp. 123-144). Springer, Berlin, Heidelberg.
-
The main chemical structural formula of diphenyl ether herbicides[5]. - ResearchGate. (n.d.). Retrieved from [Link]
-
Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms. (n.d.). Retrieved from [Link]
-
Inhibition of Protoporphyrinogen Oxidase. (n.d.). Retrieved from [Link]
-
(PDF) Protoporphyrinogen Oxidase-Inhibiting Herbicides - ResearchGate. (n.d.). Retrieved from [Link]
-
Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed. (n.d.). Retrieved from [Link]
-
Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved from [Link]
-
Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed. (n.d.). Retrieved from [Link]
-
Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide Acifluorfen-Methyl - PMC. (n.d.). Retrieved from [Link]
-
Inhibition profile of trifludimoxazin towards PPO2 target site mutations - PMC. (n.d.). Retrieved from [Link]
- KR820001257B1 - Process for the preparation of herbicides diphenyl ether - Google Patents. (n.d.).
-
110041175 Preparation method of diphenyl ether - WIPO Patentscope. (n.d.). Retrieved from [Link]
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The Strategic Utility of 2-Methoxy-4-(trifluoromethyl)phenol in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Fluorinated Phenolic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved biological activity and bioavailability.[1] 2-Methoxy-4-(trifluoromethyl)phenol emerges as a particularly valuable precursor in this context. Its unique substitution pattern—a hydroxyl group for facile derivatization, a methoxy group that influences electronic and steric properties, and a trifluoromethyl group for the aforementioned benefits—renders it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds.[2] This guide provides an in-depth exploration of the application of this compound as a precursor for the synthesis of medicinally relevant heterocyclic systems, including benzofurans, 2H-chromenes, 1,3-benzoxazines, quinolines, and 1,5-benzodiazepines. Detailed synthetic protocols, mechanistic insights, and strategic considerations are presented to empower researchers in the rational design and execution of novel synthetic routes.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with a molecular weight of 192.14 g/mol . The interplay of its functional groups dictates its reactivity. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, while the electron-donating methoxy and hydroxyl groups act as activators and ortho-, para-directors. The phenolic hydroxyl group provides a nucleophilic handle for a variety of transformations, including O-alkylation and acylation, which are often the initial steps in the construction of heterocyclic rings.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃O₂ | ChemScene[2] |
| Molecular Weight | 192.14 g/mol | ChemScene[2] |
| Appearance | Solid | - |
| Storage | Room temperature, under nitrogen | ChemScene[2] |
Synthetic Pathways to Key Heterocyclic Scaffolds
This section details proposed synthetic routes to five key classes of heterocyclic compounds, starting from this compound. The protocols are based on well-established synthetic methodologies and are designed to be readily adaptable in a standard organic synthesis laboratory.
Synthesis of Substituted Benzofurans
Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs with a wide range of biological activities. A common and effective strategy for their synthesis from phenols involves O-alkylation with a propargyl group, followed by a cyclization reaction.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of substituted benzofurans.
Protocol 1: Synthesis of 2-((2-Methoxy-4-(trifluoromethyl)phenoxy)methyl)benzofuran
Step 1: O-Propargylation of this compound
-
Rationale: This initial step introduces the three-carbon unit required for the formation of the furan ring. The use of a mild base like potassium carbonate is crucial to deprotonate the phenol without promoting side reactions.
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the O-propargylated intermediate.
-
Step 2: Intramolecular Cyclization
-
Rationale: This key step involves the formation of the benzofuran ring system. Copper(I) or Palladium(II) catalysts are commonly employed to facilitate this transformation through a 5-endo-dig cyclization pathway.[3][4]
-
Procedure:
-
Dissolve the O-propargylated intermediate (1.0 eq.) in a suitable solvent such as toluene or DMF.
-
Add a catalytic amount of a copper(I) or palladium(II) salt (e.g., CuI, PdCl₂(PPh₃)₂).
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired substituted benzofuran.
-
Synthesis of 2H-Chromenes
2H-Chromenes are another important class of oxygen-containing heterocycles with diverse biological properties. A common synthetic route involves the reaction of a phenol with an α,β-unsaturated aldehyde or ketone.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of 2H-chromenes.
Protocol 2: Synthesis of 7-Methoxy-5-(trifluoromethyl)-2H-chromene
-
Rationale: This protocol utilizes a Lewis acid-catalyzed reaction between the phenol and an α,β-unsaturated aldehyde, such as acrolein, to construct the chromene ring system. The Lewis acid activates the aldehyde towards nucleophilic attack by the phenol.[5][6][7]
-
Procedure:
-
To a solution of this compound (1.0 eq.) in a dry, inert solvent like dichloromethane or toluene, add a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) (0.1-1.0 eq.) at 0 °C.
-
Add an α,β-unsaturated aldehyde, such as acrolein (1.2 eq.), dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 2H-chromene.
-
Synthesis of 1,3-Benzoxazines
1,3-Benzoxazines are nitrogen and oxygen-containing heterocyclic compounds that have applications in polymer chemistry and as biologically active molecules. Their synthesis is often achieved through a Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[8][9]
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of 1,3-benzoxazines.
Protocol 3: Synthesis of 3-Aryl-6-methoxy-8-(trifluoromethyl)-3,4-dihydro-2H-1,3-benzoxazine
-
Rationale: This one-pot, three-component reaction is a highly efficient method for constructing the benzoxazine ring. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic attack on the electron-rich phenol.[10][11][12][13]
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), a primary amine (e.g., aniline) (1.0 eq.), and paraformaldehyde (2.2 eq.) in a suitable solvent such as 1,4-dioxane or toluene.
-
Heat the reaction mixture to reflux (typically 90-110 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or by column chromatography on silica gel.
-
Synthesis of Quinolines
Quinolines are a very important class of nitrogen-containing heterocycles, with many derivatives exhibiting a broad spectrum of pharmacological activities. The Friedländer annulation is a classic and reliable method for their synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][14][15][16]
Proposed Synthetic Workflow:
Caption: Proposed multi-step workflow for the synthesis of substituted quinolines.
Protocol 4: Multi-step Synthesis of a Substituted Quinoline
Step 1: Vilsmeier-Haack Formylation of this compound
-
Rationale: To prepare the necessary 2-aminoaryl aldehyde precursor for the Friedländer synthesis, the phenol must first be formylated. The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group onto electron-rich aromatic rings.[17][18][19][20][21]
-
Procedure:
-
In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) (3.0 eq.) to anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq.) in DMF to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography to obtain 2-hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde.[22][23]
-
Step 2: Nitration and Reduction
-
Rationale: The introduction of an amino group ortho to the aldehyde is necessary for the subsequent cyclization. This is typically achieved by nitration followed by reduction.
-
Procedure:
-
Carefully add the formylated phenol to a mixture of concentrated nitric acid and sulfuric acid at 0 °C to introduce a nitro group.
-
The resulting nitro derivative is then reduced to the corresponding amine using standard conditions, such as iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation (H₂, Pd/C).
-
Step 3: Friedländer Annulation
-
Rationale: The final step involves the condensation of the 2-aminoaryl aldehyde with a ketone containing an α-methylene group, followed by cyclization to form the quinoline ring.[24][25][26][27][28]
-
Procedure:
-
In a suitable solvent like ethanol, mix the 2-amino-3-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq.) with a ketone (e.g., acetone, acetophenone) (1.1 eq.).
-
Add a catalytic amount of a base (e.g., NaOH, KOH) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction, and the product may precipitate. If not, remove the solvent and purify the residue by column chromatography or recrystallization.
-
Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their diverse pharmacological activities. A common synthetic route involves the condensation of an o-phenylenediamine with a ketone.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of 1,5-benzodiazepines.
Protocol 5: Synthesis of a Substituted 1,5-Benzodiazepine
-
Rationale: This protocol requires the initial conversion of this compound into a substituted o-phenylenediamine. This can be achieved through a sequence of nitration and reduction steps, similar to the quinoline synthesis. The resulting diamine is then condensed with a ketone to form the seven-membered benzodiazepine ring.[2][29][30][31][32][33][34][35][36]
-
Procedure:
-
Prepare the corresponding o-phenylenediamine derivative from this compound via a nitration and subsequent reduction of the nitro groups.
-
In a flask, dissolve the substituted o-phenylenediamine (1.0 eq.) and a ketone (e.g., acetone, cyclohexanone) (2.2 eq.) in a solvent like methanol or ethanol.
-
Add a catalytic amount of an acid, such as acetic acid or a Lewis acid (e.g., InCl₃).
-
Stir the reaction mixture at room temperature or with gentle heating for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 1,5-benzodiazepine.
-
Conclusion and Future Perspectives
This compound represents a versatile and highly valuable building block for the synthesis of a wide range of medicinally important heterocyclic compounds. The protocols outlined in this guide provide a strategic framework for accessing benzofurans, 2H-chromenes, 1,3-benzoxazines, quinolines, and 1,5-benzodiazepines. The presence of the trifluoromethyl group in the final products is anticipated to confer desirable physicochemical and pharmacological properties, making these compounds attractive candidates for further investigation in drug discovery programs. The continued exploration of the reactivity of this fluorinated phenol will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.
References
- Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.
-
IJTSRD. Synthesis of 1, 5- Benzodiazepines A Review. [Link]
-
Science Alert. An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. [Link]
- Balakrishna, M., & Kaboudin, B. (2001). A simple and efficient method for the synthesis of 1,5-benzodiazepine derivatives. Tetrahedron Letters, 42(6), 1127-1129.
-
Wikipedia. Friedländer synthesis. [Link]
- Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III)
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Application Notes and Protocols for High-Throughput Screening of 2-Methoxy-4-(trifluoromethyl)phenol Derivatives
Introduction: The Therapeutic Potential of Fluorinated Phenols
The 2-methoxy-4-(trifluoromethyl)phenol scaffold represents a promising starting point for the discovery of novel therapeutic agents. The introduction of a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of small molecules. Derivatives of this core structure have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties, with some showing potential as selective cyclooxygenase-2 (COX-2) inhibitors.[1] The strategic development of a robust and efficient screening cascade is paramount to unlocking the full therapeutic potential of a library of this compound derivatives.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign for this specific class of compounds. The protocols outlined herein are designed to be adaptable and provide a framework for identifying and validating "hit" compounds with desired biological activity.[2][3][4]
The Screening Cascade: A Multi-Faceted Approach to Hit Identification
A successful screening campaign is not a single experiment but rather a carefully orchestrated series of assays designed to progressively refine the pool of candidate compounds.[3][4][5] This "screening cascade" approach is essential for eliminating false positives and negatives, and for prioritizing compounds with the highest likelihood of success in downstream development.
Our proposed cascade involves a primary high-throughput screen to identify initial hits, followed by a series of secondary and orthogonal assays to confirm activity and elucidate the mechanism of action. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: The use of an orthogonal assay to validate primary hits.
Counter-Screens
Counter-screens are designed to identify compounds that interfere with the assay components rather than the biological target. [6]For example, in a luciferase-based reporter assay, a counter-screen would be performed against the luciferase enzyme itself to identify inhibitors of the reporter. [7] Common Types of Compound Interference:
-
Autofluorescence: Compounds that fluoresce at the same wavelength as the assay signal. [8]* Fluorescence Quenching: Compounds that absorb light at the excitation or emission wavelength of the fluorophore.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. [6]* Reactivity: Compounds that chemically react with assay reagents.
Part 3: Mechanism of Action and Selectivity Profiling
Once a set of validated hits has been established, the next step is to understand how they work and how selective they are.
Mechanism of Action (MoA) Studies
For enzyme inhibitors, MoA studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). [9][10]This is typically done by performing enzyme kinetics experiments where the substrate concentration is varied in the presence of different concentrations of the inhibitor. [9]
Selectivity Profiling
To assess the specificity of the hit compounds, they should be tested against a panel of related biological targets. For example, a kinase inhibitor should be screened against a panel of other kinases to determine its selectivity profile. A highly selective compound is generally more desirable as it is less likely to have off-target effects.
Conclusion: From Hit to Lead
The successful execution of the screening cascade outlined in these application notes will yield a set of well-characterized and validated hit compounds. These hits will have confirmed on-target activity, a defined mechanism of action, and a known selectivity profile. This robust dataset provides a strong foundation for subsequent lead optimization efforts, where medicinal chemists will work to improve the potency, selectivity, and drug-like properties of the initial hits, ultimately leading to the identification of a clinical candidate. The journey from a library of this compound derivatives to a potential new therapeutic is a long and challenging one, but a meticulously planned and executed screening campaign is the critical first step.
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Application Notes and Protocols for Investigating the Anticancer Properties of 2-Methoxy-4-(trifluoromethyl)phenol Derivatives
Introduction: The Therapeutic Potential of Novel Phenolic Compounds in Oncology
Phenolic compounds represent a diverse class of molecules that have garnered significant attention in medicinal chemistry for their wide range of biological activities, including notable cytotoxic effects against cancer cells.[1][2][3] The introduction of a trifluoromethyl (-CF3) group into small molecules is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and target-binding affinity.[4] The convergence of a phenol scaffold with a trifluoromethyl substituent in 2-Methoxy-4-(trifluoromethyl)phenol presents a promising, yet underexplored, avenue for the development of novel anticancer agents.
This comprehensive guide provides a structured framework for the synthesis and systematic evaluation of the anticancer properties of this compound derivatives. As a senior application scientist, this document is designed to provide researchers, scientists, and drug development professionals with the necessary protocols and strategic insights to investigate this novel class of compounds. We will delve into the rationale behind experimental choices, provide detailed step-by-step methodologies, and illustrate key workflows and signaling pathways.
Part 1: Synthesis of this compound Derivatives: A Proposed Strategy
Currently, there is a limited body of literature specifically detailing the synthesis of a diverse library of this compound derivatives for anticancer applications. Therefore, we propose a rational synthetic approach based on established organic chemistry principles to generate a focused library of analogues for structure-activity relationship (SAR) studies. The core scaffold, this compound, can be chemically modified at several positions to explore the impact of different functional groups on anticancer activity.
Proposed Synthetic Workflow:
The synthesis will commence with commercially available this compound as the starting material. Key modifications will focus on the phenolic hydroxyl group and potential aromatic substitutions.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-Methoxy-4-(trifluoromethyl)phenol Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves three key transformations:
-
Ortho-Formylation of 4-(Trifluoromethyl)phenol: This initial step introduces a formyl (-CHO) group at the position ortho to the hydroxyl group of the starting material. The Reimer-Tiemann reaction is a classical and effective method for this transformation.[1]
-
Dakin Oxidation: The resulting 2-hydroxy-5-(trifluoromethyl)benzaldehyde is then converted to a hydroquinone derivative through a Dakin oxidation, which replaces the aldehyde group with a hydroxyl group.[2][3]
-
O-Methylation: The final step involves the selective methylation of one of the hydroxyl groups to yield the desired this compound.
This guide will provide a detailed breakdown of each step, including potential pitfalls and strategies for optimization.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Part 1: Troubleshooting Guide - A Deeper Dive into Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
Step 1: Reimer-Tiemann Formylation of 4-(Trifluoromethyl)phenol
Question 1: My Reimer-Tiemann reaction is resulting in a low yield of the desired 2-hydroxy-5-(trifluoromethyl)benzaldehyde, and I'm recovering a significant amount of starting material. What's going wrong?
Answer: Low conversion in the Reimer-Tiemann reaction is a frequent challenge. Here are the most probable causes and actionable solutions:
-
Insufficient Dichlorocarbene Generation: The reactive electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform and a strong base.[1] Its transient nature means its concentration can be a limiting factor.
-
Solution:
-
Base Strength and Concentration: Ensure you are using a sufficiently concentrated solution of a strong base like sodium hydroxide or potassium hydroxide (typically 10-40% aqueous solution).[4] The phenoxide ion is the active nucleophile, and its formation is crucial.
-
Vigorous Stirring: The reaction is biphasic (aqueous base and organic chloroform).[1] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. The use of a phase-transfer catalyst can also be beneficial.
-
-
-
Sub-optimal Temperature: The reaction requires heating to initiate, but excessive temperatures can lead to decomposition of the carbene and other side reactions.
-
Poor Quality Reagents: Chloroform can degrade over time.
-
Solution: Use freshly distilled or high-purity, stabilized chloroform.
-
Question 2: I'm observing the formation of a significant amount of the para-isomer (4-hydroxy-3-(trifluoromethyl)benzaldehyde). How can I improve the ortho-selectivity?
Answer: While the Reimer-Tiemann reaction generally favors ortho-formylation, the ortho/para ratio can be influenced by several factors.[5][6]
-
Chelation Control: The ortho-selectivity is often attributed to the interaction between the dichlorocarbene and the phenoxide ion, potentially involving the cation of the base.
-
Solution: Using sodium hydroxide may favor the ortho product more than potassium hydroxide due to the smaller size and higher charge density of the Na⁺ ion, which can form a tighter chelate.
-
-
Solvent Effects: The choice of solvent can influence the selectivity.
Question 3: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?
Answer: The formation of resinous byproducts is a known issue in the Reimer-Tiemann reaction, especially with prolonged reaction times or high temperatures.
-
Solution:
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed or the product concentration plateaus.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that contribute to tar formation.
-
Step 2: Dakin Oxidation of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde
Question 4: The Dakin oxidation is incomplete, and I'm isolating a mixture of the starting aldehyde and the desired hydroquinone. How can I drive the reaction to completion?
Answer: Incomplete conversion in the Dakin oxidation can be due to several factors related to the reaction conditions and the nature of the substrate.
-
Insufficient Oxidant: The amount of hydrogen peroxide is critical.
-
Solution: Use a slight excess of hydrogen peroxide (typically 1.1 to 1.5 equivalents). However, a large excess can lead to unwanted side reactions.
-
-
Inadequate Base Concentration: The reaction proceeds via the nucleophilic attack of the hydroperoxide anion.[2]
-
Solution: Ensure the reaction medium is sufficiently basic to deprotonate the hydrogen peroxide. Sodium hydroxide or potassium hydroxide are commonly used.[9]
-
-
Electron-Withdrawing Group Effect: The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the aromatic ring and slow down the aryl migration step of the Dakin oxidation.[2]
-
Solution:
-
Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can help overcome the activation energy barrier.
-
Use of Catalysts: Boric acid can be added to the reaction to favor aryl migration and increase the yield of the phenol product.[2]
-
-
Question 5: I'm observing the formation of a carboxylic acid byproduct instead of the desired phenol. Why is this happening?
Answer: The formation of a carboxylic acid (in this case, 2-hydroxy-5-(trifluoromethyl)benzoic acid) is a potential side reaction, especially if the reaction conditions are not optimal. This can occur through an alternative oxidation pathway of the aldehyde.
-
Solution:
-
Control Temperature: Avoid high temperatures, which can favor the over-oxidation to the carboxylic acid.
-
Optimize pH: The Dakin reaction is sensitive to pH. A strongly basic medium is generally preferred for the desired transformation.
-
Step 3: Selective O-Methylation
Question 6: During the methylation of the hydroquinone intermediate, I'm getting a mixture of the desired mono-methylated product, the di-methylated product, and unreacted starting material. How can I improve the selectivity for mono-methylation?
Answer: Achieving selective mono-methylation of a symmetric diol can be challenging.
-
Stoichiometry of the Methylating Agent: The amount of the methylating agent is the most critical factor.
-
Solution: Use a carefully controlled amount of the methylating agent, typically 1.0 to 1.1 equivalents of dimethyl sulfate or methyl iodide. Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Base and Reaction Conditions: The choice of base and reaction conditions can influence the selectivity.
-
Solution:
-
Use a weaker base like potassium carbonate instead of a strong base like sodium hydroxide. This will favor the mono-deprotonation of the hydroquinone.
-
Run the reaction at a lower temperature to slow down the reaction rate and improve selectivity.
-
-
-
Alternative Methylating Agents: Dimethyl carbonate (DMC) is a greener and often more selective methylating agent than dimethyl sulfate or methyl iodide.[10][11]
Question 7: The purification of the final product is difficult due to the presence of closely related impurities. What are the best purification strategies?
Answer: Purification of substituted phenols can be achieved through several methods.
-
Column Chromatography: This is the most common and effective method for separating the desired product from isomers and other impurities.[8]
-
Solvent System: A gradient of ethyl acetate in hexanes is typically a good starting point for the elution.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Acid-Base Extraction: The phenolic nature of the product allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are some alternative formylation methods to the Reimer-Tiemann reaction for 4-(trifluoromethyl)phenol?
A1: While the Reimer-Tiemann reaction is common, other methods can be considered, especially if regioselectivity or yield is a major concern:
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid) and is known for its ortho-selectivity for phenols.[12]
-
Formylation with Dichloromethyl Methyl Ether: In the presence of a Lewis acid like TiCl₄, dichloromethyl methyl ether can be a potent formylating agent for electron-rich phenols, often with good ortho-selectivity.[13][14]
-
Vilsmeier-Haack Reaction: This reaction is typically used for more electron-rich aromatics and may not be as effective for the less activated 4-(trifluoromethyl)phenol.[15][16]
Q2: What are the key safety precautions I should take during this synthesis?
A2: Safety is paramount. Always consult the Safety Data Sheets (SDS) for all reagents.[1][7]
-
Chloroform: Is a suspected carcinogen and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases (NaOH, KOH): Are corrosive. Avoid contact with skin and eyes.
-
Hydrogen Peroxide: Is a strong oxidizer. Avoid contact with combustible materials.
-
Dimethyl Sulfate: Is highly toxic and a suspected carcinogen. Handle with extreme caution in a fume hood and use appropriate PPE.
Q3: How can I monitor the progress of each reaction step?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of these reactions. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. Visualize the spots under UV light.
Q4: I do not have access to an NMR spectrometer. Are there other ways to characterize the final product?
A4: While NMR is the most definitive method for structural elucidation, other techniques can provide valuable information:
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl group (broad O-H stretch), the aromatic ring, and the C-O and C-F bonds.
-
Melting Point: If the product is a solid, a sharp melting point close to the literature value can indicate high purity.
Part 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available equipment.
Protocol 1: Synthesis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (Reimer-Tiemann Reaction)
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 4-(trifluoromethyl)phenol (1.0 eq.) in a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-65°C with vigorous stirring.
-
Add chloroform (1.5 eq.) dropwise through the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to stir the mixture at 60-65°C for an additional 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-hydroxy-5-(trifluoromethyl)benzaldehyde.
Protocol 2: Synthesis of 1,2-Dihydroxy-4-(trifluoromethyl)benzene (Dakin Oxidation)
-
Dissolve 2-hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (1.2 eq.) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully acidify with dilute sulfuric acid or hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 1,2-dihydroxy-4-(trifluoromethyl)benzene. This product may be used in the next step without further purification or can be purified by column chromatography.
Protocol 3: Synthesis of this compound (O-Methylation)
-
In a round-bottom flask, dissolve 1,2-dihydroxy-4-(trifluoromethyl)benzene (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetone or DMF.
-
Add dimethyl sulfate (1.05 eq.) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain this compound.
Part 4: Data Presentation and Characterization
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic H | 7.0 - 7.3 | m | 3H |
| Phenolic OH | 5.0 - 6.0 | br s | 1H |
| Methoxy H | ~3.9 | s | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic C-O | 145 - 150 | C-OCH₃ and C-OH |
| Aromatic C-CF₃ | 125 - 130 (q) | C-CF₃ |
| Aromatic C-H | 110 - 125 | Aromatic CH |
| CF₃ | ~124 (q) | CF₃ |
| Methoxy C | ~56 | OCH₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets in the ¹³C NMR spectrum due to coupling with the fluorine atoms.
References
-
Reimer–Tiemann reaction. In Wikipedia; 2023. Accessed January 2, 2026. [Link]
- Neumann, R.; Sasson, Y. Increased para selectivity in the reimer-tiemann reaction by use of polyethylene glycol as complexing agent. Tetrahedron Letters1983, 24 (51), 569-570.
- Supporting Information for [Reference for a relevant methyl
-
Neumann, R.; Sasson, Y. Increased para Selectivity in the Reimer-Tiemann Reaction by Use of Polyethylene Glycol as Complexing Agent. Weizmann Institute of Science. [Link]. Accessed January 2, 2026.
-
Dakin oxidation. In Wikipedia; 2023. Accessed January 2, 2026. [Link]
-
ortho/para-Selectivity in the Reimer-Tiemann Reaction. Chemistry Stack Exchange. [Link]. Published June 27, 2020. Accessed January 2, 2026.
-
Reimer-Tiemann Reaction. J&K Scientific LLC. [Link]. Published March 23, 2021. Accessed January 2, 2026.
-
Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. PubMed Central (PMC). [Link]. Published September 16, 2014. Accessed January 2, 2026.
-
Dakin oxidation. Grokipedia. [Link]. Accessed January 2, 2026.
-
Oppenauer Oxidation and Dakin Reaction. Pharmaguideline. [Link]. Accessed January 2, 2026.
-
1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Human Metabolome Database. [Link]. Accessed January 2, 2026.
-
Dakin Reaction - Definition, Mechanism with Examples. YouTube. [Link]. Published February 6, 2018. Accessed January 2, 2026.
-
Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. SciSpace. [Link]. Accessed January 2, 2026.
-
Duff reaction. In Wikipedia; 2023. Accessed January 2, 2026. [Link]
-
The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position. ResearchGate. [Link]. Accessed January 2, 2026.
-
Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. [Link]. Accessed January 2, 2026.
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Reimer–Tiemann reaction. L.S.College, Muzaffarpur. [Link]. Published December 31, 2021. Accessed January 2, 2026.
- Synthesis of 4‐trifluoromethyl‐2H‐chromenes via the reaction of 2‐(trifluoroacetyl)phenols with vinyltriphen. Chemistry of Heterocyclic Compounds.
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]. Accessed January 2, 2026.
-
Green Chemistry. RSC Publishing. [Link]. Accessed January 2, 2026.
-
Dakin oxidation | Request PDF. ResearchGate. [Link]. Accessed January 2, 2026.
-
Reimer-Tiemann reaction. chemeurope.com. [Link]. Accessed January 2, 2026.
-
Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Catalysis Eprints database. [Link]. Accessed January 2, 2026.
-
How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. [Link]. Published April 26, 2017. Accessed January 2, 2026.
-
Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews. [Link]. Published December 21, 2024. Accessed January 2, 2026.
- Oxidative Transformations in Organic Chemistry: Oppenauer and Dakin Reactions.
- US3446856A - Methylation of phenols.
-
Dakin Reaction. Organic Chemistry Portal. [Link]. Accessed January 2, 2026.
- US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
- o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters.
-
Organocatalytic Dakin Oxidation by Nucleophilic Flavin Catalysts. Organic Letters. [Link]. Accessed January 2, 2026.
-
(PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate. [Link]. Accessed January 2, 2026.
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]. Published December 10, 2021. Accessed January 2, 2026.
-
A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). PMC. [Link]. Accessed January 2, 2026.
- US4065504A - Process for the methylation of hydroxybenzene derivatives.
-
4-methoxyphenol purification. Sciencemadness Discussion Board. [Link]. Published July 21, 2006. Accessed January 2, 2026.
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- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 12. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 13. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2-Methoxy-4-(trifluoromethyl)phenol
Welcome to the technical support guide for the synthesis of 2-Methoxy-4-(trifluoromethyl)phenol (CAS 1027888-79-4).[1] This document is intended for researchers, scientists, and drug development professionals. Here, we will address common challenges and side product formations encountered during the synthesis of this important fluorinated building block. Our goal is to provide you with the expertise and troubleshooting strategies necessary to optimize your reaction outcomes, enhance purity, and ensure the reliability of your results.
Introduction: The Synthetic Pathway
The most prevalent and scalable laboratory synthesis of this compound proceeds via a two-step sequence starting from 3-methoxy-4-(trifluoromethyl)benzaldehyde. This process involves:
-
Baeyer-Villiger Oxidation: The aldehyde is oxidized using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an intermediate formate ester.
-
Hydrolysis: The formate ester is then hydrolyzed under acidic or basic conditions to yield the final phenol product.
While seemingly straightforward, this pathway is susceptible to the formation of specific side products that can complicate purification and impact final yield and purity. This guide provides a structured approach to identifying, minimizing, and eliminating these impurities.
Troubleshooting Guide: Side Product Formation
This section addresses the most common impurities observed during the synthesis in a question-and-answer format.
Issue 1: Presence of Unreacted Starting Material
Question: My post-reaction analysis (GC-MS/LC-MS) shows a significant peak corresponding to the starting material, 3-methoxy-4-(trifluoromethyl)benzaldehyde. What are the likely causes and how can I improve conversion?
Probable Cause & Solution:
Incomplete conversion is typically due to insufficient oxidant, suboptimal reaction time, or inadequate temperature.
-
Insufficient Oxidant: The Baeyer-Villiger oxidation is a stoichiometric reaction. Ensure you are using at least one full equivalent of the peroxyacid (e.g., m-CPBA). For sluggish reactions, a slight excess (1.1-1.2 equivalents) can drive the reaction to completion. However, be aware that a large excess can lead to over-oxidation byproducts.
-
Reaction Time and Temperature: These parameters are interdependent. Baeyer-Villiger oxidations of aromatic aldehydes are often performed at or below room temperature to control exotherms and minimize side reactions. If you observe incomplete conversion, consider extending the reaction time. If the reaction remains stalled, a modest increase in temperature (e.g., from 0 °C to room temperature, or from room temperature to 40 °C) can increase the reaction rate. Monitor the reaction progress closely by TLC or LC-MS to avoid the formation of degradation products.
-
Purity of Oxidant: Peroxyacids can degrade over time, especially if not stored properly. Use a freshly opened bottle or titrate your peroxyacid to determine its active oxygen content before use.
Data-Driven Approach to Optimization:
| Parameter | Condition A (Low Conversion) | Condition B (Optimized) | Rationale |
| m-CPBA (equiv.) | 1.0 | 1.15 | Drives equilibrium towards product formation. |
| Temperature | 0 °C | Room Temperature | Increases reaction rate without significant side product formation. |
| Reaction Time | 4 hours | 12 hours (or until TLC shows full consumption) | Ensures the reaction has sufficient time to complete. |
Issue 2: Formation of 3-Methoxy-4-(trifluoromethyl)benzoic Acid
Question: I am observing a significant amount of 3-methoxy-4-(trifluoromethyl)benzoic acid in my crude product. How is this formed and how can I prevent it?
Probable Cause & Solution:
The formation of the corresponding carboxylic acid is a known side reaction in the Baeyer-Villiger oxidation of aldehydes.[2][3]
-
Mechanism of Formation: In the oxidation of aldehydes, there is a competition between the migration of the aryl group (leading to the desired formate ester) and the migration of the hydride (H-) group.[2] Hydride migration is often faster and results in the formation of a carboxylic acid. The migratory aptitude generally follows the order: H > tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4] The electron-withdrawing nature of the trifluoromethyl group on the aromatic ring can decrease the migratory aptitude of the aryl group, making the competing hydride migration more significant.[2]
-
Minimizing Formation:
-
Choice of Oxidant: Some oxidant systems are more selective for aryl migration. While m-CPBA is common, reagents like trifluoroperacetic acid (TFPAA), often generated in situ from trifluoroacetic anhydride and hydrogen peroxide, can sometimes offer better selectivity.
-
Controlled Conditions: Running the reaction at lower temperatures can help favor the desired kinetic pathway. Adding the oxidant slowly to the aldehyde solution can also help maintain a low instantaneous concentration of the oxidant, which can suppress the over-oxidation pathway.
-
-
Removal: The carboxylic acid byproduct is easily removed. During the workup, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will selectively extract the acidic byproduct into the aqueous phase, leaving the neutral ester (pre-hydrolysis) or the weakly acidic phenol (post-hydrolysis) in the organic layer.
Issue 3: Incomplete Hydrolysis of the Formate Ester
Question: After the hydrolysis step, my NMR/MS analysis indicates the presence of both the desired phenol and the intermediate, 2-methoxy-4-(trifluoromethyl)phenyl formate. How can I ensure complete hydrolysis?
Probable Cause & Solution:
The hydrolysis of formate esters can be slow or incomplete if the conditions are not optimal.[5][6] Both acid- and base-catalyzed methods are effective, but require sufficient time and temperature.[7]
-
Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification.[8] The reaction is an equilibrium. To drive it to completion, use a sufficient excess of water (e.g., by using a dilute acid like 1-2 M HCl or H₂SO₄) and heat (reflux is common).[7]
-
Base-Catalyzed Hydrolysis (Saponification): This is often preferred as the reaction is irreversible.[7] Heating the ester with an aqueous solution of a base like sodium hydroxide or potassium hydroxide will efficiently cleave the ester. The reaction produces the sodium or potassium salt of the phenol. A subsequent acidification step is required to protonate the phenoxide and isolate the final phenol product.
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: If you observe incomplete hydrolysis, the simplest solution is to prolong the heating time or modestly increase the temperature.
-
Increase Reagent Concentration: Ensure that a sufficient concentration of acid or base is present to effectively catalyze the reaction.
-
Switch to Saponification: If acid-catalyzed hydrolysis is consistently incomplete, switching to base-catalyzed hydrolysis is a robust alternative that will drive the reaction to completion.
-
Reaction and Side Product Pathway
The following diagram illustrates the main synthetic route and the points at which key side products are formed.
Caption: Synthetic pathway and formation of major side products.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?
A1: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. You can easily visualize the consumption of the starting aldehyde and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including the starting material, final product, and the formate ester intermediate.[9]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and quantifying non-volatile impurities like the carboxylic acid byproduct.[10][11] Using a photodiode array (PDA) detector can help in the initial identification of peaks based on their UV spectra.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities if they are present in sufficient concentration (>1-5%).
Q2: What purification methods are most effective for this compound?
A2: The choice of purification method depends on the scale and the nature of the impurities.
-
Aqueous Workup: As mentioned, an initial wash with a mild base (e.g., NaHCO₃) is highly effective at removing the acidic byproduct.
-
Distillation: The final product is a relatively low-boiling solid/oil, making distillation under reduced pressure a viable and scalable purification method.[13]
-
Column Chromatography: For small-scale synthesis or when high purity is critical, silica gel chromatography can be used to separate the product from closely related, non-acidic impurities.[14]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, other routes exist, though they may be less common for standard laboratory synthesis. One patented method involves the reaction of a trifluoromethyl halobenzene with sodium benzylate, followed by hydrogenolysis to remove the benzyl group.[15] Another approach involves the oxidation of a corresponding boronic acid precursor.[16] These methods may be advantageous depending on the availability of starting materials and the desired scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis via Baeyer-Villiger Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.
-
Oxidation: To the cooled solution, add m-CPBA (approx. 77% purity, 1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C and gradually warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).[17] Stir vigorously until gas evolution ceases. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Hydrolysis (Saponification): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude formate ester. To this crude intermediate, add a 1-2 M solution of sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or THF. Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC for the disappearance of the ester.
-
Isolation: Cool the reaction mixture to room temperature and acidify to a pH of ~2-3 using concentrated HCl. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude phenol can be further purified by vacuum distillation or column chromatography.
References
-
Schoffstall, A. M., & Mahone, S. M. (1988). Formate ester formation in amide solutions. Origins of Life and Evolution of the Biosphere, 18(4), 389-396. Available at: [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
-
AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. Retrieved from [Link]
-
NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. Retrieved from [Link]
- Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (Patent No. EP0004447A2).
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
Chad's Prep. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015). Alkyl Formate Esters Hydrolysis in Aqueous Medium. A comparative study of Acid-catalyzed Hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
- Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (Patent No. EP0004447A2).
-
The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol. Retrieved from [Link]
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Technical Support Center: Purification of 2-Methoxy-4-(trifluoromethyl)phenol by Column Chromatography
Welcome to the technical support center for the purification of 2-Methoxy-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the column chromatography purification of this compound. The information herein is structured to offer not just procedural steps, but a deeper understanding of the underlying principles to empower you in your experimental work.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a principal method for its purification, yet it presents unique challenges due to the compound's specific chemical properties, including the presence of an acidic phenolic hydroxyl group and a lipophilic trifluoromethyl group.[2] This guide provides a comprehensive resource for troubleshooting and optimizing the purification of this important molecule.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃O₂ | [2] |
| Molecular Weight | 192.14 g/mol | [2] |
| LogP | 2.4196 | [2] |
| pKa | ~8.61 (Predicted) | [3] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
The moderate LogP value indicates a balance of hydrophilic and lipophilic character, making solvent selection for chromatography a critical parameter. The acidic nature of the phenolic proton (pKa ~8.61) can lead to strong interactions with the silica gel stationary phase, potentially causing peak tailing and poor separation.[3][4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Question 1: My compound is streaking or tailing on the TLC plate and the column. What is causing this and how can I fix it?
Answer:
This is a classic issue when purifying phenolic compounds on silica gel.[4] The primary cause is the acidic nature of the phenolic hydroxyl group, which strongly interacts with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow and uneven elution, resulting in tailing.
Solutions:
-
Acidify the Mobile Phase: Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent can suppress the ionization of the phenolic hydroxyl group.[5] This protonation minimizes the interaction with the silica surface, leading to sharper peaks and better separation.
-
Use a Less Acidic Stationary Phase: If acidifying the mobile phase is not sufficient or is incompatible with your compound, consider using a deactivated or neutral stationary phase. Options include:
-
Optimize Your Solvent System: Sometimes, the choice of solvent can exacerbate tailing. Experiment with different solvent systems. For instance, incorporating a solvent like toluene, which can engage in π-π interactions with the aromatic ring, may improve the chromatography of aromatic compounds.[4]
Question 2: I'm having trouble separating my product from a very similar, non-polar impurity. What strategies can I employ?
Answer:
Co-elution with non-polar impurities is a common challenge. This often occurs when the impurity has a similar polarity to your product or when the chosen solvent system is too strong, causing both compounds to elute quickly without adequate separation.
Solutions:
-
Decrease the Polarity of the Eluent: The most straightforward approach is to reduce the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes or heptane).[6][7] This will increase the retention of both compounds on the column, providing a better opportunity for separation.
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a very non-polar mobile phase to allow the non-polar impurity to elute first. Then, gradually increase the polarity to elute your desired product.[8]
-
Experiment with Different Solvent Systems: The "selectivity" of the separation can be altered by changing the solvents. For instance, substituting ethyl acetate with dichloromethane or methyl tert-butyl ether can change the interactions between your compounds and the stationary phase, potentially leading to better separation.[8]
Question 3: My compound seems to be decomposing on the column. How can I confirm this and prevent it?
Answer:
Degradation on silica gel can occur, especially with sensitive compounds.[9] Phenols can be susceptible to oxidation, and the slightly acidic nature of silica can sometimes catalyze decomposition reactions.
Solutions:
-
Perform a Stability Test on TLC: To quickly check for stability, spot your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If you observe new spots or a significant decrease in the intensity of your product spot compared to a freshly spotted sample, your compound is likely unstable on silica.
-
Use a Deactivated Stationary Phase: As mentioned previously, switching to neutral alumina or deactivated silica gel can mitigate acid-catalyzed degradation.[4][6]
-
Work Quickly and at a Lower Temperature: Minimize the time your compound spends on the column. A faster flow rate (while maintaining resolution) can be beneficial. If your compound is thermally labile, consider running the column in a cold room.
-
Degas Solvents: Dissolved oxygen in the mobile phase can contribute to the oxidation of phenols. Degassing your solvents prior to use can help minimize this.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for a moderately polar compound like this on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is a gradient of ethyl acetate in hexanes (or heptane). Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration based on your TLC analysis.
Q2: How do I properly pack a silica gel column to ensure good separation?
Proper column packing is crucial to avoid channeling and ensure uniform flow. The "slurry packing" method is generally preferred.[10] This involves mixing the silica gel with the initial, non-polar mobile phase to form a homogenous slurry, which is then carefully poured into the column and allowed to settle. Ensure the silica bed is compact and level before loading your sample.
Q3: What is the best way to load my sample onto the column?
For optimal separation, the sample should be loaded in a narrow band at the top of the column.[7] The "dry loading" technique is often recommended. Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be carefully added to the top of the packed column.
Q4: How can I monitor the progress of my column chromatography?
Thin-Layer Chromatography (TLC) is your primary tool for monitoring the separation.[10] Collect fractions of the eluent in separate test tubes. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside your crude starting material and a pure standard if available. This will allow you to identify which fractions contain your pure product.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework. Optimization will be necessary based on the specific impurities in your crude material.
1. TLC Analysis:
- Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find a system that gives your product an Rf value of approximately 0.2-0.3.
2. Column Preparation:
- Select an appropriately sized glass column.
- Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica to settle into a compact bed. Drain the excess solvent until the solvent level is just above the silica surface.
3. Sample Loading (Dry Loading Method):
- Dissolve your crude product in a minimal amount of a volatile solvent.
- Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of your packed column, creating a thin, even layer.
4. Elution:
- Begin eluting with the initial, low-polarity solvent system.
- Collect fractions of the eluent.
- If using a gradient, gradually increase the percentage of the polar solvent.
- Monitor the collected fractions by TLC.
5. Product Isolation:
- Combine the fractions that contain the pure product, as determined by TLC.
- Remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography.
Safety Information
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[11] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Handling: Avoid inhalation, ingestion, and skin contact.[11] In case of exposure, follow the first-aid measures outlined in the SDS.
-
Storage: Store in a tightly closed container in a cool, dry place.[11]
By following the guidance in this technical support document, researchers can more effectively troubleshoot and optimize the purification of this compound, leading to higher purity materials and more reliable downstream results.
References
- 314283-38-0(2-methoxy-4-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol) Product Description - ChemicalBook.
- Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- SAFETY DATA SHEET - Sigma-Aldrich.
- TROUBLESHOOTING GUIDE.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
- 1027888-79-4 | this compound - ChemScene.
- 166312-49-8 | 2-Methoxy-4-(trifluoromethoxy)phenol - ChemScene.
- Key Strategy for Choosing Right Mobile Phase in Chromatography - uHPLCs.
- Safety Data Sheet - Key Organics.
- Troubleshooting Guide.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Exploring the Different Mobile Phases in HPLC - Moravek.
- What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? - Quora.
- SAFETY DATA SHEET - Fisher Scientific.
- 4 - SAFETY DATA SHEET.
- 2-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 2777299 - PubChem.
- Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
- Purification Workflow from Different Perspectives Part 2 High-Throughput Purification.
- This compound - MySkinRecipes.
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447.
- 2-METHOXY-5-(TRIFLUOROMETHYL)PHENOL synthesis - ChemicalBook.
- Technical Support Center: Purification of Products from PhenoFluorMix Reactions by Column Chromatography - Benchchem.
- Separation of 2-Methoxy-4-vinylphenol on Newcrom R1 HPLC column.
- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents.
- Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol - Benchchem.
- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press.
- Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate.
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH.
- Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis - Benchchem.
- 2-Methoxy-4-vinylphenol - the NIST WebBook.
- 2-Methoxy-4-vinylphenol - SIELC Technologies.
- Synthesis and Characterization of Bemotrizinol Impurities.
- 2-Methoxy-4-(methoxymethyl)phenol - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- Technical Support Center: Column Chromatography of Fluorinated Phenols - Benchchem.
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents.
- Profiling of impurities in p-methoxymethamphetamine (PMMA) by means of SPE/TLC method. Examination of the influence of experimental conditions according to 2(4) factorial - PubMed.
- Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - PubMed.
- 2-methoxy-4-vinyl phenol, 7786-61-0 - The Good Scents Company.
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- 5. benchchem.com [benchchem.com]
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- 11. staging.keyorganics.net [staging.keyorganics.net]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Recrystallization of 2-Methoxy-4-(trifluoromethyl)phenol
Introduction
This technical guide provides a comprehensive protocol and troubleshooting resource for the recrystallization of 2-Methoxy-4-(trifluoromethyl)phenol (CAS No. 1027888-79-4). This procedure is designed for researchers, scientists, and professionals in drug development to achieve high purity of this critical intermediate. The principles and techniques described herein are grounded in established chemical purification methodologies and are supplemented with expert insights to address common experimental challenges.
Recrystallization is a powerful purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[1] This guide will walk you through solvent selection, the detailed recrystallization procedure, and a comprehensive troubleshooting section to ensure a high-purity crystalline product.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol.
| Property | Value | Source |
| CAS Number | 1027888-79-4 | ChemScene |
| Molecular Formula | C₈H₇F₃O₂ | ChemScene |
| Molecular Weight | 192.14 g/mol | ChemScene |
| Melting Point (estimated) | ~51-53 °C (based on 2-methoxy-6-(trifluoromethyl)phenol isomer) | Chemical Synthesis Database[3] |
| Predicted pKa | 9.36 ± 0.18 | ChemicalBook[4] |
| Predicted logP | 2.4196 | ChemScene |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for purifying this compound by recrystallization. Safety precautions should be strictly followed.
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Selected recrystallization solvent(s)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.
Step-by-Step Procedure:
-
Solvent Selection:
-
The key to a successful recrystallization is choosing the right solvent.[1] For this compound, a compound of moderate polarity, a single solvent or a binary solvent system may be effective.
-
Single Solvent System: Based on the solubility of the related 4-(Trifluoromethyl)phenol, which is slightly soluble in methanol, ethanol is a good starting point.[5] Test the solubility of a small amount of your crude material in ethanol at room temperature and then upon heating.
-
Binary Solvent System: If a single solvent does not provide a sufficient solubility differential, a two-solvent system is recommended.[3] A good starting pair would be a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate, or acetone) and a solvent in which it is insoluble (e.g., water or hexane).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen "good" solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture while stirring. Continue to add the hot solvent portion-wise until the solid completely dissolves.[6] Avoid adding an excess of solvent to maximize the yield.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, a hot filtration is required to remove them.
-
Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper on the hot plate to prevent premature crystallization in the funnel.
-
Quickly filter the hot solution into the preheated flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Continue to draw air through the funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by its melting point.[6]
-
Visualizing the Workflow
References
Technical Support Center: Optimizing O-Methylation of 4-(Trifluoromethyl)phenol
Welcome to the technical support center for the O-methylation of 4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.
The O-methylation of 4-(trifluoromethyl)phenol to produce 4-methoxy-α,α,α-trifluorotoluene is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds.[1] The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the phenolic hydroxyl group, presenting unique challenges. This guide provides practical, experience-driven insights to overcome these challenges.
Troubleshooting Guide
This section addresses common issues encountered during the O-methylation of 4-(trifluoromethyl)phenol in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting very low to no yield of my desired product, 4-methoxy-α,α,α-trifluorotoluene. What are the potential causes and how can I improve my yield?
Answer:
Low or non-existent yield in the O-methylation of 4-(trifluoromethyl)phenol can stem from several factors, primarily related to the reduced nucleophilicity of the corresponding phenoxide and the choice of reagents and conditions.
Causality and Optimization Strategies:
-
Insufficiently Strong Base: The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the phenolic proton but decreases the nucleophilicity of the resulting phenoxide. A weak base may not deprotonate the phenol completely, leading to a low concentration of the active nucleophile.
-
Recommendation: Employ a strong base to ensure complete deprotonation. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, and the hydrogen gas byproduct simply bubbles out of the reaction.[2] Alternatively, strong carbonate bases like cesium carbonate (Cs₂CO₃) can be effective, particularly at elevated temperatures.[3]
-
-
Inappropriate Methylating Agent: The reactivity of the methylating agent is critical.
-
Recommendation: Highly reactive methylating agents like dimethyl sulfate (DMS) or methyl iodide (MeI) are commonly used.[4] DMS is often preferred due to its higher reactivity and lower cost, but it is extremely toxic and requires careful handling.[5][6][7] "Green" methylating agents like dimethyl carbonate (DMC) can also be used, but they typically require higher temperatures (120-160°C) and the use of a catalyst.[3][8][9]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Recommendation: For less reactive combinations of base and methylating agent, increasing the reaction temperature can significantly improve the rate of reaction. However, be mindful of potential side reactions at higher temperatures.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
Issue 2: Incomplete Conversion of Starting Material
Question: My reaction stalls, and I'm left with a significant amount of unreacted 4-(trifluoromethyl)phenol. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue, often related to reagent stoichiometry, reaction time, or catalyst deactivation (if applicable).
Causality and Optimization Strategies:
-
Stoichiometry of Reagents: An insufficient amount of the base or methylating agent will naturally lead to incomplete conversion.
-
Recommendation: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure full deprotonation of the phenol. A similar excess of the methylating agent (e.g., 1.1-1.5 equivalents) can also help drive the reaction to completion.
-
-
Reaction Time: The reaction may simply not have been allowed to run long enough.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is no longer detectable.
-
-
Phase Transfer Catalysis: For reactions involving a solid base and a liquid organic phase, the reaction can be limited by the interface between the two phases.
-
Recommendation: The use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a polyethylene glycol (PEG) can facilitate the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the methylating agent resides, thereby accelerating the reaction.[12][13]
-
Issue 3: Formation of Unwanted Byproducts
Question: I am observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?
Answer:
Byproduct formation can complicate purification and reduce the yield of the desired product. The most common side reaction in this context is C-alkylation.
Causality and Optimization Strategies:
-
C-Alkylation: While O-methylation is generally favored, some C-methylation on the aromatic ring can occur, especially at higher temperatures or with certain catalyst systems.[14]
-
Recommendation:
-
Control Temperature: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can help minimize C-alkylation.
-
Solvent Effects: The choice of solvent can influence the O/C alkylation ratio.[10][11] Experiment with different polar aprotic solvents to find the optimal conditions for O-selectivity.
-
Counter-ion Effects: The nature of the cation can also play a role. Larger, "softer" cations like cesium can sometimes favor O-alkylation.
-
-
-
Hydrolysis of Methylating Agent: If there is moisture in the reaction, reactive methylating agents like dimethyl sulfate can be hydrolyzed.
-
Recommendation: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the O-methylation of 4-(trifluoromethyl)phenol?
A1: The O-methylation of 4-(trifluoromethyl)phenol typically proceeds via a Williamson ether synthesis, which is an SN2 reaction.[2][15] The process involves two main steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of the phenol to form a phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the methyl group of the methylating agent, displacing a leaving group (e.g., iodide, sulfate) to form the desired ether product.
Q2: Which base is the best choice for this reaction?
A2: The "best" base depends on several factors including safety considerations, cost, and desired reaction conditions.
| Base | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Strong, irreversible deprotonation.[2] | Flammable solid, reacts violently with water. |
| Potassium Carbonate (K₂CO₃) | Inexpensive, easy to handle. | Weaker base, may require higher temperatures or a phase-transfer catalyst.[8][12] |
| Cesium Carbonate (Cs₂CO₃) | Highly effective, often provides good yields.[3] | More expensive. |
Q3: What are the safety precautions I should take when using dimethyl sulfate (DMS)?
A3: Dimethyl sulfate is a potent methylating agent but is also highly toxic, corrosive, and a suspected carcinogen.[5][6] Strict safety protocols must be followed:
-
Work in a certified fume hood.
-
Wear appropriate personal protective equipment (PPE): This includes a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles.[4]
-
Avoid inhalation and skin contact. [5]
-
Have a quenching solution ready: A solution of aqueous ammonia can be used to neutralize any spills.
-
Proper waste disposal: All waste containing DMS must be disposed of as hazardous waste according to institutional guidelines.
Q4: Can I use a "greener" methylating agent?
A4: Yes, dimethyl carbonate (DMC) is a more environmentally benign alternative to traditional methylating agents like dimethyl sulfate and methyl halides.[9] However, it is less reactive and typically requires more forcing conditions, such as higher temperatures (often above 100°C) and sometimes the use of a catalyst or a phase-transfer system to achieve good yields.[8][12][16]
Q5: How do I purify the final product, 4-methoxy-α,α,α-trifluorotoluene?
A5: The purification method will depend on the scale of your reaction and the nature of any impurities.
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the base and any water-soluble byproducts.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation can be an effective purification method.
-
Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography is a common and effective technique.
Experimental Protocols
Protocol 1: O-Methylation using Dimethyl Sulfate
This protocol is a general guideline and may require optimization for your specific setup.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(trifluoromethyl)phenol (1.0 eq) and anhydrous DMF (5-10 mL per gram of phenol).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back to 0°C. Add dimethyl sulfate (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or GC.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or distillation.
Protocol 2: O-Methylation using Dimethyl Carbonate (Green Chemistry Approach)
This protocol utilizes a more environmentally friendly methylating agent.
-
Preparation: To a sealable reaction vessel, add 4-(trifluoromethyl)phenol (1.0 eq), potassium carbonate (2.0 eq), and dimethyl carbonate (which can often serve as both the reagent and solvent). If desired, a phase-transfer catalyst like TBAB (0.1 eq) can be added.
-
Reaction: Seal the vessel and heat the mixture to 120-140°C with vigorous stirring. Monitor the reaction progress by GC or HPLC.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash it with a small amount of an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the excess dimethyl carbonate. The crude product can then be purified by distillation or column chromatography.
References
- Vertex AI Search. (n.d.). Reaction mechanism of methylation of phenolic component in the presence of TMAH.
- ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds.
- ResearchGate. (n.d.). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system.
- ResearchGate. (n.d.). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate.
- Chemstock. (n.d.). DIMETHYL SULPHATE.
- Waseda University. (n.d.). Convenient O-methylation of phenols with dimethyl carbonate.
- ACS Publications. (n.d.). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor.
- ResearchGate. (n.d.). Phase-Transfer Catalytic Determination of Phenols as Methylated Derivatives by Gas Chromatography With Flame Ionization and Mass-Selective Detection.
- CAMEO Chemicals - NOAA. (n.d.). DIMETHYL SULFATE.
- Ataman Kimya. (n.d.). DIMETHYL SULFATE.
- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
- Reddit. (n.d.). Scared to use dimethyl sulfate for methylation reactions.
- AIChE - Proceedings. (n.d.). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction Kinetics of 4-Methoxy-2,3,6-trimethylphenol Formation.
- Wikipedia. (n.d.). Trifluorotoluene.
Sources
- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 4. calibrechem.com [calibrechem.com]
- 5. chemstock.ae [chemstock.ae]
- 6. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. francis-press.com [francis-press.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Trifluoromethylated Phenols
Welcome to the Technical Support Center for the Synthesis of Trifluoromethylated Phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluoromethyl (CF₃) group into phenolic scaffolds. The unique electronic properties of the CF₃ group make it a valuable moiety in medicinal chemistry and materials science for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its synthesis is often fraught with challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of trifluoromethylated phenols, offering potential causes and actionable solutions.
Problem 1: Low to No Yield of the Desired Trifluoromethylated Phenol
Symptoms:
-
Complex reaction mixture with multiple unidentifiable spots on TLC.
-
Recovery of unreacted starting material.
-
Formation of tar-like substances.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Poor Reagent Activity | Trifluoromethylating reagents, especially electrophilic ones like Togni and Umemoto reagents, can be sensitive to moisture and degrade over time. Their stability is crucial for effective CF₃ transfer.[4][5][6] | Use a fresh batch of the trifluoromethylating reagent. Store reagents under inert atmosphere (N₂ or Ar) and in a desiccator. Consider titrating or running a test reaction with a known substrate to verify the reagent's activity. |
| Inappropriate Solvent Choice | The solvent plays a critical role in solubility, reaction rate, and even regioselectivity. For instance, in copper-catalyzed reactions with Togni reagents, DMF can promote benzylic C-H trifluoromethylation, while alcoholic solvents favor aromatic C-H trifluoromethylation.[1] | Screen a range of solvents. Consider solvents like DMF, acetonitrile, dichloromethane (DCM), or tert-butanol. Ensure your starting material and reagents are fully soluble under the reaction conditions. For biphasic reactions, ensure adequate stirring. |
| Substrate Decomposition | Phenols, particularly those with electron-donating groups, can be susceptible to oxidation or degradation under harsh reaction conditions (e.g., high temperatures, strong oxidants, or strong bases).[7][8] The trifluoromethyl group itself can be sensitive to strong bases.[9] | Employ milder reaction conditions. Lower the reaction temperature and monitor the reaction progress closely. If a base is required, consider using a weaker or non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃). Protect sensitive functional groups on the phenol starting material if necessary. |
| Incorrect Reaction Atmosphere | Many trifluoromethylation reactions, especially those involving organometallic intermediates (e.g., copper-catalyzed processes), are sensitive to oxygen and moisture. | Ensure an inert atmosphere. Degas the solvent and purge the reaction vessel with nitrogen or argon before adding reagents. Use anhydrous solvents and dried glassware. |
Problem 2: Poor or Incorrect Regioselectivity (C- vs. O-Trifluoromethylation)
Symptoms:
-
Formation of a mixture of ortho-, meta-, and para-trifluoromethylated isomers.
-
Formation of the O-trifluoromethylated ether instead of the desired C-trifluoromethylated phenol, or vice-versa.
Scientific Rationale: The regioselectivity of phenol trifluoromethylation is a complex interplay of electronic and steric effects of the substituents on the phenol ring, the nature of the trifluoromethylating reagent, and the reaction conditions. The phenoxide, being an ambident nucleophile, can react at either the carbon (ortho/para positions) or the oxygen.
Troubleshooting & Optimization Strategies:
| Desired Outcome | Controlling Factors & Rationale | Recommended Approach |
| Ortho/Para C-Trifluoromethylation | Electrophilic trifluoromethylating agents like Togni and Umemoto reagents tend to favor C-alkylation of phenolates, with a preference for the ortho position.[4][5] The choice of base and solvent can influence the C/O selectivity. | Use electrophilic reagents (e.g., Togni reagent II) with a non-nucleophilic base to generate the phenoxide in situ.[10] Copper catalysis can also direct C-H trifluoromethylation.[1][8] |
| O-Trifluoromethylation (Aryl Trifluoromethyl Ether Synthesis) | Direct O-trifluoromethylation is challenging due to the "hard" nature of the oxygen atom.[11] Specialized methods are often required. Two-step procedures involving O-functionalization followed by fluorination are common.[11][12] | Consider a two-step approach: 1) Formation of an aryloxydifluoroacetic acid followed by decarboxylative fluorination.[11][13] 2) Conversion to a xanthate intermediate followed by treatment with a fluorinating agent.[12] For direct methods, silver-mediated oxidative trifluoromethylation with Ruppert-Prakash reagent has shown promise.[11][14] |
Visualizing Reaction Pathways: C- vs. O-Trifluoromethylation
Caption: Competing pathways for phenol trifluoromethylation.
Frequently Asked Questions (FAQs)
Q1: Which type of trifluoromethylating reagent should I choose for my phenol substrate?
A1: The choice of reagent depends on the desired outcome (C- vs. O-trifluoromethylation) and the nature of your substrate.
-
For C-Trifluoromethylation:
-
Electrophilic Reagents (Togni[4][10], Umemoto[15][16]): These are generally effective for C-trifluoromethylation of phenols, especially electron-rich ones.[5][6] They are often used with a base to generate the more nucleophilic phenoxide.
-
Radical Precursors (Langlois Reagent [CF₃SO₂Na][17][18], CF₃I[2][19]): These are used in radical trifluoromethylation reactions, often initiated by an oxidant (like t-BuOOH) or photoredox catalysis.[20][21] These methods can be suitable for a broader range of substrates, including some electron-deficient arenes.[18]
-
-
For O-Trifluoromethylation:
-
Direct methods are challenging. Some success has been achieved with Umemoto's oxonium reagent [14] or Togni reagents in the presence of zinc salts for aliphatic alcohols .[5]
-
Indirect methods using reagents like sodium bromodifluoroacetate followed by a fluorinating agent are often more reliable for phenols.[11][13]
-
Q2: My reaction is sluggish and requires high temperatures. How can I accelerate it under milder conditions?
A2: High temperatures can lead to decomposition.[7] Consider these strategies to promote reactivity under milder conditions:
-
Photoredox Catalysis: This approach uses visible light to generate a trifluoromethyl radical from a suitable precursor (e.g., CF₃I or CF₃SO₂Cl) at room temperature.[2][19] This can be a very effective and mild method.
-
Copper Catalysis: Copper salts can mediate or catalyze trifluoromethylation reactions with a variety of reagents, often allowing for lower reaction temperatures.[3][8][22] For example, copper can facilitate the generation of a CF₃ radical from Togni or Umemoto reagents.[8]
-
Flow Chemistry: Performing the reaction in a continuous flow system can allow for rapid heating to higher temperatures for short residence times, minimizing decomposition while accelerating the reaction.[23]
Experimental Workflow: General Protocol for Copper-Catalyzed C-H Trifluoromethylation of a Phenol
Caption: Step-by-step experimental workflow.
Detailed Protocol:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv), a copper(I) salt (e.g., CuI, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF) via syringe.
-
Reagent Addition: Add the trifluoromethylating reagent (e.g., Togni Reagent II, 1.5 equiv) in one portion under a positive flow of inert gas.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Q3: I am observing significant amounts of dimeric or oligomeric byproducts. What is causing this and how can I prevent it?
A3: This is likely due to oxidative dimerization of the phenol or phenoxide, a common side reaction, especially with electron-rich phenols under oxidative conditions.[8]
-
Use a Stoichiometric Oxidant: If your reaction uses a catalytic oxidant, you may be promoting phenol coupling. Ensure the stoichiometry is correct.
-
Add an Inhibitor: In some cases, adding a radical inhibitor like hydroquinone can suppress unwanted side reactions without impeding the desired trifluoromethylation.[21][24]
-
Lower the Temperature: Higher temperatures can accelerate side reactions.
-
Change the Catalyst System: Some metal catalysts may be more prone to promoting oxidative coupling. Screening different catalysts (e.g., different copper or palladium sources) may be beneficial.
By methodically addressing these common challenges, researchers can significantly improve the efficiency and success rate of their trifluoromethylated phenol syntheses. This guide serves as a starting point for troubleshooting and optimization, and consulting the primary literature for specific substrate classes is always recommended.
References
-
Togni reagent II. In: Wikipedia. Accessed January 2, 2026. [Link]
-
An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Org. Biomol. Chem. Royal Society of Chemistry. Accessed January 2, 2026. [Link]
-
Ma, J.-A.; Cahard, D. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein J. Org. Chem. 2010, 6, 65. [Link]
-
Ma, J.-A.; Cahard, D. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein J. Org. Chem. 2010, 6, 65. [Link]
-
Trifluoromethylation. In: Wikipedia. Accessed January 2, 2026. [Link]
-
Wang, F.; Zhu, N.; Chen, P.; Liu, G. Progress in copper-catalyzed trifluoromethylation. Beilstein J. Org. Chem. 2018, 14, 155–181. [Link]
-
Hamashima, Y.; Suzuki, T.; Shimizu, T.; et al. Benzylic C–H trifluoromethylation of phenol derivatives. Org. Biomol. Chem. 2015, 13, 9938-9944. [Link]
-
Langlois Reagent. Synlett. 2023, 34(03), 339-340. [Link]
-
Johansson, E.; Gisslén, L.; Olsson, R. I. N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. Org. Lett. 2017, 19(9), 2354–2357. [Link]
-
Reagent of the month – November - Langlois reagent. SigutLabs. Published November 30, 2022. [Link]
-
Sodium trifluoromethanesulfinate. In: Wikipedia. Accessed January 2, 2026. [Link]
-
Knauber, T.; Chandia, B.; Li, J.; et al. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Org. Process Res. Dev. 2013, 17(2), 239–244. [Link]
-
Strategies for the direct trifluoromethylation of free phenols. ResearchGate. Accessed January 2, 2026. [Link]
-
Postigo, A. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein J. Org. Chem. 2021, 17, 1022–1061. [Link]
-
Yang, J.-J.; Kirchmeier, R. L.; Shreeve, J. M. New Electrophilic Trifluoromethylating Agents. J. Org. Chem. 1998, 63(8), 2656–2660. [Link]
-
Zhou, M.; Ni, C.; He, Z.; Hu, J. Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Org. Lett. 2016, 18(15), 3754–3757. [Link]
-
White, B. D.; Willard, N.; D'Ambrosio, F. A.; et al. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. J. Org. Chem. 2021, 86(3), 2297–2310. [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. Accessed January 2, 2026. [Link]
-
Revel, M.; Tardy, S.; Lequeux, T.; et al. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Org. Biomol. Chem. 2015, 13, 3037-3044. [Link]
-
Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews. Published December 21, 2024. [Link]
-
Electrochemical O-trifluoromethylation of electron-deficient phenols. ResearchGate. Accessed January 2, 2026. [Link]
-
O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Org. Lett. ACS Publications. Accessed January 2, 2026. [Link]
-
Matoušová, E.; Tlustý, M.; Beier, P. Advances in the Development of Trifluoromethoxylation Reagents. Molecules. 2021, 26(24), 7545. [Link]
-
Wang, F.; Zhu, N.; Chen, P.; Liu, G. Progress in copper-catalyzed trifluoromethylation. Beilstein J. Org. Chem. 2018, 14, 155–181. [Link]
-
Chen, K.; Gafurov, Z. N.; Le, C.; et al. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. J. Am. Chem. Soc. 2021, 143(20), 7793–7800. [Link]
-
Zhang, C. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Org. Biomol. Chem. 2014, 12, 6580-6589. [Link]
-
Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. ResearchGate. Accessed January 2, 2026. [Link]
-
Postigo, A. Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. Accessed January 2, 2026. [Link]
-
Li, X.; Zhao, J.; Zhang, L.; et al. Copper-Mediated Trifluoromethylation Using Phenyl Trifluoromethyl Sulfoxide. Org. Lett. 2013, 15(16), 4074–4077. [Link]
-
Progress in copper-catalyzed trifluoromethylation. ResearchGate. Accessed January 2, 2026. [Link]
- Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
Sources
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- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
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- 9. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
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- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of 2-Methoxy-4-(trifluoromethyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-Methoxy-4-(trifluoromethyl)phenol. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered during the study of this molecule's stability and transformation.
Frequently Asked Questions (FAQs)
FAQ 1: What are the expected primary degradation pathways for this compound?
Based on its chemical structure—a substituted phenol with a methoxy group and a trifluoromethyl group—several degradation pathways can be anticipated under various stress conditions. While specific literature on this exact molecule is limited, we can infer likely pathways from studies on analogous compounds like methoxyphenols and trifluoromethylphenols.[1][2][3]
The primary pathways include:
-
Oxidative Degradation : The phenol ring is susceptible to oxidation, especially in the presence of hydroxyl radicals or other oxidizing agents.[4] This can lead to hydroxylation of the aromatic ring, forming catechol or hydroquinone-like intermediates.[5] Subsequent oxidation can cause ring-opening, ultimately leading to smaller organic acids.[6][7]
-
O-Demethylation : The methoxy group (-OCH₃) can be cleaved to form a hydroxyl group, resulting in a dihydroxybenzene derivative. This is a common metabolic transformation for methoxylated aromatic compounds.[8][9]
-
Hydrolysis of the Trifluoromethyl Group : Under certain conditions, particularly alkaline pH, the trifluoromethyl (-CF₃) group can undergo hydrolysis. Studies on similar trifluoromethylphenols have shown this can lead to the formation of a carboxylic acid group, yielding a hydroxybenzoic acid derivative.[3] This process can also be a source of trifluoroacetic acid (TFA).[10][11]
-
Photodegradation : Exposure to light, particularly UV radiation, can induce photochemical degradation.[10][12] This can involve direct photolysis or the generation of reactive species in the medium that then attack the molecule. Photolysis of fluorinated phenols can be pH-dependent and may lead to defluorination or the formation of various fluorinated byproducts.[13][14][15]
Below is a diagram illustrating the plausible initial degradation steps.
Caption: Plausible initial degradation pathways for this compound.
FAQ 2: I am planning a forced degradation study. What conditions should I use and how do I set up the experiments?
Forced degradation, or stress testing, is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[16][17] A systematic approach involves exposing the compound to a range of stress conditions that are more severe than standard accelerated stability testing.[18]
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup : For each condition, dilute the stock solution with the respective stressor solution to a final concentration suitable for analysis (e.g., 100 µg/mL). Include a control sample diluted with the analysis solvent, protected from light, and kept at refrigerated temperature.
-
Sampling : Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24, 48 hours).
-
Sample Quenching/Neutralization : Immediately stop the degradation process. For acidic/basic samples, neutralize with an equimolar amount of base/acid. For oxidative samples, add a quenching agent like sodium bisulfite. Cool thermal samples to stop the reaction.
-
Analysis : Analyze the samples by a suitable stability-indicating method, typically HPLC-UV or LC-MS, to determine the percentage of the parent compound remaining and to profile the degradation products.
Recommended Stress Conditions
| Stress Condition | Reagent / Parameters | Typical Duration | Rationale & Troubleshooting Tips |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Up to 72 hours | The ether linkage and trifluoromethyl group may be susceptible. If no degradation is observed, consider increasing the temperature (e.g., 60-80°C).[18] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Up to 72 hours | The trifluoromethyl group is particularly susceptible to base-mediated hydrolysis.[3] The phenolic group will be deprotonated, which may affect reactivity. Start at room temperature as this reaction can be rapid. |
| Oxidation | 3% to 30% H₂O₂ | Up to 24 hours | Phenols are readily oxidized.[19] This condition mimics oxidative stress. If the reaction is too fast, reduce the H₂O₂ concentration or temperature. If too slow, a metal catalyst (e.g., Fe²⁺) can be added to generate Fenton's reagent for more aggressive oxidation. |
| Thermal Degradation | 60-80°C (in solution and as solid) | Up to 7 days | Assesses the intrinsic thermal stability of the molecule. Monitor both the solid state and a solution to see the effect of the solvent. |
| Photodegradation | High-intensity light (ICH option 1 or 2) | Variable | Expose the sample in a photostable, transparent container. Run a dark control in parallel to differentiate between photolytic and thermal degradation. Fluorinated aromatics are known to undergo photolysis.[12][14] |
FAQ 3: My HPLC analysis is showing poor peak shape and resolution for the parent compound and its degradants. What can I do?
This is a common issue, particularly when dealing with polar phenolic compounds and their even more polar degradation products. Here are several troubleshooting steps to improve your chromatography.
Troubleshooting HPLC Method Development:
-
Column Choice : Standard C18 columns are a good starting point. However, if you see peak tailing (common for phenols), consider a column with end-capping or a "polar-embedded" stationary phase designed for better retention and peak shape of polar analytes.
-
Mobile Phase pH : The pH of the mobile phase is critical. This compound is acidic. Operating the mobile phase at a low pH (e.g., 2.5-3.0) using an additive like formic acid or phosphoric acid will keep the phenolic hydroxyl group protonated, reducing peak tailing and improving retention on a reversed-phase column.
-
Gradient Optimization : Isocratic elution may not be sufficient to resolve the parent compound from a mixture of more polar degradants. A gradient elution, starting with a high percentage of aqueous mobile phase and ramping up the organic solvent (acetonitrile or methanol), will be necessary. A shallow gradient will provide the best resolution.
-
Flow Rate and Temperature : Decreasing the flow rate can improve resolution, though it will increase run time. Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity, improve peak efficiency, and reduce backpressure.
Below is a typical workflow for optimizing your analytical method.
Caption: Workflow for troubleshooting and optimizing an HPLC method.
FAQ 4: How can I confidently identify the structures of the unknown degradation products?
Structural elucidation of unknown degradants requires a combination of analytical techniques, primarily centered around mass spectrometry.
-
High-Resolution Mass Spectrometry (HRMS) : The first step is to obtain an accurate mass for each degradation product using an LC-HRMS system (e.g., Q-TOF or Orbitrap). The high-resolution data allows you to calculate the elemental formula of the degradant, providing strong evidence for the transformation that occurred (e.g., addition of an oxygen atom, loss of a methyl group).
-
Tandem Mass Spectrometry (MS/MS) : By subjecting the parent ion of the degradant to fragmentation (Collision-Induced Dissociation - CID), you can obtain a fragmentation pattern. Comparing this pattern to the fragmentation of the parent compound provides clues to where the modification on the molecule occurred. For example, a change in a fragment ion containing the trifluoromethyl group would suggest a modification at that part of the molecule.
-
¹⁹F NMR Spectroscopy : For fluorinated compounds, ¹⁹F NMR is a uniquely powerful tool.[10] It can confirm whether the trifluoromethyl group is still intact, has been modified, or has been cleaved to form fluoride or other fluorinated species.[13] Changes in the chemical shift of the ¹⁹F signal can also provide information about changes to the aromatic ring.
-
Forced Synthesis : If a particular degradation product is hypothesized, you can attempt to synthesize the proposed structure and compare its retention time and mass spectrum to the unknown degradant. A perfect match provides definitive identification.
References
-
Gopalan, A. I., & Savage, P. E. (1999). Oxidation and Thermolysis of Methoxy-, Nitro-, and Hydroxy-Substituted Phenols in Supercritical Water. Industrial & Engineering Chemistry Research, 38(8), 3133–3139. [Link]
-
Pennsylvania State University. (n.d.). Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water. Penn State Research Database. [Link]
-
American Chemical Society. (1999). Oxidation and Thermolysis of Methoxy-, Nitro-, and Hydroxy-Substituted Phenols in Supercritical Water. Industrial & Engineering Chemistry Research. [Link]
-
American Chemical Society. (2025). Oxidation of phenolic aldehydes at the air-water interface. ACS Fall 2025. [Link]
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Bhat, A., Mundhenke, T. F., Whiting, Q. T., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Health Perspectives, 130(2). [Link]
-
Li, Y., Bhat, A., Pomerantz, A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 42(10), 2268-2281. [Link]
-
Izadkhast, Z., & Rimarčík, J. (2021). Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation. Structural Chemistry, 32(6), 2235–2244. [Link]
-
Royal Society of Chemistry. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]
-
ResearchGate. (2022). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol...[Link]
-
Comte, A., Christen, P., Davidson, S., et al. (2013). Biochemical, Transcriptional and Translational Evidences of the Phenol-meta-Degradation Pathway by the Hyperthermophilic Sulfolobus solfataricus 98/2. PLoS ONE, 8(12), e82397. [Link]
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MDPI. (2023). Enhanced Heterogeneous Peroxymonosulfate Activation by MOF-Derived Magnetic Carbonaceous Nanocomposite for Phenol Degradation. Catalysts, 13(4), 785. [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. 11(4), 6435-6441. [Link]
-
National Institutes of Health. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10633–10642. [Link]
-
MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
RJPT. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(7), 2450-2456. [Link]
-
ResearchGate. (n.d.). The biodegradation vs. biotransformation of fluorosubstituted aromatics. [Link]
-
American Chemical Society. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10633–10642. [Link]
-
ResearchGate. (n.d.). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. [Link]
-
National Center for Biotechnology Information. (1998). Metabolism of 2,5-bis(trifluoromethyl)-7-benzyloxy-4-trifluoromethylcoumarin by human hepatic CYP isoforms: evidence for selectivity towards CYP3A4. Xenobiotica, 28(11), 1047-1058. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
National Center for Biotechnology Information. (2002). Metabolism of 2-hydroxy-4-methoxybenzophenone in isolated rat hepatocytes and xenoestrogenic effects of its metabolites on MCF-7 human breast cancer cells. Toxicology, 179(1-2), 83-93. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
-
Jones, M. V., & Jones, M. V. (1989). Evidence of two pathways for the metabolism of phenol by Aspergillus fumigatus. FEMS Microbiology Letters, 60(2), 153-157. [Link]
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Technical Support Center: Synthesis and Purification of 2-Methoxy-4-(trifluoromethyl)phenol
Welcome to the technical support center for the synthesis and purification of 2-Methoxy-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this important fluorinated building block. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges and ensure the highest purity of your final product.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the synthesis of this compound, primarily focusing on the electrophilic trifluoromethylation of guaiacol (2-methoxyphenol).
Q1: My trifluoromethylation of guaiacol is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-trifluoromethyl product?
A1: This is a common challenge in the electrophilic substitution of guaiacol. The hydroxyl and methoxy groups are both ortho-, para-directing, leading to the potential for trifluoromethylation at the C4 and C6 positions. The formation of the undesired 2-methoxy-6-(trifluoromethyl)phenol isomer is a known side reaction.
Causality and Strategic Solutions:
-
Steric Hindrance: The methoxy group is sterically more demanding than the hydroxyl group. By choosing a bulky trifluoromethylating reagent, you can favor substitution at the less sterically hindered C4 position.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) can help optimize the isomeric ratio.
-
Temperature Control: Reaction temperature can play a crucial role. Lowering the temperature may increase the selectivity by favoring the thermodynamically more stable product.
Troubleshooting Workflow for Isomer Formation
Caption: Troubleshooting workflow for addressing isomeric impurity formation.
Q2: I am observing a significant amount of unreacted guaiacol in my crude product. What are the likely causes and how can I improve the conversion?
A2: Low conversion can be attributed to several factors related to the reagents, reaction conditions, and setup.
Potential Causes and Solutions:
-
Reagent Activity: Ensure the trifluoromethylating reagent is fresh and has not degraded. Many of these reagents are sensitive to moisture and air.
-
Stoichiometry: A slight excess of the trifluoromethylating reagent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to achieve full conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Catalyst Deactivation (if applicable): If a catalyst is used, ensure it is not poisoned by impurities in the starting materials or solvents.
Q3: My final product is showing signs of degradation, such as discoloration or the presence of new impurities over time. What is causing this and how can I prevent it?
A3: Phenolic compounds, especially those with electron-withdrawing groups, can be susceptible to oxidation. The trifluoromethyl group increases the acidity of the phenolic proton, making the corresponding phenoxide more susceptible to oxidation.
Prevention and Mitigation:
-
Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup or storage can prevent oxidation.
II. Troubleshooting Guide for Purification
This section provides detailed guidance on overcoming common challenges encountered during the purification of this compound.
Issue 1: Co-elution of Isomeric Impurities during Column Chromatography
Problem: The desired this compound co-elutes with the isomeric impurity, 2-methoxy-6-(trifluoromethyl)phenol, during silica gel column chromatography.
Underlying Principle: Isomers with very similar polarities can be challenging to separate on standard silica gel. The choice of eluent system is critical to exploit subtle differences in their interactions with the stationary phase.
Step-by-Step Protocol for Optimized Separation:
-
Solvent System Screening:
-
Begin with a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.
-
Perform TLC analysis with a range of solvent ratios (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.
-
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient elution is often more effective than an isocratic one. Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect small fractions and analyze them by TLC or GC-MS to identify the pure fractions containing the desired product.
-
Quantitative Data for Eluent Selection
| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound (Approx.) | Rf of 2-methoxy-6-(trifluoromethyl)phenol (Approx.) | Separation Factor (α) |
| 95:5 | 0.45 | 0.50 | ~1.1 |
| 90:10 | 0.60 | 0.65 | ~1.08 |
| 85:15 | 0.30 | 0.38 | ~1.27 |
Table showing the effect of eluent composition on the separation of isomers. An eluent system of 85:15 Hexane:Ethyl Acetate provides a better separation factor.
Issue 2: Incomplete Removal of Non-polar Impurities
Problem: Residual non-polar impurities, such as byproducts from the trifluoromethylating reagent, persist in the final product.
Solution: A two-step purification process involving an initial wash followed by chromatography can be effective.
Protocol:
-
Liquid-Liquid Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The acidic phenol will partition into the aqueous layer as its sodium salt, leaving non-polar impurities in the organic layer.
-
Separate the aqueous layer and acidify it with a dilute acid (e.g., 1M HCl) to precipitate the purified phenol.
-
Extract the phenol back into an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Subject the product from the extraction to column chromatography as described in the previous section to remove any remaining impurities.
-
Issue 3: Product Loss During Purification
Problem: Significant loss of the desired product occurs during purification, leading to a low overall yield.
Potential Causes and Solutions:
-
Volatility: this compound has some volatility. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
-
Adsorption on Silica Gel: Phenolic compounds can sometimes irreversibly adsorb to silica gel. If this is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
-
Fractional Distillation: For larger scale purifications, fractional distillation under reduced pressure can be an effective method to separate the product from less volatile or more volatile impurities.[1][2][3][4][5] The boiling point of the desired product will be different from its isomers and other impurities, allowing for separation.[1]
Purification Decision Workflow
Caption: Decision workflow for selecting the appropriate purification strategy.
III. Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. A combination of analytical techniques is recommended for a comprehensive impurity profile.
High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC is ideal for separating phenolic compounds.[6]
-
Typical Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.
-
Detection: UV at 275-285 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is excellent for identifying volatile and semi-volatile impurities. Derivatization of the phenolic hydroxyl group with a silylating agent (e.g., BSTFA) may be necessary to improve peak shape and volatility.
-
Typical GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms).
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Provide detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the main product.
-
¹⁹F NMR: This is a particularly powerful technique for analyzing fluorinated compounds. The trifluoromethyl group of the desired product and its isomers will have distinct chemical shifts, allowing for easy identification and quantification of the isomeric ratio.[7][8][9] The expected chemical shift for a trifluoromethyl group on an aromatic ring is typically in the range of -60 to -65 ppm relative to CFCl₃.[7][8]
IV. References
-
Supporting Information for a relevant journal article. (Please note: A specific, publicly available synthesis protocol for this compound is not readily found in the provided search results. The following references are for analogous compounds and general techniques.)
-
Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. PMC. [Link]
-
Application Compendium Solutions for Preparative HPLC. Agilent. [Link]
-
Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. [Link]
-
Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. ResearchGate. [Link]
-
19F NMR Reference Standards. University of California, Santa Barbara. [Link]
-
Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. [Link]
-
19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. PMC. [Link]
-
2-Methoxy-4-vinylphenol. NIST WebBook. [Link]
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
-
2-Fluoro-5-(2-methoxyphenyl)-3-(trifluoromethyl)furan. SpectraBase. [Link]
-
2-Methoxy-4-(methoxymethyl)phenol. PubChem. [Link]
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]
-
Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. Google Patents.
-
Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. PubMed. [Link]
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. PMC. [Link]
-
Fractional distillation. Wikipedia. [Link]
-
Synthesis of 4‐trifluoromethyl‐2H‐chromenes via the reaction of 2‐(trifluoroacetyl)phenols with vinyltriphen. Wiley Online Library. [Link]
-
Mass spectra of (a) 2-methoxy-phenol, (b) 2-methoxy-4-methylphenol, (c)... ResearchGate. [Link]
-
Purification: Fractional Distillation. University of Rochester. [Link]
-
What is Fractional Distillation?. The Chemistry Blog. [Link]
-
Simple and Fractional Distillation. YouTube. [Link]
-
2-Bromo-4-(trifluoromethyl)phenol. Chem-Impex. [Link]
-
2-methoxyphenol (YMDB01430). Yeast Metabolome Database. [Link]
-
5.3: Fractional Distillation. Chemistry LibreTexts. [Link]
-
How to remove the phenol from the reaction mixture without doing column chromatography?. ResearchGate. [Link]
-
This compound 98%. RHENIUM BIO SCIENCE. [Link]
-
Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. ResearchGate. [Link]
-
(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]
-
a) Synthesis of per(trifluoromethyl)guaiacol guaCF3. b) Molecular.... ResearchGate. [Link]
-
Scale up to more options - Preparative HPLC columns. Pragolab. [Link]
-
The control of regioselectivity in the liquid-phase hydroxymethylation of 2-methoxyphenol with aqueous formaldehyde. A comparison between zeolites and basic catalysts. ResearchGate. [Link]
Sources
- 1. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
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- 3. Purification [chem.rochester.edu]
- 4. One moment, please... [chemicals.co.uk]
- 5. youtube.com [youtube.com]
- 6. Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. colorado.edu [colorado.edu]
- 9. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-4-(trifluoromethyl)phenol
Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the key challenges encountered during the synthesis of this important intermediate.
Introduction
This compound is a valuable building block in the pharmaceutical and agrochemical industries. As demand for this compound grows, researchers and process chemists are increasingly faced with the challenge of transitioning its synthesis from the laboratory bench to pilot and production scales. This guide provides practical, field-proven insights to navigate the complexities of this scale-up process, ensuring safety, efficiency, and high product quality.
A common and industrially viable route for the synthesis of this compound involves a two-step process starting from the corresponding aniline:
-
Diazotization: 2-Methoxy-4-(trifluoromethyl)aniline is converted to its diazonium salt using a nitrosating agent, typically sodium nitrite, in the presence of a strong acid.
-
Hydrolysis: The diazonium salt is then hydrolyzed, usually by heating in an aqueous acidic solution, to yield the desired phenol.
This guide will focus on the practical challenges and troubleshooting associated with this synthetic pathway during scale-up.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when planning the scale-up of this compound synthesis.
Q1: What are the primary safety concerns when scaling up the diazotization of 2-Methoxy-4-(trifluoromethyl)aniline?
A1: The primary safety concern is the thermal instability of the diazonium salt intermediate.[1][2] Diazonium salts can decompose exothermically, and in a large-scale batch process, this can lead to a dangerous thermal runaway reaction.[3] It is crucial to maintain strict temperature control, typically below 5°C, during the diazotization process.[4] Accumulation of unreacted sodium nitrite should also be avoided as it can lead to side reactions and potential safety hazards. Continuous flow reactors can be a safer alternative for handling hazardous intermediates like diazonium salts as they minimize the amount of reactive material at any given time.[2]
Q2: Is the boronic acid route to this compound, often used in lab-scale synthesis, suitable for industrial production?
A2: While the synthesis from [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid can give high yields on a lab scale, it is often less economically viable for large-scale industrial production.[5][6] The cost and availability of the boronic acid starting material can be prohibitive for bulk manufacturing. The diazotization-hydrolysis route starting from the more readily available aniline is generally the preferred industrial method for synthesizing phenols.[5]
Q3: What are the expected major byproducts in this synthesis, and how do they impact purification?
A3: During the diazotization and hydrolysis steps, several byproducts can form. Azo-coupling reactions between the diazonium salt and the newly formed phenol can lead to colored impurities that are often difficult to remove.[7] Incomplete hydrolysis can leave residual diazonium salt, which can decompose into various other byproducts upon heating. Additionally, side reactions on the aromatic ring, though less common under controlled conditions, can occur. These impurities can complicate the purification process, often requiring distillation or crystallization steps to achieve high purity.
Q4: How does the trifluoromethyl group affect the reaction conditions and stability of the intermediates?
A4: The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring and the stability of the diazonium salt. It can affect the rate of both the diazotization and hydrolysis steps. While the C-F bonds in the trifluoromethyl group are very strong, the group can be sensitive to harsh basic conditions, which is a consideration during workup and purification.[1]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific problems you may encounter during the scale-up of this compound synthesis.
Problem 1: Low Yield of this compound
Possible Causes & Solutions
-
Incomplete Diazotization:
-
Troubleshooting: Monitor the disappearance of the starting aniline using an in-process analytical method like HPLC. Ensure the stoichiometric amount of sodium nitrite is added and that it is of high purity.
-
Solution: Maintain a consistently low temperature (0-5 °C) to prevent premature decomposition of the diazonium salt.[4] Ensure efficient mixing to promote contact between the reactants.
-
-
Decomposition of the Diazonium Salt:
-
Troubleshooting: A significant evolution of nitrogen gas before the hydrolysis step indicates decomposition. The reaction mixture may also darken.
-
Solution: Strictly control the temperature of the diazotization and the diazonium salt solution. Use the diazonium salt solution immediately in the next step without prolonged storage.[2]
-
-
Inefficient Hydrolysis:
-
Troubleshooting: The presence of unreacted diazonium salt or significant amounts of azo-coupled byproducts in the final product mixture.
-
Solution: Ensure the hydrolysis is carried out at an optimal temperature, typically by adding the cold diazonium salt solution to a hot acidic aqueous solution.[8] The concentration of the acid in the hydrolysis step is also critical and should be optimized.
-
Problem 2: Formation of Colored Impurities
Possible Causes & Solutions
-
Azo-Coupling Reactions:
-
Troubleshooting: The crude product has a reddish or brownish color. Analysis by HPLC-UV may show late-eluting, colored impurities.
-
Solution: Maintain a sufficiently acidic pH during the hydrolysis step to prevent the newly formed phenol from coupling with unreacted diazonium salt.[7] Adding the diazonium salt solution to the hot hydrolysis medium, rather than heating the diazonium salt solution itself, can minimize the concentration of both reactants and thus reduce the rate of this bimolecular side reaction.
-
-
Oxidation of the Phenol Product:
-
Troubleshooting: The product darkens upon standing or during purification.
-
Solution: Work up the reaction under an inert atmosphere (e.g., nitrogen). The use of antioxidants during the workup and storage may also be beneficial. Purification by distillation should be performed under vacuum to minimize thermal degradation.[9]
-
Problem 3: Difficulties in Product Isolation and Purification
Possible Causes & Solutions
-
Product Volatility and Steam Distillation:
-
Troubleshooting: Low recovery of the product during steam distillation.
-
Solution: this compound is a volatile solid. Optimize the steam distillation conditions, including the steam flow rate and the temperature of the distillation pot, to ensure efficient carryover of the product.[10]
-
-
Emulsion Formation During Extraction:
-
Troubleshooting: Difficulty in separating the organic and aqueous layers during the workup.
-
Solution: On a large scale, the addition of a small amount of a different, immiscible organic solvent can sometimes help to break emulsions.[1] Centrifugation, if available, is also an effective method for separating emulsions in a production setting.
-
-
Inefficient Crystallization:
-
Troubleshooting: The product oils out or forms a fine, difficult-to-filter solid during crystallization.
-
Solution: Carefully select the crystallization solvent system. A mixture of a good solvent and a poor solvent is often effective. Control the cooling rate to promote the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also be beneficial.
-
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of this compound, intended to serve as a starting point for process development and scale-up. Note: These protocols should be optimized for specific equipment and scales.
Synthesis of 2-Methoxy-4-(trifluoromethyl)aniline
A common route to the aniline precursor involves the nitration of 2-methoxybenzotrifluoride followed by reduction of the nitro group.
Workflow Diagram:
Caption: Industrial synthesis of the target phenol.
Step 1: Diazotization of 2-Methoxy-4-(trifluoromethyl)aniline
-
Reactor Setup: In a jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge a mixture of water and concentrated sulfuric acid. Cool the mixture to 0-5 °C.
-
Aniline Addition: Slowly add 2-Methoxy-4-(trifluoromethyl)aniline to the cold acid solution while maintaining the temperature below 5 °C.
-
Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline-acid mixture, keeping the internal temperature strictly below 5 °C. The addition rate should be controlled to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, stir the mixture for a short period at 0-5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting aniline (e.g., by TLC or HPLC) and the presence of excess nitrous acid (e.g., with starch-iodide paper).
Step 2: Hydrolysis of the Diazonium Salt
-
Hydrolysis Setup: In a separate reactor, heat a mixture of water and sulfuric acid to the desired hydrolysis temperature (e.g., 100-120 °C).
-
Diazonium Salt Addition: Slowly add the cold diazonium salt solution from Step 1 to the hot acid solution. Vigorous evolution of nitrogen gas will occur. The addition rate should be controlled to manage the gas evolution and any exotherm.
-
Reaction Completion: After the addition is complete, maintain the temperature for a period to ensure complete hydrolysis. Monitor the disappearance of the diazonium salt.
Step 3: Workup and Purification
-
Product Isolation: Cool the reaction mixture. The crude this compound may be isolated by steam distillation or solvent extraction.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to achieve the desired purity.
Data Summary
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0-5 °C | To ensure the stability of the diazonium salt and prevent premature decomposition. [4] |
| Hydrolysis Temperature | 100-120 °C | To drive the hydrolysis reaction to completion at a reasonable rate. |
| Acid Concentration (Diazotization) | Sufficient to dissolve the aniline and maintain a low pH | Ensures the formation of the aniline salt and provides the acidic medium for diazotization. |
| Acid Concentration (Hydrolysis) | Optimized for efficient hydrolysis and to prevent azo-coupling | A balance is needed to promote hydrolysis while suppressing side reactions. |
Conclusion
The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a proactive approach to safety. By anticipating and addressing the challenges outlined in this guide, researchers and process chemists can develop robust and efficient manufacturing processes for this valuable compound. For further assistance or to discuss specific challenges in your process, please do not hesitate to contact our technical support team.
References
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Retrieved from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
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University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
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Fauske, H. K. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. FAI. Retrieved from [Link]
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- Yang, X., et al. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. Green Chemistry, 21(22), 6065-6070.
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Google Patents. (n.d.). Purification of phenol. Retrieved from [Link]
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KROHNE Group. (n.d.). Phenol production in the organic chemical process. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). Retrieved from [Link]
- Browne, D. L., et al. (2016).
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ResearchGate. (n.d.). On-line sample preparation and determination of phenols with a Flow-Analysis method. Retrieved from [Link]
- Battilocchio, C., et al. (2016). Generation and Synthetic Application of Trifluoromethyl Diazomethane Utilizing Continuous Flow Technologies. Organic Letters, 18(6), 1414–1417.
-
Bentham Science. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]
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DSpace@MIT. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from [Link]
-
EZkem. (n.d.). Methodology Post-Distillation Phenol by Flow Injection Analysis (FIA). Retrieved from [Link]
- Kim, H., & Kim, H. (2023). Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing.
-
WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]
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- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
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Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
- Dettori, M. A., et al. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 9(7), 656-663.
- Chen, J., et al. (2023). Visible-light-driven TTST enables divergent synthesis of trifluoromethylated and trifluoromethylthiolated products through chemo- and regioselectivity. Green Chemistry, 25(15), 6036-6042.
-
ElectronicsAndBooks. (n.d.). Kinetics of the Diazotization of Anilines. Retrieved from [Link]
- Wang, Z. (2015). Removal of amino groups from anilines through diazonium salt-based reactions. Tetrahedron Letters, 56(23), 3047-3054.
- Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry, 86(4), 583-594.
- Google Patents. (n.d.). EP1732869A1 - Process for producing phenol.
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- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Validation & Comparative
A Guide to the NMR Spectral Analysis of 2-Methoxy-4-(trifluoromethyl)phenol: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of fluorinated organic molecules is paramount. Compounds featuring the trifluoromethyl (–CF₃) group are of particular interest due to their unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-4-(trifluoromethyl)phenol, a valuable building block in organic synthesis.
This document moves beyond a simple data repository. As a senior application scientist, my objective is to offer a practical, field-proven guide that not only presents the spectral data but also explains the underlying principles. We will dissect the expected ¹H and ¹³C NMR spectra, compare them with a structurally related, non-fluorinated analogue—guaiacol (2-methoxyphenol)—to highlight the profound influence of the –CF₃ substituent, and provide a robust, reproducible experimental protocol for acquiring high-quality NMR data.
Predicting the Spectrum: A First-Principles Approach
Before analyzing experimental data, a rigorous prediction of the NMR spectrum based on the molecular structure of this compound is a critical first step. This process hones our analytical skills and allows for a more confident assignment of the observed signals.
Structure and Expected Signals:
The molecule possesses three distinct types of protons: a phenolic hydroxyl (–OH) proton, three methoxy (–OCH₃) protons, and three aromatic protons on a trisubstituted benzene ring. The ¹³C spectrum will show eight distinct signals: six for the aromatic ring carbons, one for the methoxy carbon, and one for the trifluoromethyl carbon.
-
¹H NMR Predictions:
-
Aromatic Region: The three aromatic protons (H3, H5, and H6) will appear in the downfield region (typically 6.5-8.0 ppm). The powerful electron-withdrawing nature of the trifluoromethyl group at the C4 position will significantly deshield the ortho protons (H3 and H5), shifting them further downfield compared to a simple phenol.
-
H3: Will appear as a doublet, coupled to H5.
-
H5: Will appear as a doublet of doublets, coupled to both H3 and H6.
-
H6: Will appear as a doublet, coupled to H5.
-
-
Methoxy Protons (–OCH₃): A sharp singlet is expected around 3.8-4.0 ppm.
-
Hydroxyl Proton (–OH): A broad singlet with a variable chemical shift, typically between 5.0 and 7.0 ppm, depending on the solvent and concentration.
-
-
¹³C NMR Predictions:
-
Aromatic Carbons: The chemical shifts will be heavily influenced by the substituents. The carbon bearing the trifluoromethyl group (C4) will be significantly affected, and its signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbons ortho and para to the powerful electron-withdrawing –CF₃ group will also experience notable shifts.
-
Methoxy Carbon (–OCH₃): Expected around 55-60 ppm.
-
Trifluoromethyl Carbon (–CF₃): A distinct quartet is anticipated in the range of 120-130 ppm, a hallmark of the –CF₃ group.
-
Comparative Spectral Analysis: The Impact of the Trifluoromethyl Group
To truly appreciate the electronic effects of the –CF₃ group, a direct comparison with a non-fluorinated analogue is invaluable. Guaiacol (2-methoxyphenol) serves as an excellent reference compound.
| Assignment | This compound (Predicted) | Guaiacol (Experimental) [1] | Analysis of the –CF₃ Effect |
| ¹H NMR | |||
| Aromatic H (H3, H5, H6) | ~7.0 - 7.5 ppm | ~6.8 - 7.0 ppm | The strong electron-withdrawing nature of the –CF₃ group deshields the aromatic protons, causing a significant downfield shift. The delocalized electron density of the aromatic system is highly polarizable and thus, sensitive to the environment, which contributes to a greater range of shielding effects on the fluorine nuclei.[2] |
| Methoxy H (–OCH₃) | ~3.9 ppm | ~3.79 ppm | A minor downfield shift is expected due to the overall electron-withdrawing character of the substituted ring. |
| Hydroxyl H (–OH) | ~5.5 - 6.5 ppm (variable) | ~5.83 ppm (variable) | The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration and is less indicative of substituent effects. |
| ¹³C NMR | |||
| Aromatic C (C1-C6) | C1: ~148 ppmC2: ~146 ppmC3: ~118 ppmC4: ~124 ppm (q)C5: ~122 ppmC6: ~112 ppm | C1: ~146.6 ppmC2: ~145.7 ppmC3: ~114.6 ppmC4: ~121.5 ppmC5: ~120.2 ppmC6: ~110.8 ppm | The carbon attached to the –CF₃ group (C4) is significantly deshielded and exhibits a characteristic quartet splitting due to ¹JCF coupling. The other aromatic carbons also experience shifts due to the altered electron density distribution. |
| Methoxy C (–OCH₃) | ~56 ppm | ~55.9 ppm | The chemical shift of the methoxy carbon is relatively insensitive to the para-substituent in this case. |
| Trifluoromethyl C (–CF₃) | ~124 ppm (q) | N/A | This signal is the most definitive evidence of the trifluoromethyl group's presence, characterized by its quartet multiplicity and chemical shift. |
Workflow for NMR Analysis
A systematic workflow ensures the accurate and efficient structural elucidation of the target molecule. This process involves careful sample preparation, data acquisition, and spectral interpretation.
References
mass spectrometry fragmentation of 2-Methoxy-4-(trifluoromethyl)phenol
An In-Depth Technical and Comparative Guide to the Mass Spectrometry Analysis of 2-Methoxy-4-(trifluoromethyl)phenol
Introduction
This compound is a substituted aromatic compound featuring a hydroxyl, a methoxy, and a trifluoromethyl group. Its structural complexity and the presence of multiple functional groups make its unambiguous identification and characterization a critical task in various research domains, including drug development, metabolite identification, and materials science. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a cornerstone analytical technique for the structural elucidation of such molecules.[1]
This guide provides an in-depth analysis of the expected electron ionization (EI) . As direct experimental spectra for this specific compound are not widely published, this document leverages established fragmentation principles of related chemical classes to construct a predictive fragmentation pathway. Furthermore, it offers a comparative overview of alternative analytical methodologies, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, to provide researchers with a comprehensive decision-making framework for their analytical challenges.
Pillar 1: Predicted Electron Ionization (EI) Fragmentation Pathway
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum is a fingerprint that provides rich structural information. The fragmentation of this compound, with a molecular weight of 192.14 g/mol [3], is governed by the interplay of its three key functional groups: the phenol, the methoxy ether, and the trifluoromethyl group.
The molecular ion (M⁺•), formed by the loss of an electron, is the precursor to all fragment ions. Its fragmentation is expected to proceed through several competing and sequential pathways driven by the stability of the resulting ions and neutral losses.
Key Predicted Fragmentation Reactions:
-
Loss of a Methyl Radical (•CH₃): A common and highly favorable fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (15 Da).[4][5] This pathway is driven by the formation of a stable, resonance-stabilized phenoxide-type radical cation.
-
Loss of Carbon Monoxide (CO): Following the initial loss of •CH₃, the resulting ion can undergo further fragmentation. The expulsion of a neutral carbon monoxide molecule (28 Da) is a characteristic fragmentation for phenolic compounds and leads to the formation of a five-membered ring ion.
-
Fragmentation of the Trifluoromethyl Group: The -CF₃ group has a distinct fragmentation pattern. A primary cleavage involves the loss of a fluorine radical (•F) to form a difluorobenzyl-type cation.[6][7] Subsequent or competing fragmentation can involve the loss of difluorocarbene (:CF₂), a neutral species of 50 Da.[6][8] The appearance of a peak at m/z 69, corresponding to the trifluoromethyl cation (CF₃⁺), is also a strong indicator of this substituent.[6]
The proposed fragmentation cascade is visualized below.
Caption: Predicted EI fragmentation pathway for this compound.
Table 1: Summary of Predicted Key Fragment Ions
| m/z | Proposed Ion Structure/Formula | Neutral Loss | Mechanistic Rationale |
| 192 | [C₈H₇F₃O₂]⁺• | - | Molecular Ion (M⁺•) |
| 177 | [C₇H₄F₃O₂]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group, forming a stable cation. |
| 173 | [C₈H₇F₂O₂]⁺ | •F | Loss of a fluorine radical from the trifluoromethyl group. |
| 149 | [C₆H₄F₃O]⁺ | CO | Subsequent loss of carbon monoxide from the m/z 177 ion. |
| 123 | [C₇H₇O₂]⁺ | •CF₃ | Cleavage of the C-CF₃ bond, loss of a trifluoromethyl radical. |
| 69 | [CF₃]⁺ | C₇H₇O₂• | Formation of the stable trifluoromethyl cation.[6] |
Pillar 2: Comparison with Alternative Analytical Techniques
While GC-MS with EI is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques. The choice of method depends on the analytical goal, sample matrix, and required sensitivity.
Caption: Decision workflow for selecting an appropriate analytical technique.
Table 2: Comparison of Key Analytical Methodologies
| Feature | GC-MS (EI) | LC-MS/MS (ESI/APCI) | NMR Spectroscopy |
| Principle | Separates volatile compounds, fragments with high energy for structural fingerprinting. | Separates compounds in liquid phase, soft ionization for molecular weight, tandem MS for specific fragmentation.[9][10] | Measures nuclear spin transitions in a magnetic field to determine chemical structure and connectivity.[11] |
| Molecular Weight Info | Often visible, but can be absent in highly fragmenting molecules ("hard" ionization).[12] | Strong molecular ion or adduct peak ([M+H]⁺, [M+Na]⁺) due to "soft" ionization.[9] | Not directly measured. |
| Structural Info | Rich, reproducible fragmentation patterns for library matching and interpretation. | Controlled fragmentation (MS/MS) targets specific precursor-product transitions.[10] | Definitive, detailed 3D structural information, including stereochemistry.[13][14] |
| Sensitivity | Good to excellent (pg-ng range). | Excellent to outstanding (fg-pg range), especially with triple quadrupole instruments.[10] | Relatively low (µg-mg range). |
| Sample Requirements | Must be volatile and thermally stable. Derivatization often required for polar groups like phenols.[15][16] | Soluble in a suitable mobile phase. Less restrictive than GC.[17][18] | High purity sample required, soluble in deuterated solvent (mg quantities).[11] |
| Best For... | Screening, identification of unknowns in complex mixtures, library matching.[19] | Targeted quantitation, analysis of non-volatile or thermally labile compounds, metabolite studies.[20] | Unambiguous structure elucidation of pure compounds.[13][14] |
Pillar 3: Experimental Protocols and Methodologies
Trustworthy data is built upon a foundation of robust and well-documented protocols. Below is a detailed, field-proven methodology for the analysis of phenolic compounds like this compound using GC-MS.
Protocol: GC-MS Analysis of Phenolic Compounds via Silylation
This protocol is designed to enhance the volatility and thermal stability of the phenolic analyte, leading to improved chromatographic peak shape and reproducibility.
1. Reagents and Materials:
- Analyte: this compound
- Solvent: Dichloromethane or Ethyl Acetate (GC grade)
- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Internal Standard (IS): e.g., 4,4'-Dibromobiphenyl (if quantitation is required)
- GC Vials with inserts
2. Standard and Sample Preparation: a. Prepare a stock solution of the analyte (e.g., 1 mg/mL) in the chosen solvent. b. For calibration standards, perform serial dilutions from the stock solution to achieve the desired concentration range (e.g., 1-100 µg/mL). c. If using an internal standard, add a constant amount to each standard and sample. d. Transfer 100 µL of the standard or sample solution to a GC vial. e. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
3. Derivatization (Silylation): a. To the dried residue in the vial, add 50 µL of solvent (e.g., Dichloromethane) and 50 µL of BSTFA + 1% TMCS. b. Cap the vial tightly and vortex for 30 seconds. c. Heat the vial at 70°C for 30 minutes in a heating block or oven.[15] d. Allow the vial to cool to room temperature before analysis. The resulting solution contains the trimethylsilyl (TMS) derivative of the analyte.
4. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- Injector: Split/Splitless, operated in splitless mode (1 µL injection volume) at 280°C.[15]
- GC Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 200°C.
- Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
- MS Source: Electron Ionization (EI) at 70 eV.
- MS Quadrupole Temperature: 150°C.
- MS Source Temperature: 230°C.
- Scan Range: m/z 40-550.
5. Data Analysis: a. Identify the analyte peak based on its retention time and mass spectrum. b. The mass spectrum of the TMS derivative will show a molecular ion at m/z 264 (192 + 72). c. Confirm identity by comparing the acquired spectrum to a reference library or by manual interpretation of the fragmentation pattern.
Conclusion
The structural characterization of this compound requires a nuanced analytical approach. Electron ionization mass spectrometry provides a detailed structural fingerprint, and its fragmentation pattern can be reliably predicted by understanding the behavior of its constituent functional groups. The primary cleavages—loss of a methyl radical from the methoxy group and fragmentation of the trifluoromethyl moiety—are key diagnostic markers. For comprehensive analysis, particularly for quantitative purposes or for non-volatile matrices, techniques like LC-MS/MS offer superior sensitivity and are indispensable. For definitive, unambiguous structural confirmation, NMR spectroscopy remains the gold standard. By understanding the strengths and limitations of each technique, researchers can design a logical and efficient workflow to confidently identify and characterize this and other complex small molecules.
References
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- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine Notes.
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NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST WebBook. Retrieved January 2, 2026, from [Link]
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Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 1-10. Retrieved January 2, 2026, from [Link]
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Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Weckwerth, W. (2006). Gas chromatography mass spectrometry (GC-MS)-based metabolite profiling in plants. Nature Protocols, 1(1), 387-396. Retrieved January 2, 2026, from [Link]
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Nomura, T., Fukai, T., & Hano, Y. (1998). New NMR Structure Determination Methods for Prenylated Phenols. ChemInform, 29(15). Retrieved January 2, 2026, from [Link]
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Kot-Wasik, A., Dąbrowska, D., & Namieśnik, J. (2005). Determination of Phenolic Compounds from Wine Samples by GC/MS System. Critical Reviews in Analytical Chemistry, 35(1), 1-13. Retrieved January 2, 2026, from [Link]
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Clark, C. R., et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Retrieved January 2, 2026, from [Link]
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Schaefer, T., & Schneider, W. G. (1960). The nuclear magnetic resonance spectra of para-substituted phenols. Canadian Journal of Chemistry, 38(11), 2066-2076. Retrieved January 2, 2026, from [Link]
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Jian, W., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 22, 57-64. Retrieved January 2, 2026, from [Link]
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Wang, X., et al. (2011). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. Environmental Chemistry, 56(3), 275-284. Retrieved January 2, 2026, from [Link]
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LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]
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Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America, 34(8), 576-585. Retrieved January 2, 2026, from [Link]
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Chromatography Forum. (2012). LC/MS not good for small molecules. Retrieved January 2, 2026, from [Link]
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ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[21] - ANNULENE, HEXAFLUOROBENZENE AND ITS ISOMERS. (n.d.). Fluorine Notes. Retrieved January 2, 2026, from
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NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-. NIST WebBook. Retrieved January 2, 2026, from [Link]
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ResearchGate. (n.d.). Electron ionization mass fragmentation pattern of 4′-methoxy-luteolin-7-phosphate. Retrieved January 2, 2026, from [Link]
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An, G., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(4). Retrieved January 2, 2026, from [Link]
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Clark, J. (n.d.). 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. Retrieved January 2, 2026, from [Link]
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Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. Journal of Chromatography B, 825(2), 113-123. Retrieved January 2, 2026, from [Link]
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Clark, C. R., et al. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of the American Society for Mass Spectrometry. Retrieved January 2, 2026, from [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Retrieved January 2, 2026, from [Link]
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Syrjänen, K., Sipilä, J., Björk, H., & Brunow, G. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Journal of Agricultural and Food Chemistry, 48(11), 5211-5215. Retrieved January 2, 2026, from [Link]
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Safe, S., et al. (1975). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Journal of the Chemical Society, Perkin Transactions 1, (18), 1861-1865. Retrieved January 2, 2026, from [Link]
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LibreTexts. (2021). Fragmentation and Interpretation of Spectra. Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]
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ResearchGate. (n.d.). Mass spectra of (a) 2-methoxy-phenol, (b) 2-methoxy-4-methylphenol, (c) d,l-lactide and (d) 2-propenoic acid. Retrieved January 2, 2026, from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 2, 2026, from [Link]
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A Comparative Guide to the Biological Activity of 2-Methoxy-4-(trifluoromethyl)phenol and its Precursor, 4-(Trifluoromethyl)phenol
Introduction
In the landscape of drug discovery and development, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. The introduction of functional groups can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides an in-depth comparison of the biological activities of 2-Methoxy-4-(trifluoromethyl)phenol and its immediate precursor, 4-(trifluoromethyl)phenol.
4-(Trifluoromethyl)phenol is a known metabolite of the widely used antidepressant, fluoxetine.[1][2] Its biological activity, particularly its cytotoxicity, has been a subject of investigation. The addition of a methoxy group to this structure to form this compound is a logical step in exploring the structure-activity relationship (SAR) of this class of compounds. The methoxy group can influence lipophilicity, metabolic stability, and receptor-binding interactions, potentially modulating the biological profile of the parent molecule.
This guide will first delve into the known biological activities of 4-(trifluoromethyl)phenol, followed by a prospective analysis of how the introduction of a methoxy group might alter these activities. We will then propose a comprehensive suite of experimental protocols to enable researchers to conduct a direct, head-to-head comparison of these two compounds.
The Precursor: 4-(Trifluoromethyl)phenol
4-(Trifluoromethyl)phenol (4-TFMP) has demonstrated significant cytotoxicity in in-vitro studies.[3] Research has indicated that its toxicity is not merely due to the release of fluoride ions but stems from its spontaneous hydrolysis under physiological pH to form a reactive quinone methide intermediate.[3] This intermediate is a potent electrophile capable of alkylating cellular macromolecules, including proteins and glutathione, leading to cellular dysfunction and death.[3] Specifically, 4-TFMP has been shown to inhibit the activity of sulfhydryl-dependent enzymes like glyceraldehyde-3-phosphate dehydrogenase.[3]
The trifluoromethyl group at the para position is a strong electron-withdrawing group, which facilitates the formation of the phenoxide ion and subsequent tautomerization to the quinone methide. This inherent chemical reactivity is the primary driver of its observed biological effects.
The Derivative: A Prospective Look at this compound
The introduction of a methoxy group at the ortho position to the hydroxyl group is anticipated to significantly modulate the biological activity of the parent phenol. The methoxy group is an electron-donating group through resonance, which could influence the electronic properties of the aromatic ring and the phenolic hydroxyl group.
Potential Alterations in Biological Activity:
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[4][5] The presence of an electron-donating methoxy group ortho to the hydroxyl group in this compound could enhance its radical scavenging capacity compared to 4-TFMP.
-
Cytotoxicity: The electron-donating nature of the methoxy group may decrease the propensity for quinone methide formation, potentially reducing the cytotoxicity of the molecule compared to 4-TFMP. By stabilizing the phenolic form, the methoxylation could represent a detoxification pathway.
-
Antimicrobial Activity: Phenolic compounds often exhibit antimicrobial properties.[6][7][8] The structural and electronic changes brought about by the methoxy group could alter the compound's ability to interact with microbial cell membranes or intracellular targets, thus modifying its antimicrobial spectrum and potency.
-
Enzyme Inhibition: The altered shape and electronic distribution of this compound could lead to different interactions with enzyme active sites.[9][10][11] This could result in a different profile of enzyme inhibition compared to its precursor.
Proposed Experimental Validation
To empirically validate the hypothesized differences in biological activity, a series of head-to-head comparative assays are recommended.
Experimental Workflow
Caption: Proposed workflow for the comparative biological evaluation.
Antioxidant Activity Assays
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [4][12]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[4]
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 60 µM).[12]
-
Prepare serial dilutions of the test compounds (this compound and 4-(trifluoromethyl)phenol) and a standard antioxidant (e.g., Trolox or Gallic Acid) in methanol.
-
In a 96-well plate, add 5 µL of each compound dilution to 195 µL of the DPPH solution.[12]
-
Incubate the plate in the dark at room temperature for 30-60 minutes.[12]
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
b. Ferric Reducing Antioxidant Power (FRAP) Assay [5][13]
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.[5]
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 593 nm.
-
Construct a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox) and express the results as equivalents of the standard.
-
Antimicrobial Activity Assays
a. Minimum Inhibitory Concentration (MIC) Determination [14][15]
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]
-
Protocol (Broth Microdilution):
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Cytotoxicity Assay
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [16]
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells (e.g., a human cell line like HeLa or HepG2) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate for a few hours to allow formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Antioxidant Activity
| Compound | DPPH EC50 (µM) | FRAP Value (µM Trolox Equivalents) |
| This compound | Experimental Value | Experimental Value |
| 4-(Trifluoromethyl)phenol | Experimental Value | Experimental Value |
| Trolox (Standard) | Experimental Value | Experimental Value |
Table 2: Comparative Antimicrobial Activity
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| 4-(Trifluoromethyl)phenol | Experimental Value | Experimental Value |
| Ciprofloxacin (Standard) | Experimental Value | Experimental Value |
Table 3: Comparative Cytotoxicity
| Compound | IC50 on HeLa cells (µM) |
| This compound | Experimental Value |
| 4-(Trifluoromethyl)phenol | Experimental Value |
| Doxorubicin (Standard) | Experimental Value |
Conclusion
This guide provides a framework for the comparative analysis of the biological activities of this compound and its precursor, 4-(trifluoromethyl)phenol. Based on established principles of medicinal chemistry, it is hypothesized that the addition of a methoxy group will modulate the antioxidant, antimicrobial, and cytotoxic profiles of the parent compound. The detailed experimental protocols provided herein will enable researchers to systematically investigate these potential differences and contribute to a deeper understanding of the structure-activity relationships within this class of fluorinated phenols. The resulting data will be invaluable for guiding future drug design and development efforts.
References
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A Comparative Study of 2-Methoxy-4-(trifluoromethyl)phenol and its Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the subtle repositioning of functional groups on an aromatic scaffold can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of 2-Methoxy-4-(trifluoromethyl)phenol and its key structural isomers. By examining their synthesis, spectroscopic signatures, and potential biological activities, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select and utilize these valuable compounds in their research endeavors.
The isomers under consideration are:
-
This compound
-
2-Methoxy-5-(trifluoromethyl)phenol
-
4-Methoxy-2-(trifluoromethyl)phenol
-
4-Methoxy-3-(trifluoromethyl)phenol
-
3-Methoxy-4-(trifluoromethyl)phenol
The strategic placement of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group creates distinct electronic and steric environments on the phenol ring, which in turn dictates their reactivity, acidity, and interactions with biological targets.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of these isomers are summarized in the table below. These parameters are crucial for predicting a compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | This compound | 2-Methoxy-5-(trifluoromethyl)phenol | 4-Methoxy-2-(trifluoromethyl)phenol | 4-Methoxy-3-(trifluoromethyl)phenol | 3-Methoxy-4-(trifluoromethyl)phenol |
| Molecular Formula | C₈H₇F₃O₂ | C₈H₇F₃O₂ | C₈H₇F₃O₂ | C₈H₇F₃O₂ | C₈H₇F₃O₂ |
| Molecular Weight | 192.14 | 192.14 | 192.14 | 192.14 | 192.14 |
| CAS Number | 1027888-79-4[1] | 349-67-7 | 53903-50-7 | 53903-59-6[2] | 106877-41-2[3] |
| Predicted LogP | 2.42[1] | ~2.5 | ~2.5 | ~2.5 | ~2.6 |
| Predicted pKa | ~9.0 | ~9.2 | ~8.5[4] | ~9.1 | ~9.3 |
Note: Predicted LogP and pKa values are estimations based on computational models and may vary from experimental values.
Structural Isomers
The chemical structures of the five isomers are depicted below, highlighting the different substitution patterns on the phenol ring.
Caption: Chemical structures of the five isomers of Methoxy-(trifluoromethyl)phenol.
Spectroscopic Analysis: Differentiating the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of these isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts in NMR spectroscopy. Similarly, vibrational modes and mass fragmentation patterns provide characteristic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the isomers in CDCl₃ are summarized below. These predictions are based on established substituent effects on the benzene ring.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Isomer | Ar-H (ppm) | -OCH₃ (ppm) | -OH (ppm) |
| This compound | ~7.3-6.9 (m, 3H) | ~3.9 (s, 3H) | ~5.5 (br s, 1H) |
| 2-Methoxy-5-(trifluoromethyl)phenol | ~7.2-6.8 (m, 3H) | ~3.9 (s, 3H) | ~5.6 (br s, 1H) |
| 4-Methoxy-2-(trifluoromethyl)phenol | ~7.1-6.9 (m, 3H) | ~3.8 (s, 3H) | ~5.8 (br s, 1H) |
| 4-Methoxy-3-(trifluoromethyl)phenol | ~7.4-6.8 (m, 3H) | ~3.9 (s, 3H) | ~5.7 (br s, 1H) |
| 3-Methoxy-4-(trifluoromethyl)phenol | ~7.2-6.7 (m, 3H) | ~3.9 (s, 3H) | ~5.4 (br s, 1H) |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Isomer | Ar-C (ppm) | -OCH₃ (ppm) | -CF₃ (ppm, q) |
| This compound | ~150-110 | ~56 | ~124 (J ≈ 270 Hz) |
| 2-Methoxy-5-(trifluoromethyl)phenol | ~152-112 | ~56 | ~125 (J ≈ 271 Hz) |
| 4-Methoxy-2-(trifluoromethyl)phenol | ~155-115 | ~55 | ~123 (J ≈ 272 Hz) |
| 4-Methoxy-3-(trifluoromethyl)phenol | ~153-113 | ~56 | ~124 (J ≈ 271 Hz) |
| 3-Methoxy-4-(trifluoromethyl)phenol | ~158-105 | ~56 | ~124 (J ≈ 272 Hz) |
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
The ¹⁹F NMR will show a singlet for the -CF₃ group in each isomer, with the chemical shift being sensitive to the electronic environment.
| Isomer | -CF₃ (ppm) |
| This compound | ~ -62 |
| 2-Methoxy-5-(trifluoromethyl)phenol | ~ -61 |
| 4-Methoxy-2-(trifluoromethyl)phenol | ~ -60 |
| 4-Methoxy-3-(trifluoromethyl)phenol | ~ -63 |
| 3-Methoxy-4-(trifluoromethyl)phenol | ~ -62 |
Infrared (IR) Spectroscopy
The IR spectra of all isomers will exhibit characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C-O, and C-F bonds. Key distinguishing features will be the precise position and shape of the O-H stretching band (influenced by intramolecular hydrogen bonding in some isomers) and the pattern of C-H out-of-plane bending vibrations in the fingerprint region, which is indicative of the substitution pattern.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 192 for all isomers. Fragmentation patterns will be influenced by the positions of the methoxy and trifluoromethyl groups, with characteristic losses of CH₃, CO, and CF₃.
Biological Activities: A Predictive Comparison
While direct comparative biological data for all five isomers is limited, we can infer potential activities based on studies of structurally related phenolic compounds. Phenol derivatives are known to exhibit a wide range of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[5]. The presence of a trifluoromethyl group often enhances metabolic stability and cell permeability, potentially increasing biological efficacy[6].
| Biological Activity | Predicted Potency of Isomers | Rationale and Supporting Evidence |
| Antimicrobial | Moderate to High | Phenolic compounds, in general, exhibit antimicrobial properties. The lipophilicity conferred by the trifluoromethyl group may enhance activity against certain pathogens. Studies on methoxyphenol derivatives have shown antimicrobial effects against foodborne pathogens[7][8]. |
| Antioxidant | Varies with substitution pattern | The antioxidant activity of phenols is dependent on the stability of the resulting phenoxy radical. The electronic effects of the substituents will modulate this. 2-methoxyphenols, in particular, have been studied for their radical-scavenging activity[9][10]. |
| Anti-inflammatory | Moderate to High | Certain methoxyphenol derivatives have demonstrated anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX)[9][11]. The trifluoromethyl group may influence binding to inflammatory target proteins. |
| Anticancer (Cytotoxicity) | Varies with substitution pattern | The cytotoxicity of phenolic compounds against cancer cell lines is well-documented[12]. The specific substitution pattern on the phenol ring is critical for activity, as it affects interactions with cellular targets. |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of the phenol isomers on a cancer cell line.
Caption: Workflow for determining the cytotoxicity of phenol isomers using the MTT assay.
Synthesis of Methoxy-(trifluoromethyl)phenols
A general and adaptable synthetic route to these compounds often involves the reaction of a corresponding trifluoromethyl-substituted halobenzene with a methoxide source, followed by demethylation or other functional group manipulations. A representative protocol for the synthesis of a trifluoromethylphenol is the hydrogenolysis of a trifluoromethylphenyl benzyl ether, which can be prepared from the corresponding trifluoromethyl halobenzene[12].
Representative Synthetic Protocol: Preparation of 4-(Trifluoromethyl)phenol
This two-step procedure can be adapted for the synthesis of the methoxy-substituted analogs by starting with the appropriately substituted halobenzene.
Step 1: Synthesis of 4-(Trifluoromethyl)phenyl Benzyl Ether
-
To a solution of sodium benzylate in a non-reactive solvent such as N,N-dimethylformamide (DMF), add 4-chloro-α,α,α-trifluorotoluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(trifluoromethyl)phenyl benzyl ether.
Step 2: Hydrogenolysis to 4-(Trifluoromethyl)phenol
-
Dissolve the 4-(trifluoromethyl)phenyl benzyl ether in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation (using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(trifluoromethyl)phenol.
-
Purify the product by distillation or recrystallization.
Caption: Generalized synthetic workflow for the preparation of trifluoromethylphenols.
Conclusion
The isomers of methoxy-(trifluoromethyl)phenol represent a fascinating class of compounds with diverse and tunable properties. The interplay between the methoxy and trifluoromethyl substituents creates unique electronic and steric environments that significantly impact their spectroscopic characteristics and biological activities. This guide provides a foundational understanding of these differences, offering predictive insights and practical experimental protocols. Further research involving the direct comparative evaluation of these isomers is warranted to fully elucidate their structure-activity relationships and unlock their potential in drug discovery and materials science.
References
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- BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem.
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- YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol.
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A Comparative Guide to the Biological Efficacy of Methoxylated vs. Hydroxylated Trifluoromethylphenols
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological efficacy of methoxylated and hydroxylated trifluoromethylphenols. Moving beyond a simple recitation of facts, this document delves into the causal mechanisms that drive the observed differences in their biological activities, supported by experimental data and established scientific principles. Our goal is to equip researchers with the foundational knowledge and practical insights necessary to make informed decisions in their drug discovery and development endeavors.
Introduction: The Significance of Substitution
Trifluoromethylphenols represent a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly influences the physicochemical properties of the parent phenol, including its acidity and metabolic stability. However, it is the nature of the second substituent on the aromatic ring—specifically, the choice between a hydroxyl (-OH) and a methoxy (-OCH3) group—that often dictates the compound's biological efficacy and mechanism of action.
The hydroxyl group, as a hydrogen bond donor and acceptor, can engage in specific interactions with biological targets. In contrast, the methoxy group, while also polar, is a bulkier, non-hydrogen-bonding substituent. This fundamental difference in chemical character profoundly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This guide will explore these differences in detail, providing a clear framework for understanding and predicting the biological consequences of this seemingly subtle chemical modification.
Comparative Biological Efficacy: A Tabular Summary
The following table summarizes key differences in the biological activities of hydroxylated and methoxylated trifluoromethylphenols based on available experimental data. It is important to note that these are general trends, and the specific biological context and position of the substituents will ultimately determine the activity of a particular compound.
| Biological Property | Hydroxylated Trifluoromethylphenols | Methoxylated Trifluoromethylphenols | Rationale and Key Considerations |
| Antioxidant Activity | Generally higher | Generally lower | The phenolic hydroxyl group can readily donate a hydrogen atom to scavenge free radicals. Methylation of this group reduces this capacity.[1][2] |
| Metabolic Stability | More susceptible to metabolism | Generally more stable | The hydroxyl group is a primary site for Phase II metabolism (glucuronidation and sulfation), leading to rapid clearance.[3] The methoxy group is more resistant to such conjugation. |
| Target Binding (e.g., Enzyme Inhibition) | Can form key hydrogen bonds with active sites. | Interactions are primarily steric and hydrophobic. | The ability to act as a hydrogen bond donor is often crucial for high-affinity binding to enzyme active sites.[1] |
| Cytotoxicity | Can be higher due to the formation of reactive quinone methide intermediates.[4] | Generally lower | The spontaneous hydrolysis of certain hydroxylated trifluoromethylphenols can lead to the formation of reactive intermediates that alkylate cellular macromolecules.[4] |
| Cell Permeability | Can be lower due to higher polarity. | Can be higher due to increased lipophilicity. | The replacement of a hydroxyl group with a methoxy group generally increases a compound's lipophilicity, which can enhance its ability to cross cell membranes. |
Mechanistic Insights: The "Why" Behind the "What"
Understanding the fundamental chemical principles that govern the biological activity of these compounds is paramount for rational drug design.
The Role of the Phenolic Hydroxyl Group
The hydroxyl group is a versatile functional group that can significantly influence a molecule's biological activity through several mechanisms:
-
Hydrogen Bonding: As a hydrogen bond donor and acceptor, the hydroxyl group can form specific, high-energy interactions with amino acid residues in the active sites of enzymes and receptors. This is often a critical determinant of binding affinity and selectivity.
-
Acidity and Ionization: The electron-withdrawing trifluoromethyl group increases the acidity of the phenolic proton. At physiological pH, a significant portion of hydroxylated trifluoromethylphenols will exist in their phenolate form. This negative charge can be crucial for electrostatic interactions with positively charged residues in a binding pocket.
-
Metabolic Lability: The hydroxyl group is a prime target for Phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[3] This conjugation increases the water solubility of the compound, facilitating its excretion and generally leading to a shorter biological half-life.
-
Reactive Metabolite Formation: Under certain conditions, hydroxylated trifluoromethylphenols can undergo oxidation to form reactive quinone methides.[4] These electrophilic intermediates can covalently modify cellular macromolecules, such as proteins and DNA, leading to cytotoxicity.[4]
The Impact of Methoxy Substitution
Replacing the hydroxyl group with a methoxy group brings about a distinct set of physicochemical and pharmacological properties:
-
Steric Hindrance: The methyl group of the methoxy moiety is bulkier than a hydrogen atom, which can introduce steric clashes within a binding site, potentially reducing affinity. Conversely, it can also promote favorable van der Waals interactions.
-
Loss of Hydrogen Bonding Capability: The methoxy group is a hydrogen bond acceptor but not a donor. This fundamental change can disrupt key interactions with a biological target that are dependent on the phenolic proton.
-
Increased Lipophilicity: The addition of a methyl group generally increases a compound's lipophilicity (logP). This can lead to enhanced membrane permeability and altered tissue distribution.
-
Metabolic Stability: The methoxy group is generally more resistant to metabolic modification than a hydroxyl group, often leading to a longer biological half-life.[5] However, it can be subject to O-demethylation by cytochrome P450 enzymes to reveal the corresponding hydroxylated metabolite.
Experimental Protocols for Efficacy Evaluation
To empirically determine the biological efficacy of novel trifluoromethylphenol derivatives, a battery of well-established in vitro assays is essential. The following section outlines key experimental protocols.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
This assay provides a rapid and reliable method for evaluating the free radical scavenging activity of phenolic compounds.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of dilutions of the test compounds (hydroxylated and methoxylated trifluoromethylphenols) and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or controls to the respective wells.
-
Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed cells (e.g., a relevant cancer cell line or primary cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL) in sterile PBS.
-
Add a small volume of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the compound concentration to determine the IC50 value.
-
Visualizing Key Concepts
Diagrams can provide a powerful visual aid for understanding complex biological processes and experimental workflows.
General Signaling Pathway Modulation
Caption: Generalized signaling pathway initiated by trifluoromethylphenol binding.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the biological efficacy of trifluoromethylphenols.
Conclusion: A Framework for Rational Design
The choice between a hydroxyl and a methoxy substituent on a trifluoromethylphenol scaffold is a critical decision in drug design that has profound implications for a compound's biological efficacy. Hydroxylated derivatives often exhibit superior antioxidant activity and can form crucial hydrogen bonding interactions with their targets, but they may suffer from metabolic instability and potential cytotoxicity through reactive metabolite formation. Conversely, methoxylated analogs typically demonstrate enhanced metabolic stability and cell permeability, though potentially at the cost of reduced target affinity if hydrogen bonding is critical.
By understanding the fundamental principles outlined in this guide and employing the described experimental protocols, researchers can make more informed decisions in the design and optimization of novel trifluoromethylphenol-based therapeutics. This knowledge-driven approach will undoubtedly accelerate the discovery of safer and more effective medicines.
References
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Baschieri, A., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules. [Link]
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Chen, L., et al. (2015). Disease chemopreventive effects and molecular mechanisms of hydroxylated polymethoxyflavones. BioFactors, 41(5), 295-304. [Link]
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Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632–637. [Link]
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Guo, Z., et al. (2022). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. [Link]
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Li, A. N., et al. (2007). Apoptosis-inducing Activity of Hydroxylated Polymethoxyflavones and Polymethoxyflavones From Orange Peel in Human Breast Cancer Cells. Journal of Agricultural and Food Chemistry, 55(3), 733–739. [Link]
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Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. (2000). Chemical Research in Toxicology, 13(4), 267–273. [Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2020). Molecules. [Link]
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Verma, R. P. (2016). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 11, 81-87. [Link]
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Wang, S., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2496. [Link]
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A Comparative Guide to the Antioxidant Potential of 2-Methoxy-4-(trifluoromethyl)phenol
Introduction: The Quest for Novel Antioxidants in Drug Development
In the landscape of pharmaceutical research and development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy for a multitude of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, leads to cellular damage and contributes to disease progression. This has propelled the continuous search for novel antioxidant compounds with superior efficacy and safety profiles.
This guide provides a comprehensive assessment of the antioxidant potential of 2-Methoxy-4-(trifluoromethyl)phenol , a compound of interest due to its structural features that suggest antioxidant activity. The presence of a phenolic hydroxyl group is a classic hallmark of a radical scavenger, while the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the aromatic ring are expected to modulate its antioxidant capacity.
To contextualize its performance, we will compare it against three well-established antioxidant standards:
-
Trolox: A water-soluble analog of vitamin E, widely used as a reference standard in antioxidant assays due to its potent radical scavenging abilities.[1][2]
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant extensively used as a preservative in food, cosmetics, and pharmaceuticals.[3][4][5] Its lipophilic nature makes it an interesting comparator.
-
4-Methoxyphenol (MEHQ): A structurally related compound that allows for the evaluation of the specific contribution of the trifluoromethyl group to the antioxidant activity of our target molecule.
This guide will delve into the mechanistic basis of antioxidant action, provide detailed experimental protocols for assessing antioxidant capacity, present a comparative analysis of hypothetical experimental data, and offer insights into the structure-activity relationships that govern the efficacy of these compounds.
The Chemical Rationale: Understanding Antioxidant Mechanisms
Phenolic compounds primarily exert their antioxidant effects by acting as free radical scavengers.[6] The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[4][7] The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring.
The antioxidant capacity of a phenol is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, can increase the electron density on the ring, stabilizing the phenoxyl radical and enhancing antioxidant activity. Conversely, electron-withdrawing groups, like the trifluoromethyl group, may have a more complex influence, potentially affecting the hydrogen-donating ability of the hydroxyl group. The incorporation of fluorine atoms can also increase lipophilicity and metabolic stability.[8]
Comparative In Vitro Assessment: A Multi-Assay Approach
To provide a robust evaluation of antioxidant potential, a panel of in vitro assays with differing mechanisms is employed. This multi-faceted approach ensures a comprehensive understanding of the antioxidant capabilities of the test compounds. We will utilize three widely accepted methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.[9][10][11]
Chemical Structures of Test Compounds
Caption: Chemical structures of the evaluated compounds.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.[9][10]
Workflow:
Caption: DPPH radical scavenging assay workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound, Trolox, BHT, and 4-Methoxyphenol in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compounds to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the test compound at each concentration and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of each compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical cation is reduced, leading to a loss of color that is measured spectrophotometrically.[10][12]
Workflow:
Caption: ABTS radical cation decolorization assay workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare various concentrations of the test compounds and Trolox in ethanol.
-
Add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.
-
The antioxidant capacity of the test compounds is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9][10] The change in absorbance is proportional to the antioxidant's reducing power.
Workflow:
Caption: FRAP assay workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Prepare different concentrations of the test compounds.
-
Add 10 µL of each sample to 190 µL of the FRAP reagent in a 96-well plate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
The FRAP value of the samples is expressed as µmol of Fe²⁺ equivalents per gram of the compound.
-
Comparative Data Analysis
The following tables summarize the hypothetical antioxidant activities of this compound and the reference compounds.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) |
| This compound | 25.8 |
| Trolox | 8.2 |
| BHT | 18.5 |
| 4-Methoxyphenol | 15.3 |
A lower IC50 value indicates greater antioxidant potency.
Table 2: ABTS Radical Cation Scavenging Activity (TEAC)
| Compound | TEAC (Trolox Equivalents) |
| This compound | 0.65 |
| Trolox | 1.00 |
| BHT | 0.82 |
| 4-Methoxyphenol | 0.89 |
A higher TEAC value indicates greater antioxidant capacity.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µmol Fe²⁺/g) |
| This compound | 1850 |
| Trolox | 2800 |
| BHT | 2100 |
| 4-Methoxyphenol | 2350 |
A higher FRAP value indicates greater reducing power.
Discussion and Mechanistic Interpretation
Based on the hypothetical data, This compound demonstrates moderate antioxidant activity across all three assays. Its performance, while notable, is consistently lower than that of the established antioxidants Trolox, BHT, and its structural analog, 4-Methoxyphenol.
The comparison with 4-Methoxyphenol is particularly insightful. The presence of the trifluoromethyl group at the para position in this compound appears to diminish its antioxidant potential. This is likely due to the strong electron-withdrawing nature of the trifluoromethyl group, which can decrease the electron density on the aromatic ring and destabilize the resulting phenoxyl radical. This, in turn, may hinder the hydrogen-donating ability of the phenolic hydroxyl group.
Trolox remains the most potent antioxidant in this comparison, underscoring its utility as a benchmark standard.[13][14] Its chromanol ring structure is highly effective at stabilizing the phenoxyl radical. BHT , a widely used synthetic antioxidant, also shows strong activity, attributable to its sterically hindered phenolic structure which contributes to its stability.[15][16]
Conclusion and Future Directions
This comparative guide provides a foundational assessment of the antioxidant potential of this compound. While it exhibits antioxidant properties, its efficacy is moderate when compared to established standards. The structure-activity relationship analysis suggests that the trifluoromethyl group has a deactivating effect on the antioxidant capacity of the phenol ring in this context.
For drug development professionals, this information is crucial for lead compound selection and optimization. Future research should focus on:
-
In-depth Mechanistic Studies: Investigating the precise mechanisms of action and the kinetics of radical scavenging.
-
Cell-based Assays: Evaluating the compound's ability to mitigate oxidative stress in cellular models to assess its biological relevance.
-
Structural Modifications: Synthesizing and testing analogs with different electron-donating and -withdrawing groups to further elucidate structure-activity relationships and potentially enhance antioxidant potency.
By systematically exploring these avenues, a more complete understanding of the therapeutic potential of this compound and related compounds can be achieved.
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Butylated hydroxytoluene - Wikipedia. (n.d.). Retrieved from [Link][3]
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Restorative Medicine. (n.d.). Butylated hydroxytoluene. Retrieved from [Link][5]
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WebMD. (n.d.). Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
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Sharifi-Rad, M., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(16), 4785. Retrieved from [Link][9]
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Kao. (n.d.). BHT (Butylated Hydroxytoluene). Retrieved from [Link][15]
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Albertini, R., & Abuja, P. M. (1999). Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. Free Radical Research, 30(3), 181–188. Retrieved from [Link][13]
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005. Retrieved from [Link][10]
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Amic, A., et al. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. International Journal of Molecular Sciences, 21(21), 8031. Retrieved from [Link][14]
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ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... Retrieved from [Link][11]
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Nano Explorer. (2025, November 5). Understanding Oxidative Stress: The Role of Trolox in Cellular Protection. Retrieved from [Link][2]
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Gentile, D., et al. (2021). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Molecules, 26(11), 3183. Retrieved from [Link][8]
-
Nishida, T., et al. (2020). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo, 34(5), 2441–2448. Retrieved from [Link][16]
-
Foti, M. C., & Ingold, K. U. (2003). Kinetics of the reaction between the antioxidant Trolox and the free radical DPPH in semi-aqueous solution. Journal of Agricultural and Food Chemistry, 51(9), 2758–2765. Retrieved from [Link]
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Shah, P., & Modi, H. (2020). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. International Journal of Research and Review, 7(8), 24-29. Retrieved from [Link][12]
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Platzer, M., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. International Journal of Biological Macromolecules, 233, 123470. Retrieved from [Link][17]
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In Vivo. (2020). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert. Retrieved from [Link][18]
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Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 27(4A), 2249–2256. Retrieved from [Link][19]
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Wikipedia. (n.d.). Butylated hydroxyanisole. Retrieved from [Link]
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Knowde. (n.d.). BHA & BHT in Food & Nutrition. Retrieved from [Link][20]
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ResearchGate. (2015). Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl). Retrieved from [Link]
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CORE. (n.d.). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. Retrieved from [Link]
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Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Retrieved from [Link]
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De Gruyter. (2020, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
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MDPI. (n.d.). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]
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American Chemical Society. (n.d.). Organic Letters Journal. Retrieved from [Link]
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Quantitative Structure-Activity Relationship (QSAR) of 2-Methoxy-4-(trifluoromethyl)phenol: A Comparative Guide
This guide provides a comprehensive comparative analysis of the quantitative structure-activity relationship (QSAR) for 2-Methoxy-4-(trifluoromethyl)phenol. In the absence of extensive direct experimental data for this specific molecule, this document establishes a predictive framework. We will explore its potential biological activities by drawing comparisons with structurally related phenolic compounds and outlining a robust QSAR modeling approach for future validation. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Enigmatic Profile of this compound
This compound (CAS No. 1027888-79-4) is a halogenated phenolic compound with a molecular formula of C₈H₇F₃O₂ and a molecular weight of 192.14 g/mol .[1] Its structure, featuring a phenol hydroxyl group, a methoxy group, and a potent electron-withdrawing trifluoromethyl group, suggests a compelling potential for diverse biological activities. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[2] Phenolic compounds, in general, are recognized for their antioxidant properties.[3][4]
While this molecule holds promise, a significant gap exists in the scientific literature regarding its specific biological activities. This guide, therefore, will construct a comparative analysis based on well-characterized structural analogs to hypothesize its activity profile and lay the groundwork for a comprehensive QSAR study.
Comparative Analysis with Structurally Related Phenols
To infer the potential biological activities of this compound, we will compare it with a curated set of structurally similar molecules with known biological data. The selection of these alternatives is based on the presence of the 2-methoxyphenol core and variations in the para-substituent.
Table 1: Physicochemical Properties of this compound and Selected Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) |
| This compound | 1027888-79-4 | C₈H₇F₃O₂ | 192.14 | 2.42 | 29.46 |
| 2-Methoxy-4-methylphenol | 93-51-6 | C₈H₁₀O₂ | 138.16 | 1.98 | 29.46 |
| 2-Methoxy-4-vinylphenol | 7786-61-0 | C₉H₁₀O₂ | 150.17 | 2.19 | 29.46 |
| Eugenol (4-Allyl-2-methoxyphenol) | 97-53-0 | C₁₀H₁₂O₂ | 164.20 | 2.27 | 29.46 |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 121-33-5 | C₈H₈O₃ | 152.15 | 1.21 | 46.53 |
Note: LogP and TPSA values are calculated estimates.
The trifluoromethyl group in our target molecule significantly increases its lipophilicity (LogP) compared to analogs with smaller, less electron-withdrawing substituents. This is a critical parameter influencing membrane permeability and interaction with hydrophobic binding pockets in biological targets.
Table 2: Comparison of Known Biological Activities of Selected Analogs
| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity | Reference(s) |
| 2-Methoxy-4-methylphenol | Documented | Not widely reported | Not widely reported | Genotoxicity data available | [5] |
| 2-Methoxy-4-vinylphenol | Documented | Documented | Potent activity demonstrated | Data available | [6][7][8][9][10] |
| Eugenol | Documented | Broad-spectrum activity | Documented | Data available | [11][12][13] |
| Vanillin | Documented | Documented | Documented | Data available | [12] |
Based on this comparative analysis, it is reasonable to hypothesize that this compound will exhibit antioxidant, antimicrobial, anti-inflammatory, and potentially cytotoxic properties. The potent electron-withdrawing nature of the trifluoromethyl group may modulate these activities in unique ways compared to its analogs.
A Proposed QSAR Workflow for Predictive Analysis
To quantitatively predict the biological activity of this compound and guide future experimental work, we propose the following QSAR modeling workflow. This workflow is designed to be a self-validating system, ensuring the robustness and predictive power of the resulting models.
Caption: A typical QSAR modeling workflow.
Causality Behind Experimental Choices in QSAR
-
Descriptor Selection: The choice of molecular descriptors is paramount for a predictive QSAR model. For phenolic compounds, a combination of descriptors is crucial:
-
Electronic Descriptors (e.g., HOMO, LUMO, Mulliken charges): These describe the molecule's ability to donate or accept electrons, which is central to antioxidant activity and receptor interactions.[11]
-
Hydrophobic Descriptors (e.g., LogP): These quantify the molecule's lipophilicity, influencing its ability to cross cell membranes and interact with hydrophobic targets.[14]
-
Steric/Topological Descriptors (e.g., Molecular Weight, Shape Indices): These account for the size and shape of the molecule, which are critical for binding to specific receptor sites.
-
-
Model Building and Validation: The use of multiple linear regression (MLR), partial least squares (PLS), or support vector machines (SVM) allows for the development of robust models.[15] Rigorous validation is non-negotiable. Internal validation (cross-validation) assesses the model's stability, while external validation (using a separate test set) evaluates its predictive power on new data.[16][17][18] The definition of the Applicability Domain ensures that predictions are made only for compounds that are structurally similar to the training set, enhancing the reliability of the predictions.
Experimental Protocols for Validation
The following are detailed, step-by-step methodologies for key experiments to validate the predicted biological activities of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample and control concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[19]
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20]
-
Protocol (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[5][9]
-
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.[11]
-
Cytotoxicity: MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed a suitable cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[13]
-
Caption: Experimental validation workflow.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for understanding and predicting the quantitative structure-activity relationship of this compound. Through a comparative analysis with its structural analogs, we have hypothesized its potential as an antioxidant, antimicrobial, anti-inflammatory, and cytotoxic agent. The proposed QSAR workflow and detailed experimental protocols offer a clear path for the future experimental validation of these predictions.
The presence of the trifluoromethyl group is expected to significantly influence the biological activity profile of this molecule. Future research should focus on synthesizing and experimentally testing this compound to generate the necessary data for robust QSAR model development. Such studies will not only elucidate the specific activities of this compound but also contribute to a deeper understanding of the structure-activity relationships of trifluoromethylated phenols, potentially leading to the discovery of novel therapeutic agents.
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Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models - Frontiers. (n.d.). Retrieved from [Link]
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Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed. (n.d.). Retrieved from [Link]
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Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed. (n.d.). Retrieved from [Link]
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Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PubMed. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Methoxy-4-(trifluoromethyl)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the principle of "one molecule, one target" is increasingly recognized as an oversimplification. The journey of a candidate molecule from a promising hit to a safe and effective therapeutic is paved with rigorous testing, chief among which is the characterization of its selectivity. A molecule's tendency to interact with unintended biological targets, known as cross-reactivity or off-target binding, is a primary driver of unforeseen toxicities and a major cause of late-stage clinical failures.[1][2] This guide provides an in-depth, comparative framework for the cross-reactivity profiling of 2-Methoxy-4-(trifluoromethyl)phenol, a substituted phenol derivative.
Substituted phenols are a common motif in medicinal chemistry, valued for their synthetic tractability and diverse biological activities, which have been noted to include antioxidant and cyclooxygenase (COX)-2 inhibitory effects in related structures.[3] However, the very features that make them effective can also predispose them to promiscuous binding.[4] Therefore, a robust and early assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of a successful drug development program.[5][6] This guide will detail a multi-tiered strategy, from broad biochemical screens to physiologically relevant cell-based assays, designed to build a comprehensive safety and selectivity profile.
Strategic Framework for Selectivity Profiling
The goal of selectivity profiling is to identify potential safety liabilities and off-target effects early, enabling data-driven decisions to either optimize the molecule or terminate its development before significant resources are invested.[7][8] Our approach is a tiered, funnel-like process that begins with broad, high-throughput screening and progressively narrows down to more complex, physiologically relevant systems for hit validation.
This strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines S7A and S7B, which mandate preclinical safety pharmacology studies to assess effects on major physiological systems.[6][9][10][11]
Comparator Compound Selection
To contextualize the selectivity profile of this compound, it is essential to benchmark its performance against relevant comparator molecules. The choice of comparators should be driven by structural similarity and known biological activity.
-
Comparator 1: Eugenol (4-allyl-2-methoxyphenol): A structurally related natural product with known antioxidant and anti-inflammatory properties. Its well-characterized profile provides a baseline for a related methoxyphenol.
-
Comparator 2: Celecoxib: A selective COX-2 inhibitor. If this compound is being investigated for similar activity, this comparison is critical for assessing selectivity against the intended target class versus a broad panel of off-targets.
-
Comparator 3: 4-Nonylphenol: An industrial phenol derivative known for its promiscuous activity and endocrine-disrupting potential. This serves as a "dirty" control to highlight the relative cleanliness of the test compound.
Tier 1: Broad Panel Screening
The initial step involves screening the test compound and comparators at a single, high concentration (typically 10 µM) against large panels of diverse biological targets. This provides a broad but crucial first look at potential liabilities.
In Vitro Safety Pharmacology Panel
Causality: The objective is to rapidly identify interactions with a wide range of targets known to be implicated in adverse drug reactions (ADRs).[7] Commercial panels, such as those offered by Eurofins or Charles River, provide standardized assays against dozens of GPCRs, ion channels, transporters, and enzymes.[8][12] This is a cost-effective method to de-risk a compound early.[13]
Protocol: General Radioligand Binding Assay
-
Target Preparation: Membranes from cells overexpressing the target receptor are prepared and stored.
-
Assay Setup: The test compound (10 µM) is incubated with the receptor preparation and a specific radioligand at a concentration near its dissociation constant (Kd).
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound ligand via rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a vehicle control (0% inhibition) and a known saturating ligand (100% inhibition).
Broad Kinase Panel
Causality: Kinases are one of the largest enzyme families and are common off-targets for many small molecules, leading to toxicities.[14] A broad kinase screen is essential to assess selectivity within this family.
Protocol: Kinase Profiling (e.g., KinomeScan®)
-
Assay Principle: This is a competition binding assay. The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand.
-
Incubation: The amount of kinase bound to the immobilized ligand is measured. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Analysis: Results are typically expressed as a percentage of control, where a lower number indicates stronger binding of the test compound.
Tier 1 Data Summary
The results from this tier are qualitative, identifying any target where the compound shows significant activity (e.g., >50% inhibition or binding).
| Compound | Safety Panel Hits (>50% Inh. @ 10µM) | Kinase Panel Hits (>65% Inh. @ 10µM) |
| This compound | 5-HT2B, Sigma-1, PDE4 | CDK9, CLK1, DYRK1A |
| Eugenol | 5-HT2A, TRPV1 | - |
| Celecoxib | COX-1, CA-II | - |
| 4-Nonylphenol | ERα, AR, 5-HT2B, DAT, H1, M1 | SRC, LCK, YES |
Table represents hypothetical but plausible data.
Tier 2: Hit Confirmation and Prioritization
Hits identified in Tier 1 must be confirmed and quantified. This involves generating dose-response curves to determine the potency (IC50 for functional assays or Ki for binding assays) of the interactions.[15]
Causality: A single-point screen can be misleading. Determining the potency of an off-target interaction is crucial for risk assessment. An interaction with a potency of 100 nM is far more concerning than one at 10 µM, as it is more likely to be clinically relevant. This step allows for the prioritization of the most significant off-targets for further study.[16]
Protocol: IC50 Determination for 5-HT2B Receptor (Functional Assay)
-
Cell Culture: HEK293 cells stably expressing the human 5-HT2B receptor are cultured and seeded into 384-well plates.
-
Compound Preparation: this compound is serially diluted (e.g., 10-point, 3-fold dilution series) in assay buffer.
-
Assay: The cells are incubated with the compound dilutions before being stimulated with an EC80 concentration of 5-HT.
-
Detection: The resulting intracellular calcium mobilization is measured using a fluorescent calcium indicator (e.g., Fluo-8) on a plate reader.
-
Analysis: The data are normalized to vehicle (0% inhibition) and no-agonist (100% inhibition) controls. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Tier 2 Data Summary
| Compound | Off-Target | Assay Type | Potency (IC50 / Ki, µM) |
| This compound | 5-HT2B | Ca2+ Flux | 0.85 |
| Sigma-1 | Binding | 1.2 | |
| CDK9 | Biochemical | 0.25 | |
| 4-Nonylphenol | ERα | Binding | 0.15 |
| H1 | Binding | 3.5 |
Table represents hypothetical but plausible data.
Tier 3: Cellular and Phenotypic Validation
Biochemical assays test interactions with isolated proteins, which may not reflect the compound's behavior in a complex cellular environment.[14][17] Cellular target engagement assays confirm that the compound can enter a cell and bind to its intended off-target in a more physiologically relevant context.[18]
Causality: Factors like cell membrane permeability, efflux pumps, and intracellular competition can dramatically alter a compound's effective concentration and activity.[15] A significant discrepancy between biochemical potency and cellular engagement can influence the interpretation of risk. For example, a potent biochemical hit that shows no cellular engagement is less of a concern.[14]
Protocol: Cellular Target Engagement (NanoBRET™)
-
Cell Line Engineering: A cell line is engineered to express the target protein (e.g., CDK9) as a fusion with NanoLuc® luciferase.
-
Tracer Addition: A fluorescent tracer that binds to the active site of CDK9 is added to the cells. In the absence of a competing compound, this results in Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer.
-
Compound Treatment: The cells are treated with increasing concentrations of this compound.
-
Measurement: If the compound enters the cell and binds to CDK9, it displaces the tracer, causing a loss of BRET signal. The BRET ratio is measured on a luminometer.
-
Analysis: The data are used to generate a dose-response curve and calculate the cellular EC50.
Discussion and Risk Mitigation
The hypothetical data presented paints a clear picture. This compound demonstrates potent off-target activity against the kinase CDK9 and moderate activity against the 5-HT2B and Sigma-1 receptors.
-
CDK9 Inhibition (IC50 = 0.25 µM): This is a significant finding. CDK9 is a critical regulator of transcription, and its inhibition can lead to broad cellular effects, including apoptosis. This interaction would need to be validated in a cellular context (Tier 3) and considered a primary liability.
-
5-HT2B Agonism/Antagonism (IC50 = 0.85 µM): Activity at the 5-HT2B receptor is a well-known risk factor for cardiac valvulopathy. This finding would immediately trigger the need for further cardiovascular safety assessment, as recommended by regulatory bodies.[11][12]
-
Comparison to Alternatives: Compared to the promiscuous 4-Nonylphenol, our test compound is relatively "cleaner." However, its specific off-target potencies are in a range that warrants serious consideration, unlike Eugenol which showed minimal off-target activity in this hypothetical screen.
Path Forward: Based on this profile, the project team would need to establish a therapeutic window. If the desired on-target potency is in the low nanomolar range, a 100-fold or greater selectivity window against these off-targets might be acceptable. If the on-target potency is weaker, the risk of off-target effects at therapeutic doses becomes unacceptably high. The next steps would involve structure-activity relationship (SAR) studies to design out the identified off-target activities while maintaining on-target potency.[16][19]
Conclusion
This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity profile of this compound. By employing a tiered strategy that moves from broad biochemical screening to focused cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This early, in-depth profiling is indispensable for identifying and mitigating potential safety risks, ultimately increasing the probability of successfully developing a safe and effective drug.[1][5]
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Charles River Laboratories. In Vitro Safety Pharmacology Assays. Available from: [Link]
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Bowes, J., Brown, A.J., Hamon, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33. Available from: [Link]
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Promega Connections. (2023). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Available from: [Link]
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AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Available from: [Link]
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Jackson, R.C. (2018). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 61(15), 6431-6459. Available from: [Link]
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Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 982444. Available from: [Link]
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Glickman, J.F., et al. (2020). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 634-646. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methoxy-4-(trifluoromethyl)phenol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methoxy-4-(trifluoromethyl)phenol (CAS No. 1027888-79-4), a compound frequently utilized in research and development. Adherence to these procedures is critical not only for regulatory compliance but also for protecting the health of laboratory personnel and the integrity of our shared environment.
Hazard Profile and Foundational Safety
Understanding the inherent risks of a chemical is the first step in handling it safely. This compound, like many halogenated phenols, presents multiple hazards that dictate its handling and disposal requirements. The primary risks include acute toxicity, severe irritation, and potential environmental harm. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate water systems and is a violation of environmental regulations.[1][2][3][4]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 1027888-79-4 | [5] |
| Molecular Formula | C₈H₇F₃O₂ | [5] |
| Molecular Weight | 192.14 g/mol | [5] |
| Key Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH332: Harmful if inhaledH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects | Synthesized from analogous compounds[6][7][8][9] |
The trifluoromethyl group imparts significant chemical stability and potential for bioaccumulation, underscoring the need for disposal via controlled, high-temperature incineration by a licensed waste management facility.
Mandatory Personal Protective Equipment (PPE) and Handling
Before generating any waste, ensuring adequate protection is paramount. All handling of this compound, including during disposal procedures, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][10][11]
-
Hand Protection : Standard nitrile gloves offer insufficient protection against phenols, which can be absorbed through the skin.[11] Double-gloving with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) over a standard nitrile inner glove is required.[10][11] Gloves must be changed immediately upon contamination.
-
Eye Protection : Chemical safety goggles are mandatory.[11] When there is a risk of splashing, a full-face shield must be worn over the goggles.[6][10][12]
-
Body Protection : A fully buttoned, long-sleeved lab coat must be worn.[10] For tasks with a higher splash potential, such as large-scale waste consolidation, a chemically impervious apron is also necessary.[10]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Collection Procedure:
-
Establish Designated Waste Containers : Before starting work, prepare separate, clearly labeled hazardous waste containers for each waste stream.
-
Segregate Waste Streams : Immediately dispose of waste materials into the correct container as they are generated. Do not allow waste to accumulate on the benchtop.
-
Waste Stream 1: Unused or Expired Pure Chemical : The original container with the pure, unused, or expired chemical should be sealed, dated, and designated for disposal. Do not mix with other wastes.
-
Waste Stream 2: Contaminated Liquid Waste : This includes reaction mixtures, mother liquors, and solvent rinses containing this compound. This waste must be collected in a dedicated container labeled as "Halogenated Organic Waste."[13]
-
Waste Stream 3: Contaminated Solid Waste : Collect all contaminated disposable materials—including pipette tips, wipes, absorbent pads, and gloves—in a puncture-proof, sealable container.[3] This container should be lined with a heavy-duty plastic bag and clearly labeled.[3][10]
-
Waste Containerization and Labeling
All chemical waste disposal is regulated, and precise containerization and labeling are legal requirements under the Resource Conservation and Recovery Act (RCRA) and other local regulations.[1]
-
Container Selection : Containers must be made of a material compatible with halogenated phenols (e.g., glass or high-density polyethylene) and must have a secure, leak-proof screw cap.[1][14] The container must be in good condition, free of cracks or deterioration.[1]
-
Labeling : Every waste container must be affixed with a "Hazardous Waste" label as soon as the first drop of waste is added.[3][14] The label must include:
-
The words "Hazardous Waste"[14]
-
The full, unabbreviated chemical name(s) of all contents (e.g., "Waste this compound in Methanol")
-
The approximate percentage of each component.
-
The specific hazard characteristics (e.g., Toxic, Corrosive, Flammable).
-
The accumulation start date (the date the first waste was added).
-
The name and contact information of the responsible researcher.
-
-
Storage : Keep waste containers sealed at all times, except when adding waste.[3][14] Store them in a designated Satellite Accumulation Area (SAA) within the laboratory, which should have secondary containment to capture any potential leaks.[14]
Emergency Procedures: Spill Management
Accidental spills require an immediate and correct response to mitigate exposure and environmental release. The following workflow outlines the decision-making process for spill response.
Caption: Decision workflow for this compound spills.
Protocol for Minor Spills (<50 mL):
-
Alert Personnel : Notify others in the immediate area.
-
Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent pad.[13][15] Do not use combustible materials like paper towels as the primary absorbent.[15]
-
Collect Waste : Using non-sparking tools (e.g., a plastic dustpan), carefully scoop the absorbed material into the designated container for contaminated solid waste.[15]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the solid waste container.
-
Seal and Label : Securely seal the waste container and ensure it is properly labeled.
-
Report : Inform your laboratory supervisor or Chemical Hygiene Officer of the incident.
Final Disposal Pathway
Laboratory personnel are responsible for the safe collection, labeling, and short-term storage of hazardous waste. The final treatment and disposal must be handled by professionals.
-
Schedule a Pickup : Once a waste container is 90% full, or if it has been in storage for six months (a common regulatory limit for academic labs), arrange for its collection.[1]
-
Contact EHS : Follow your institution's specific procedure to request a hazardous waste pickup, which is typically managed by the Environmental Health & Safety (EHS) department or a contracted licensed waste disposal vendor.[4][16]
-
Documentation : Ensure all necessary paperwork, such as a waste manifest or pickup request form, is completed accurately.
By rigorously following these procedures, researchers can ensure that the disposal of this compound is managed in a manner that is safe, compliant, and environmentally responsible.
References
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- American Chemical Society.
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Definitive Guide to Personal Protective Equipment for Handling 2-Methoxy-4-(trifluoromethyl)phenol
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. The compound 2-Methoxy-4-(trifluoromethyl)phenol (CAS No. 1027888-79-4) is a valuable reagent in modern drug development, but its structural similarity to other substituted phenols necessitates a rigorous and well-understood safety protocol.[1] Phenols as a class are known for being corrosive and systemically toxic, capable of causing severe chemical burns and being rapidly absorbed through the skin, sometimes with fatal consequences.[2][3][4] The trifluoromethyl group can further influence the compound's reactivity and toxicological profile.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan, detailing not only what personal protective equipment (PPE) to use, but why each component is critical. By understanding the causality behind these safety measures, you can build a self-validating system of protection that ensures both personal safety and the integrity of your research.
Hazard Profile: A Synthesis of Analogous Compounds
A specific, detailed Safety Data Sheet (SDS) for this compound is not always readily accessible. Therefore, a conservative approach, grounded in the known hazards of structurally similar chemicals, is essential. The hazard profile below is synthesized from SDS data for compounds like 3-Methoxy-5-trifluoromethyl-phenol, 2-(Trifluoromethyl)phenol, and other substituted phenols.[5][6][7]
| Hazard Classification | Potential Effects & Rationale | Supporting Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5][6] Phenols can be efficiently absorbed through the skin, leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[4] | [4][5][6] |
| Skin Corrosion / Irritation | Causes skin irritation and potentially severe chemical burns.[5][8] Phenol has an anesthetic effect which can delay the sensation of pain, leading to undetected and prolonged exposure.[3][9] | [3][5][8][9] |
| Serious Eye Damage / Irritation | Causes serious eye irritation and potentially irreversible damage or blindness upon contact.[5][6][10][11] | [5][6][10][11] |
| Specific Target Organ Toxicity | May cause respiratory tract irritation upon inhalation of dust or vapors.[5][7][10] | [5][7][10] |
The Core Directive: Your PPE Ensemble
Your primary defense is a multi-layered system of engineering controls and personal protective equipment. Never underestimate the importance of any single component.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[2][4][12] This is your most critical barrier, protecting you from inhaling potentially harmful vapors or dust.
Body Protection: A Two-Layer Defense
-
Primary Layer: A fully buttoned, long-sleeved laboratory coat is the mandatory minimum.[4]
-
Secondary Layer: When handling the concentrated solid or preparing solutions where splashes are possible, a chemical-resistant apron, typically made of butyl rubber or neoprene, must be worn over the lab coat.[4] This provides a crucial impervious barrier against direct spills that could otherwise soak through the lab coat.
Hand Protection: The Critical Interface
Glove selection is paramount, as skin contact is a primary route of exposure.[13] A single type of glove is often insufficient.
| Scenario | Recommended Glove Configuration | Rationale & Protocol |
| Incidental Contact (e.g., handling sealed containers, brief contact with dilute solutions) | Double-gloved exam-style nitrile (e.g., 8mil) | Provides splash protection. Nitrile gloves should be changed frequently and immediately upon any suspected contact with the chemical.[4] |
| Extended Contact / Immersion (e.g., weighing solid, preparing stock solutions, spill cleanup) | Inner Glove: Exam-style nitrileOuter Glove: Utility-grade neoprene or butyl rubber | Neoprene and butyl rubber offer superior resistance to phenols compared to nitrile.[4][12] This dual-layer system protects you during tasks with a higher risk of direct, prolonged contact. Always use proper glove removal technique to avoid contaminating your skin.[6] |
Eye and Face Protection: Shielding from Splash and Vapor
-
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times when handling the chemical in any form.[3][4] Standard safety glasses do not provide an adequate seal against splashes and vapors.
-
Elevated Risk: When a splash hazard is present (e.g., transferring liquids, working with larger volumes), a full-face shield must be worn in addition to safety goggles.[2][3][12] The face shield protects the entire face from direct splashes.
Operational Workflow: A Step-by-Step Safety Protocol
Adherence to a strict, sequential protocol is essential for minimizing risk. The following workflow outlines the entire process from preparation to cleanup.
Caption: Safe handling workflow for this compound.
Detailed Protocol Steps:
-
Pre-Handling Safety Checklist:
-
Verify that the chemical fume hood certification is current and the airflow is functioning correctly.
-
Assemble all necessary apparatus (glassware, stir bars, etc.) and reagents within the hood to minimize reaching in and out.
-
Confirm the location and accessibility of the laboratory safety shower, eyewash station, and a spill kit containing an appropriate absorbent like vermiculite.[9][12]
-
Prepare a designated, labeled hazardous waste container for solid and liquid chemical waste.[6] Prepare a separate, labeled bag for contaminated solid waste (gloves, wipes).[5]
-
-
Donning PPE (The Correct Sequence):
-
Step 1: Don the lab coat and, if required, the chemical-resistant apron.
-
Step 2: Wash hands and don the first pair of nitrile gloves.
-
Step 3: Don the second, outer pair of heavy-duty (neoprene or butyl rubber) gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Step 4: Don chemical safety goggles, followed by the face shield.
-
-
Safe Handling:
-
Doffing PPE (The Contamination-Avoidance Sequence):
-
Step 1: While still in the work area, remove the outer, most contaminated gloves first. Dispose of them in the hazardous waste bag.
-
Step 2: Remove the face shield and apron.
-
Step 3: Exit the immediate work area. Remove the lab coat by rolling it inward on itself to contain any surface contamination.
-
Step 4: Remove the inner pair of nitrile gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact.[6] Dispose of them.
-
Step 5: Immediately and thoroughly wash your hands and arms with soap and water.[5][10]
-
Emergency and Disposal Plans
Spill Management
For small spills within the fume hood, use an inert absorbent material like sand or vermiculite.[5] Do not use combustible materials like paper towels for the initial absorption. Sweep up the absorbed material, place it in a sealed, labeled container, and dispose of it as hazardous chemical waste.[6]
Waste Disposal
-
Chemical Waste: All surplus chemical and reaction mixtures must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge to drains or sewers.[5][7]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and absorbent pads, must be considered hazardous waste.[6] They should be collected in a sealed, labeled plastic bag and disposed of through a licensed professional waste disposal service.[6]
First Aid: Immediate Actions Are Critical
-
Skin Exposure: This is a medical emergency. Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes.[2] Remove all contaminated clothing while under the shower.[2] Seek urgent medical attention. For phenol-type exposures, some protocols recommend an initial wipe/wash with polyethylene glycol (PEG 300 or 400) if available, followed by extensive water rinsing.[9]
-
Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate and specialized medical attention from an ophthalmologist.
By integrating these principles and protocols into your daily laboratory practice, you establish a robust safety culture that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
Monash University. (2023). Phenol - OHS Information Sheet. Health Safety & Wellbeing. [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 2-(Trifluoromethyl)phenol. [Link]
-
Princeton University. Phenol SOP. Environmental Health & Safety. [Link]
-
Yale University. Phenol Standard Operating Procedure. Environmental Health & Safety. [Link]
-
The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. [Link]
-
Protocols.io. (2020). PHENOL FIRST AID and personal protective equipment. [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 2-Formyl-4-(4-trifluoromethylphenyl)phenol. [Link]
-
NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
